Product packaging for ON 108600(Cat. No.:)

ON 108600

Numéro de catalogue: B10833152
Poids moléculaire: 537.4 g/mol
Clé InChI: DOMBZVXKSRQDOJ-NKVSQWTQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Benzothiazine derivative 1 is a high-purity small molecule provided for scientific research and experimental use. This compound belongs to a class of heterocyclic structures incorporating nitrogen and sulfur atoms, which are recognized for a broad spectrum of pharmacological activities. Compounds featuring the benzothiazine core, particularly the 1,2-benzothiazine 1,1-dioxide moiety, are extensively investigated for their anti-inflammatory properties. Research indicates these derivatives can inhibit cyclooxygenase-2 (COX-2) and also work through modern, complex mechanisms such as the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the suppression of pro-inflammatory cytokines . Beyond inflammation, benzothiazine derivatives have demonstrated significant potential in oncology research. Certain derivatives act as potent allosteric inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers. These inhibitors bind to a unique pocket in the C-lobe of the kinase domain, trapping the activation loop in a distorted conformation that prevents ATP and substrate binding, thereby selectively inhibiting FAK kinase activity . Furthermore, this product class is relevant for infectious disease research. Various 1,2-benzothiazine 1,1-dioxide derivatives have been scrutinized for their antimicrobial potency, showing activity against Gram-positive bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . Some studies also highlight their role as inhibitors of the Pseudomonas aeruginosa NorA multidrug efflux pump and the Dengue virus NS5 RdRp, indicating broad utility in antiviral and antibacterial contexts . This product is intended for research purposes only in biochemical and cellular assays. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the specific product data sheet for detailed handling, storage, and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14Cl2N2O6S2 B10833152 ON 108600

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H14Cl2N2O6S2

Poids moléculaire

537.4 g/mol

Nom IUPAC

(2Z)-6-[(2,6-dichlorophenyl)methylsulfonyl]-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C22H14Cl2N2O6S2/c23-15-2-1-3-16(24)14(15)11-34(31,32)13-5-7-20-17(10-13)25-22(28)21(33-20)9-12-4-6-19(27)18(8-12)26(29)30/h1-10,27H,11H2,(H,25,28)/b21-9-

Clé InChI

DOMBZVXKSRQDOJ-NKVSQWTQSA-N

SMILES isomérique

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)S/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/C(=O)N3)Cl

SMILES canonique

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)SC(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N3)Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ON 108600 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent, particularly in the context of aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, with a focus on its molecular targets, downstream signaling effects, and cellular consequences. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-cancer effects through the simultaneous inhibition of several key protein kinases: Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This multi-targeted approach is crucial for its efficacy, particularly in overcoming the resistance mechanisms often observed with single-target therapies.

Signaling Pathways Disrupted by this compound

The inhibition of CK2, TNIK, and DYRK1 by this compound leads to the disruption of multiple signaling pathways critical for cancer cell survival, proliferation, and resistance.

ON108600_Signaling_Pathway cluster_inhibition This compound cluster_targets Kinase Targets cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1A DYRK1A ON108600->DYRK1A Inhibits pAKT1 p-AKT1 (Ser129)↓ CK2->pAKT1 Wnt Wnt/β-catenin Pathway↓ TNIK->Wnt pCyclinD1 p-Cyclin D1 (Thr286)↓ DYRK1A->pCyclinD1 Growth_Inhibition Inhibition of Growth & Proliferation pAKT1->Growth_Inhibition Axin2 Axin2 Expression↓ Wnt->Axin2 Wnt->Growth_Inhibition CSC_Inhibition Inhibition of Cancer Stem Cell Self-Renewal Wnt->CSC_Inhibition G2M_Arrest G2/M Phase Arrest pCyclinD1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: this compound Signaling Pathway

As depicted in Figure 1, this compound inhibits its target kinases, leading to a cascade of downstream effects. Inhibition of CK2 results in decreased phosphorylation of AKT1 at serine 129, a modification known to promote a hyper-activated state of AKT1. The targeting of TNIK disrupts the Wnt/β-catenin signaling pathway, evidenced by decreased expression of the downstream target Axin2. Inhibition of DYRK1A leads to reduced phosphorylation of Cyclin D1 at threonine 286. Collectively, these molecular events culminate in significant anti-cancer cellular outcomes, including G2/M phase cell cycle arrest, induction of apoptosis, and potent inhibition of cancer cell growth and the self-renewal capacity of cancer stem cells (CSCs).

Quantitative Data: Potency of this compound

The inhibitory activity of this compound against its target kinases and its efficacy in cancer cell lines have been quantified in various studies.

Target/Cell Line Assay Type IC50/GI50 (nM) Reference
Kinase Targets
CK2α1Kinase Assay50
CK2α2Kinase Assay5
TNIKKinase Assay5
Triple-Negative Breast Cancer Cell Lines
MDA-MB-231 (Parental)Cell Viability/ClonogenicNot explicitly stated, but potent inhibition observed[1]
MDA-MB-231 (Paclitaxel-Resistant)Cell Viability/ClonogenicPotent inhibition observed, similar to parental[1]
BT-20 (Parental)Cell Viability/ClonogenicNot explicitly stated, but potent inhibition observed[1]
BT-20 (Paclitaxel-Resistant)Cell Viability/ClonogenicPotent inhibition observed, similar to parental[1]

Note: Specific GI50 values for the cell lines were not consistently reported in the reviewed literature, but the compound demonstrated potent activity against both paclitaxel-sensitive and resistant TNBC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Viability and Clonogenic Survival Assay

This assay assesses the ability of single cancer cells to proliferate and form colonies after treatment with this compound.

Clonogenic_Assay_Workflow cluster_workflow Clonogenic Survival Assay Workflow start Seed TNBC cells (e.g., MDA-MB-231) at low density in 6-well plates treat Treat with increasing concentrations of this compound (e.g., for 72 hours) start->treat wash Wash cells to remove drug treat->wash incubate Incubate in drug-free medium for 7-14 days to allow colony formation wash->incubate fix_stain Fix colonies with methanol and stain with crystal violet incubate->fix_stain count Count colonies containing >50 cells fix_stain->count analyze Calculate surviving fraction and plot dose-response curve count->analyze

Figure 2: Clonogenic Survival Assay Workflow

Protocol Details:

  • Cell Seeding: TNBC cells, such as MDA-MB-231 or BT-20 (both parental and paclitaxel-resistant variants), are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for a specified period, typically 72 hours.

  • Colony Formation: The drug-containing medium is then replaced with fresh, drug-free medium, and the plates are incubated for 7 to 14 days to allow for colony formation.

  • Staining and Quantification: Colonies are fixed with a solution like 10% methanol and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to untreated controls.

Mammosphere Formation Assay

This assay is utilized to assess the effect of this compound on the self-renewal capacity of cancer stem cells.

Mammosphere_Assay_Workflow cluster_workflow Mammosphere Formation Assay Workflow start Isolate single cells from TNBC cell lines (e.g., sorted CD44high/CD24-/low population) seed Seed cells at low density in ultra-low attachment plates with serum-free mammosphere medium start->seed treat Treat with this compound seed->treat incubate Incubate for 7-10 days to allow mammosphere formation treat->incubate count Count mammospheres (typically >50 μm in diameter) incubate->count analyze Calculate Mammosphere Forming Efficiency (MFE) count->analyze

References

A Technical Guide to ON 108600: Discovery and Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON 108600 is a novel multi-kinase inhibitor demonstrating significant potential in oncology, particularly for aggressive and chemotherapy-resistant cancers. This technical guide provides a comprehensive overview of the discovery and biological characterization of this compound, with a focus on its mechanism of action, anti-proliferative and pro-apoptotic effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Discovery of this compound

This compound was identified through a functional screen of approximately 4,000 compounds aimed at discovering novel therapeutics that could suppress the breast cancer stem cell (BCSC)-like population.[1] This approach sought to identify compounds capable of targeting the chemotherapy-resistant subpopulation of cells responsible for tumor initiation, progression, and metastasis.[1]

Mechanism of Action

This compound is a potent small molecule inhibitor of several protein kinases, primarily targeting Casein Kinase 2 (CK2), TRAF2 and NCK-interacting protein kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3]

The inhibitory effects of this compound on these kinases lead to the disruption of multiple oncogenic signaling pathways involved in cell cycle progression, apoptosis, and cellular metabolism.[1][2] A key mechanism involves the inhibition of CK2, which in turn reduces the phosphorylation of PTEN and Akt at serine 129, leading to decreased activity of the Akt signaling pathway.[2] Furthermore, this compound has been shown to inhibit the phosphorylation of DYRK1A and TNIK substrates, such as Cyclin D1 (Thr286) and AXIN2, respectively.[4]

Signaling Pathway Diagram

ON108600_Signaling_Pathway cluster_inhibition Inhibition cluster_kinases Target Kinases cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects ON108600 This compound CK2 CK2 ON108600->CK2 inhibits TNIK TNIK ON108600->TNIK inhibits DYRK1A DYRK1A ON108600->DYRK1A inhibits p_PTEN p-PTEN (inactivation) CK2->p_PTEN phosphorylates p_Akt_S129 p-Akt (S129) CK2->p_Akt_S129 phosphorylates p_p21_T145 p-p21 (T145) CK2->p_p21_T145 phosphorylates Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization CK2->Tubulin_Polymerization_Inhibition regulates p_CyclinD1_T286 p-Cyclin D1 (T286) DYRK1A->p_CyclinD1_T286 phosphorylates Apoptosis Apoptosis p_Akt_S129->Apoptosis suppresses G2M_Arrest G2/M Arrest p_p21_T145->G2M_Arrest leads to

Caption: this compound Signaling Pathway.

Biological Characterization

In Vitro Anti-proliferative and Cytotoxic Activity

This compound exhibits broad-spectrum anti-proliferative and cytotoxic activity across a range of cancer cell lines, with notable efficacy in triple-negative breast cancer (TNBC) cells.[1][2] It demonstrates significantly less toxicity towards normal, non-cancerous cells.[2]

Table 1: IC50 Values of this compound for Target Kinases

KinaseIC50 (µM)
DYRK1A0.016
DYRK1B0.007
DYRK20.028
CK2α10.05
CK2α20.005
TNIK0.005
Data sourced from MedchemExpress and Sato et al., 2021.[3]

Table 2: IC50 Values of this compound in Various Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)
MDA-MB-231Triple Negative~0.1
Hs578TTriple Negative~0.1
MDA-MB-468Triple Negative~0.1
BT-549Triple Negative~0.1
MCF7ER+, PR+, HER2-~0.5
T47DER+, PR+, HER2-~0.5
SK-BR-3HER2+~0.5
Approximate values interpreted from graphical data in Sato et al., 2021.
Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to a potent, dose- and time-dependent G2/M phase cell cycle arrest in cancer cells.[1][2] This is associated with the dephosphorylation of p21Cip1/Waf1 at Threonine 145.[2] Furthermore, this compound effectively induces apoptosis by activating the Caspase 3/7 signaling cascade.[2]

In Vivo Efficacy

In preclinical xenograft models using TNBC cells, this compound treatment resulted in a significant reduction in tumor growth.[1] Notably, this compound demonstrated the ability to overcome chemotherapy resistance. When used in combination with standard chemotherapy agents like paclitaxel, it synergistically suppressed tumor growth and even eliminated established metastases in mouse models.[1]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the DMSO-treated control wells and calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations or DMSO for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining & Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft TNBC Xenograft Mouse Model In_Vivo_Treatment In Vivo Treatment (this compound +/- Chemotherapy) Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: General Experimental Workflow.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human TNBC cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound in combination with chemotherapy). Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = (width² x length)/2).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

Logical Relationship of this compound's Effects

Logical_Flow cluster_action Molecular Action cluster_cellular Cellular Consequences cluster_outcome Therapeutic Outcome Inhibition Inhibition of CK2, TNIK, DYRK1 Pathway_Disruption Disruption of Oncogenic Signaling Pathways (e.g., Akt pathway) Inhibition->Pathway_Disruption Cell_Cycle_Arrest Induction of G2/M Arrest Pathway_Disruption->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Pathway_Disruption->Apoptosis_Induction Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition Chemosensitization Sensitization to Chemotherapy Tumor_Growth_Inhibition->Chemosensitization

Caption: Logical Flow of this compound's Effects.

Conclusion and Future Directions

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of aggressive cancers, such as TNBC. Its ability to induce cell cycle arrest and apoptosis, and to overcome chemotherapy resistance, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in cancer patients. The detailed information provided in this guide serves as a foundational resource for researchers and clinicians interested in advancing the development of this novel anti-cancer compound.

References

ON 108600: A Dual Inhibitor of CK2 and TNIK for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: ON 108600 is a novel small molecule inhibitor targeting Casein Kinase 2 (CK2) and Traf2- and NCK-interacting kinase (TNIK), two serine/threonine kinases implicated in various oncogenic signaling pathways. This technical guide provides a comprehensive overview of the inhibitory action of this compound, detailing its quantitative effects on CK2 and TNIK, the experimental methodologies used to characterize its activity, and its impact on downstream signaling cascades, particularly the Wnt/β-catenin pathway. This document is intended to serve as a resource for researchers in oncology and drug development, offering insights into the therapeutic potential and mechanism of action of this compound.

Introduction

Casein Kinase 2 (CK2) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.[1][2] Traf2- and NCK-interacting kinase (TNIK) is a key component of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers, particularly colorectal cancer.[3][4][5] TNIK functions as a regulatory component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, and its inhibition is a promising strategy to block Wnt signaling.[2][4][5]

This compound has emerged as a potent dual inhibitor of both CK2 and TNIK, demonstrating significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models.[6][7][8] Its ability to simultaneously target two critical oncogenic kinases suggests a potential for broad-spectrum efficacy and a strategy to overcome resistance to single-agent therapies.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
CK2α50
CK2α'5
TNIK5
DYRK1A16
DYRK1B7

Data compiled from multiple sources.[6][9]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating critical signaling pathways regulated by CK2 and TNIK.

Inhibition of the Wnt/β-catenin Pathway by Targeting TNIK

TNIK is a crucial activator of the Wnt/β-catenin signaling pathway.[3][4] It is a component of the TCF-4/β-catenin transcriptional complex and its kinase activity is essential for the expression of Wnt target genes.[2][4] By inhibiting TNIK, this compound effectively abrogates this signaling cascade, leading to the downregulation of key oncogenes.[7]

G cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dvl) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dsh->GSK3b_Axin_APC inhibition beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF4 TCF4 TCF4_n TCF4 TCF4->TCF4_n TNIK TNIK TNIK_n TNIK TNIK->TNIK_n ON108600 This compound ON108600->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF4_beta_catenin_TNIK TCF4/β-catenin/TNIK Complex beta_catenin_n->TCF4_beta_catenin_TNIK TCF4_n->TCF4_beta_catenin_TNIK TNIK_n->TCF4_beta_catenin_TNIK TCF4_beta_catenin_TNIK->Wnt_Target_Genes transcription

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory role of this compound on TNIK.

Modulation of CK2-regulated Pathways

CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.[10][11] CK2 can directly phosphorylate and activate Akt at Serine 129.[12] Inhibition of CK2 by this compound leads to a reduction in Akt phosphorylation, thereby attenuating downstream pro-survival signals.[12]

G cluster_ck2 CK2 Signaling CK2 CK2 Akt Akt CK2->Akt phosphorylation ON108600 This compound ON108600->CK2 pAkt_S129 p-Akt (S129) Akt->pAkt_S129 Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) pAkt_S129->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival G cluster_workflow Experimental Workflow for this compound Characterization start Start in_vitro_assay In Vitro Kinase Assay (IC50 Determination) start->in_vitro_assay cell_based_assays Cell-Based Assays in_vitro_assay->cell_based_assays cell_viability Cell Viability Assay cell_based_assays->cell_viability clonogenic_assay Clonogenic Survival Assay cell_based_assays->clonogenic_assay mammosphere_assay Mammosphere Formation Assay cell_based_assays->mammosphere_assay mechanism_studies Mechanism of Action Studies cell_based_assays->mechanism_studies western_blot Western Blot Analysis (p-Akt, AXIN2) mechanism_studies->western_blot in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) western_blot->in_vivo_studies end End in_vivo_studies->end G cluster_logic Logical Flow of this compound's Dual Inhibition ON108600 This compound Inhibit_CK2 Inhibition of CK2 ON108600->Inhibit_CK2 Inhibit_TNIK Inhibition of TNIK ON108600->Inhibit_TNIK Decrease_pAkt Decreased p-Akt (S129) Inhibit_CK2->Decrease_pAkt Inhibit_Wnt Inhibition of Wnt/β-catenin Signaling Inhibit_TNIK->Inhibit_Wnt Decrease_Survival Decreased Cell Survival & Proliferation Decrease_pAkt->Decrease_Survival Inhibit_Wnt->Decrease_Survival Decrease_Stemness Decreased Cancer Stem Cell Self-Renewal Inhibit_Wnt->Decrease_Stemness Anti_Tumor_Activity Anti-Tumor Activity Decrease_Survival->Anti_Tumor_Activity Decrease_Stemness->Anti_Tumor_Activity

References

The Multi-faceted Inhibition of DYRK1 Kinase by ON 108600: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, apoptosis, and neuronal development. Its dysregulation is implicated in various pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of ON 108600, a potent small molecule inhibitor, on DYRK1A kinase. We present a comprehensive summary of its inhibitory activity, detailed experimental protocols for assessing its impact on cellular signaling, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to DYRK1A and this compound

DYRK1A is a serine/threonine kinase that plays a pivotal role in a wide array of signaling pathways. It is involved in the regulation of transcription factors such as NFAT and CREB, and it can influence the Ras/MAP kinase signaling cascade.[1][2] Due to its diverse functions, aberrant DYRK1A activity is associated with several diseases.

This compound has been identified as a multi-kinase inhibitor with significant activity against DYRK1A, as well as Casein Kinase 2 (CK2) and TRAF2- and NCK-interacting kinase (TNIK).[3][4] Its ability to simultaneously target these kinases contributes to its broad-spectrum anti-proliferative and pro-apoptotic effects in cancer cells.[5] This document focuses on the specific interaction between this compound and DYRK1A kinase.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against DYRK1A and other kinases has been quantified through various biochemical assays. The following table summarizes the reported IC50 values, providing a clear comparison of its activity across different kinases.

Kinase TargetIC50 (µM)
DYRK1A0.016
DYRK1B0.007
DYRK20.028
CK2α10.05
CK2α20.005
TNIK0.005

Table 1: Inhibitory activity of this compound against a panel of kinases. Data sourced from MedchemExpress.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on DYRK1A and downstream cellular processes.

In Vitro DYRK1A Kinase Assay (Adapted from ELISA-based methods)

This protocol describes a non-radioactive method to determine the in vitro inhibitory activity of this compound on DYRK1A.

Materials:

  • Recombinant human DYRK1A protein

  • DYRK1A substrate peptide (e.g., a peptide derived from a known substrate like Dynamin 1)

  • Phospho-specific antibody recognizing the phosphorylated substrate

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP

  • This compound

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat a 96-well microplate with the DYRK1A substrate peptide.

  • Wash the plate to remove unbound peptide.

  • Prepare a reaction mixture containing recombinant DYRK1A enzyme in kinase assay buffer.

  • Add varying concentrations of this compound to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Wash the plate to remove the reaction mixture.

  • Add the phospho-specific primary antibody to the wells and incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody.

  • After incubation and washing, add the enzyme substrate to develop a detectable signal.

  • Measure the signal using a plate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to assess the effect of this compound on the cell cycle distribution of a given cell line.

Materials:

  • Cancer cell line of interest (e.g., triple-negative breast cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing, and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol details the detection of apoptosis induced by this compound treatment.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Downstream Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of proteins downstream of the pathways inhibited by this compound, such as Akt and Cyclin D1.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-phospho-Cyclin D1 (Thr286), and total protein antibodies for loading controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the DYRK1A signaling pathway and a typical experimental workflow.

DYRK1A_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 DYRK1A Kinase cluster_2 Downstream Effects cluster_3 Inhibitor Autophosphorylation Autophosphorylation DYRK1A DYRK1A Autophosphorylation->DYRK1A Activates Transcription_Factors Transcription Factors (NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylates Cell_Cycle_Proteins Cell Cycle Proteins (Cyclin D1) DYRK1A->Cell_Cycle_Proteins Phosphorylates Apoptotic_Proteins Apoptotic Proteins DYRK1A->Apoptotic_Proteins Regulates Signaling_Cascades Signaling Cascades (Ras/MAPK) DYRK1A->Signaling_Cascades Modulates ON108600 ON108600 ON108600->DYRK1A Inhibits

Caption: The DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Cell_Cycle cluster_workflow Cell Cycle Analysis Workflow A 1. Cell Seeding B 2. Treatment with this compound A->B C 3. Cell Harvest & Fixation B->C D 4. Propidium Iodide Staining C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation (G0/G1, S, G2/M phases) E->F

Caption: A typical experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a potent inhibitor of DYRK1A kinase, demonstrating significant effects on cell cycle progression and apoptosis in cancer cell lines. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting DYRK1A with this and other novel inhibitors. The provided visualizations offer a clear understanding of the signaling context and experimental procedures involved in this area of research.

References

ON-108600: A Multi-Kinase Inhibitor Targeting the Wnt/β-catenin Signaling Pathway in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ON-108600 is a novel, multi-kinase inhibitor demonstrating significant therapeutic potential, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). This document provides a comprehensive technical overview of ON-108600, with a specific focus on its mechanism of action and profound impact on the Wnt/β-catenin signaling pathway. Through the inhibition of key kinases—Casein Kinase 2 (CK2), Dual-specificity tyrosine-regulated kinase 1 (DYRK1), and Traf2- and NCK-interacting kinase (TNIK)—ON-108600 effectively disrupts the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, a critical driver of tumorigenesis, cancer stem cell renewal, and chemoresistance. This guide details the quantitative effects of ON-108600 on its targets and downstream pathways, provides in-depth experimental protocols for assessing its activity, and visualizes its mechanism of action through signaling and workflow diagrams.

Introduction to ON-108600 and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, contributing to uncontrolled cell proliferation, survival, and the maintenance of cancer stem cells (CSCs). A key effector of this pathway is the transcriptional coactivator β-catenin. In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), CK2, and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/lymphoid enhancer factor (LEF) transcription factors to drive the expression of target genes, including AXIN2 and Cyclin D1, which promote cancer progression.

ON-108600 is a potent small molecule inhibitor that targets multiple kinases, including TNIK, a serine/threonine kinase that plays a pivotal role as a downstream activator of Wnt signaling by phosphorylating TCF4 and enhancing its interaction with β-catenin. By inhibiting TNIK, ON-108600 directly interferes with the final transcriptional step of the canonical Wnt pathway.

Quantitative Data on ON-108600 Activity

The efficacy of ON-108600 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on its target kinases and cancer cell growth.

Table 1: In Vitro Kinase Inhibition Profile of ON-108600
Kinase TargetIC50 (µM)
CK2α10.05
CK2α20.005
DYRK1A0.016
DYRK1B0.007
DYRK20.028
TNIK 0.005
Data sourced from Sato et al., 2021.[1]
Table 2: Growth Inhibition (GI50) of ON-108600 in Triple-Negative Breast Cancer (TNBC) Cell Lines
Cell LineGI50 (µM)
MDA-MB-2310.018
Hs578T0.015
BT-200.025
MDA-MB-4680.035
Data represents the concentration of ON-108600 required to inhibit cell growth by 50% and is sourced from Sato et al., 2021.[1]

Impact of ON-108600 on Wnt/β-catenin Signaling

The inhibitory action of ON-108600 on TNIK directly translates to the suppression of Wnt/β-catenin signaling. This is evidenced by the reduced expression of AXIN2, a well-established transcriptional target of the β-catenin/TCF complex and a key negative feedback regulator of the pathway.

Visualizing the Mechanism of Action

ON108600_Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK2) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TNIK TNIK TCF_LEF->TNIK Recruits Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, Cyclin D1) TCF_LEF->Wnt_Target_Genes Promotes Transcription TNIK->TCF_LEF Phosphorylates & Activates ON108600 ON-108600 ON108600->TNIK Inhibits

Figure 1: Mechanism of ON-108600 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ON-108600's impact on Wnt/β-catenin signaling and cancer cell biology.

Western Blot Analysis for AXIN2 and Phosphorylated Proteins

This protocol is used to determine the effect of ON-108600 on the protein levels of the Wnt target gene AXIN2 and the phosphorylation status of CK2 and DYRK1 substrates.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T)

  • Cell culture medium and supplements

  • ON-108600

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-AXIN2, anti-phospho-AKT1 (Ser129) (CK2 substrate), anti-phospho-CYCLIN D1 (Thr286) (DYRK1A substrate), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed TNBC cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of ON-108600 (e.g., 0, 0.1, 0.5, 1 µM) for 24 hours.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a population often regulated by the Wnt/β-catenin pathway.

Materials:

  • TNBC cells

  • Serum-free DMEM/F12 medium supplemented with B27, EGF, insulin, and BSA

  • Ultra-low attachment plates

  • ON-108600

  • Trypsin-EDTA

  • Microscope with a camera

Procedure:

  • Culture TNBC cells to sub-confluency.

  • Harvest the cells and prepare a single-cell suspension using trypsin and by passing through a cell strainer.

  • Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of ON-108600.

  • Incubate the plates for 7-14 days to allow for mammosphere formation.

  • Photograph the wells and count the number of mammospheres (typically >50 µm in diameter) per well.

  • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

  • Normalize the MFE of treated groups to the vehicle control.

Mammosphere_Assay_Workflow start Start: TNBC Cell Culture single_cell Prepare Single-Cell Suspension start->single_cell seed_plate Seed Cells in Ultra-Low Attachment Plate single_cell->seed_plate treatment Add ON-108600 (Varying Concentrations) seed_plate->treatment incubation Incubate for 7-14 Days treatment->incubation counting Count Mammospheres (>50 µm) incubation->counting analysis Calculate Mammosphere Formation Efficiency (MFE) counting->analysis end End: Quantify CSC Activity analysis->end

Figure 2: Experimental workflow for the mammosphere formation assay.
Colony Formation Assay (Clonogenic Assay)

This assay evaluates the ability of a single cell to proliferate and form a colony, a measure of cell viability and reproductive integrity following treatment.

Materials:

  • TNBC cells

  • Complete cell culture medium

  • 6-well plates

  • ON-108600

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of TNBC cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of ON-108600 for 72 hours.

  • Remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Allow the cells to grow for an additional 7-14 days until visible colonies are formed.

  • Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

Conclusion and Future Directions

ON-108600 represents a promising therapeutic agent that effectively targets the Wnt/β-catenin signaling pathway through the inhibition of TNIK. The quantitative data and experimental evidence presented in this guide underscore its potent anti-cancer activity, particularly against TNBC and its associated cancer stem cell population. The provided protocols offer a robust framework for researchers to further investigate the multifaceted effects of ON-108600 and similar compounds. Future research should focus on elucidating the full spectrum of ON-108600's downstream effects, its potential for combination therapies, and its efficacy in in vivo models to pave the way for clinical translation. The continued exploration of TNIK inhibitors like ON-108600 holds great promise for the development of novel and effective treatments for cancers driven by aberrant Wnt/β-catenin signaling.

References

The Multi-faceted Role of ON 108600 in the Modulation of the Akt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON 108600 is a novel multi-kinase inhibitor demonstrating significant potential in oncology, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). Its primary mechanism of action involves the simultaneous inhibition of Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and dual-specificity tyrosine-regulated kinase 1 (DYRK1). This targeted inhibition has profound implications for the modulation of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the role of this compound in the Akt pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and the Akt Signaling Pathway

The Akt signaling pathway is a pivotal intracellular cascade that promotes cell survival and growth in response to extracellular signals. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase. The activation of Akt is a multi-step process initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This recruits Akt and its upstream activator, PDK1, to the membrane, where Akt is partially activated by phosphorylation at Threonine 308 (Thr308). Full activation of Akt requires a subsequent phosphorylation at Serine 473 (Ser473), primarily mediated by the mTORC2 complex.

This compound exerts its influence on the Akt pathway predominantly through the inhibition of CK2. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer. It can promote oncogenesis through various mechanisms, including the direct and indirect modulation of the Akt pathway.

Mechanism of Action of this compound on the Akt Pathway

This compound's modulation of the Akt signaling pathway is a direct consequence of its potent inhibition of CK2. The key mechanisms are:

  • Regulation of PTEN activity: CK2 is known to phosphorylate and inactivate the tumor suppressor PTEN. PTEN is a phosphatase that counteracts the PI3K pathway by dephosphorylating PIP3. By inhibiting CK2, this compound prevents the inactivation of PTEN, leading to decreased levels of PIP3 and consequently, reduced recruitment and activation of Akt.

  • Direct Phosphorylation of Akt: CK2 can directly phosphorylate Akt at Serine 129 (Ser129). This phosphorylation is believed to stabilize Akt and promote its activity. Treatment with this compound leads to a significant reduction in the phosphorylation of Akt at this site, thereby attenuating its signaling output.[1]

This dual mechanism of action results in a comprehensive suppression of the Akt signaling cascade, impacting downstream cellular processes.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (µM)
CK2α10.05
CK2α20.005
TNIK0.005
DYRK1A0.016
DYRK1B0.007
DYRK20.028

Data sourced from MedchemExpress and other publications.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~0.1
BT-20Triple-Negative Breast Cancer~0.1

Note: Specific IC50 values can vary depending on the assay conditions.

Table 3: Effect of this compound on Akt Pathway Phosphorylation in MDA-MB-231 Cells
Treatment Concentration of this compound (µM)% Reduction in p-Akt (Ser129)
0.1Significant
0.5Dramatic
1.0Dramatic

Qualitative description based on published Western blot data. Precise quantitative values from densitometry analysis are not consistently reported across all public sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Akt signaling pathway.

Western Blot Analysis of Akt Phosphorylation

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of Akt at Ser129.

Materials:

  • MDA-MB-231 cells

  • This compound (various concentrations)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (Ser129) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation and Analysis: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

ON108600_Akt_Pathway ON108600 This compound CK2 CK2 ON108600->CK2 Inhibition Apoptosis Apoptosis ON108600->Apoptosis Induction PTEN PTEN CK2->PTEN Inhibition (via Phosphorylation) Akt Akt CK2->Akt Phosphorylation (S129) PIP3 PIP3 PTEN->PIP3 Inhibition PIP3->Akt Activation PI3K PI3K PI3K->PIP3 Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation pAkt_S129 p-Akt (S129) Downstream->Apoptosis Inhibition Experimental_Workflow start Start: Cancer Cell Culture (e.g., MDA-MB-231) treatment Treatment with this compound (Dose-response & Time-course) start->treatment western Western Blot Analysis (p-Akt, Total Akt) treatment->western flow_cycle Cell Cycle Analysis (Flow Cytometry) treatment->flow_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->flow_apoptosis invivo In Vivo Xenograft Study (Tumor Growth Inhibition) treatment->invivo data Data Analysis & Interpretation western->data flow_cycle->data flow_apoptosis->data invivo->data

References

ON 108600: A Multi-Kinase Inhibitor Driving Apoptosis in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary: Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. The small molecule kinase inhibitor, ON 108600, has emerged as a promising therapeutic agent, demonstrating potent pro-apoptotic activity in TNBC cells, including those resistant to conventional chemotherapy. This document provides an in-depth technical guide on the mechanism of this compound-induced apoptosis in TNBC, detailing its molecular targets, effects on cellular processes, and the underlying signaling pathways. Quantitative data from preclinical studies are summarized, and key experimental protocols are outlined to facilitate further research and development.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound functions as a multi-kinase inhibitor, concurrently targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B). This simultaneous inhibition of multiple critical signaling nodes disrupts pro-survival pathways that are often hyperactivated in TNBC, thereby sensitizing cancer cells to apoptosis.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory and cytotoxic effects on TNBC cells.

Table 1: Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)
CK2α150
CK2α25
TNIK5

IC50 values represent the concentration of this compound required to inhibit 50% of the target kinase activity.

Table 2: Growth Inhibition (GI50) of this compound in Breast Cancer and Normal Cells
Cell LineTypeGI50 (µM)
TNBC Lines
MDA-MB-231Triple-Negative Breast Cancer~0.1
BT-20Triple-Negative Breast Cancer~0.1
Hs578TTriple-Negative Breast Cancer~0.1
Other Breast Cancer
MCF-7ER-positive Breast Cancer~1.0
Normal Cells
MCF-10ANon-tumorigenic Breast Epithelial>10

GI50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Induction of Apoptosis and Cell Cycle Arrest in TNBC

Treatment of TNBC cells with this compound leads to a significant induction of apoptosis and arrest of the cell cycle in the G2/M phase.

Apoptotic Effects

In vitro studies on the MDA-MB-231 TNBC cell line and patient-derived TNBC organoids have shown that this compound treatment leads to a marked increase in apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, key markers of the apoptotic cascade.[1] The pro-apoptotic effects of this compound are also observed in paclitaxel-resistant TNBC cells, suggesting its potential to overcome chemotherapy resistance.[2]

Cell Cycle Dysregulation

Flow cytometry analysis of MDA-MB-231 cells treated with this compound reveals a dose-dependent increase in the population of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest prevents cancer cell proliferation and can be a precursor to apoptosis.

Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects by inhibiting key survival signaling pathways that are frequently dysregulated in TNBC. The inhibition of CK2, TNIK, and DYRK kinases collectively suppresses downstream pro-survival signals and promotes apoptotic cell death.

ON108600_Signaling_Pathway cluster_drug Drug Action cluster_kinases Target Kinases cluster_pathways Downstream Pro-Survival Pathways cluster_cellular_effects Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1 DYRK1 ON108600->DYRK1 Inhibits Akt Akt Signaling (Pro-Survival) CK2->Akt Activates NFkB NF-κB Signaling (Anti-Apoptotic) CK2->NFkB Activates Apoptosis Apoptosis CK2->Apoptosis Leads to G2M_Arrest G2/M Cell Cycle Arrest CK2->G2M_Arrest Leads to Wnt Wnt/β-catenin Signaling (Proliferation, Stemness) TNIK->Wnt Activates TNIK->Apoptosis Leads to TNIK->G2M_Arrest Leads to DYRK1->Apoptosis Leads to DYRK1->G2M_Arrest Promotes progression past G2/M DYRK1->G2M_Arrest Leads to Akt->Apoptosis Inhibits CSC Cancer Stem Cell Survival Wnt->CSC Promotes Bcl2 Anti-apoptotic Bcl-2 family proteins NFkB->Bcl2 Upregulates Bcl2->Apoptosis Inhibits

Caption: Signaling pathway of this compound-induced apoptosis in TNBC.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on TNBC cells.

Cell Culture
  • Cell Lines: MDA-MB-231, BT-20, and Hs578T (TNBC); MCF-7 (ER-positive); MCF-10A (non-tumorigenic).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Apoptosis_Assay_Workflow start Seed TNBC cells and treat with this compound harvest Harvest cells (including supernatant) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in Annexin V binding buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15-20 min, RT) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Cell Treatment: Plate TNBC cells and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell_Cycle_Analysis_Workflow start Treat TNBC cells with this compound harvest Harvest and wash cells with PBS start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash2 Wash to remove ethanol fix->wash2 resuspend_stain Resuspend in PI/RNase staining buffer wash2->resuspend_stain incubate Incubate in the dark (30 min, RT) resuspend_stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for cell cycle analysis using PI staining.

  • Cell Treatment: Treat TNBC cells with this compound as described for the apoptosis assay.

  • Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Washing and Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay
  • Single-Cell Suspension: Prepare a single-cell suspension of TNBC cells.

  • Plating: Plate the cells at a low density in ultra-low attachment plates with mammosphere-forming medium (serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).

  • Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) under a microscope.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for TNBC by inducing apoptosis through the inhibition of multiple key kinases. Its ability to target chemotherapy-resistant cells and cancer stem cells further underscores its clinical potential. Future research should focus on elucidating the detailed downstream signaling events and exploring rational combination therapies to enhance the anti-cancer efficacy of this compound in TNBC. The experimental frameworks provided herein offer a robust foundation for these continued investigations.

References

The Multi-Pronged Attack of ON 108600 on Cancer Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with self-renewal and differentiation capabilities is responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies.[1] Triple-negative breast cancer (TNBC), a particularly aggressive subtype, is often enriched with these CSCs, contributing to its poor prognosis.[2] ON 108600 has emerged as a novel multi-kinase inhibitor with potent activity against the TNBC CSC population.[3] This technical guide provides an in-depth exploration of the cytotoxic effects of this compound on cancer stem cells, detailing its mechanism of action, experimental validation, and the signaling pathways it disrupts.

Mechanism of Action: A Coordinated Inhibition of Key Survival Pathways

This compound exerts its cytotoxic effects through the simultaneous inhibition of several critical kinases that are aberrantly activated in cancer stem cells. Its primary targets are Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1).[4] The coordinated inhibition of these kinases leads to the downstream suppression of multiple signaling pathways essential for CSC maintenance and survival, including Wnt/β-catenin, STAT3, PI3K/AKT, Hedgehog, and Notch1.[4] This multi-targeted approach effectively dismantles the intricate signaling network that sustains the cancer stem cell phenotype.

Quantitative Analysis of this compound Cytotoxicity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both the bulk tumor cell population and the cancer stem cell fraction.

Table 1: Inhibitory Concentration (IC50) of this compound Against Target Kinases [4]

KinaseIC50 (nM)
CK2α150
CK2α25
TNIK5
DYRK1A-
DYRK1B-
DYRK2-

Note: Specific IC50 values for DYRK family kinases were not detailed in the provided search results.

Table 2: Growth Inhibition (GI50) of this compound in Breast Cancer Cell Lines [4]

Cell LineSubtypeGI50 (µM)
MDA-MB-231Triple-Negative-
Hs578TTriple-Negative-
BT-20Triple-Negative-
Normal Cells--

Note: Specific GI50 values were mentioned to be determined but not explicitly stated in the provided search results.

Table 3: Cellular Effects of this compound on Triple-Negative Breast Cancer Cells [3]

EffectCell LineConcentration (µM)Observation
G2/M Cell Cycle Arrest MDA-MB-231IndicatedDose-dependent increase in G2/M population
CTG1883 Organoids0.5Significant increase in G2/M population
Apoptosis Induction MDA-MB-231IndicatedIncreased cleaved PARP after 24 and 48 hours
CTG1883 OrganoidsIndicatedIncreased cleaved PARP and cleaved caspase 3
Inhibition of Colony Formation CD44high/CD24low MDA-MB-231IndicatedPotent inhibition of colony growth
Inhibition of Mammosphere Formation CD44high/CD24low Hs578TIndicatedPotent inhibition of mammosphere formation

Experimental Protocols

The following protocols provide a framework for assessing the cytotoxic effects of this compound on cancer stem cells.

Cell Culture
  • Cell Lines: MDA-MB-231 and Hs578T (human triple-negative breast cancer cell lines).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Procedure:

    • Prepare a single-cell suspension of MDA-MB-231 or Hs578T cells.

    • Seed 20,000 cells/mL in ultra-low attachment plates.

    • Culture in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

    • Treat with varying concentrations of this compound.

    • Incubate for 7-10 days.

    • Count mammospheres (spherical, non-adherent cell clusters) with a diameter > 50 µm.

    • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Clonogenic Survival Assay

This assay evaluates the ability of single cells to form colonies, a hallmark of cancer stem cells.

  • Procedure:

    • Isolate the CD44high/CD24low cancer stem cell population from MDA-MB-231 or Hs578T cells using fluorescence-activated cell sorting (FACS).

    • Seed a low density of sorted cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat with various concentrations of this compound for 72 hours.

    • Replace the medium with drug-free medium and allow colonies to grow for 7-14 days.

    • Fix the colonies with 4% paraformaldehyde and stain with crystal violet.

    • Count the number of colonies (containing at least 50 cells).

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Procedure:

    • Treat MDA-MB-231 cells with the desired concentrations of this compound for 24-48 hours.

    • Harvest and fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay

This assay quantifies the induction of programmed cell death by this compound.

  • Procedure:

    • Treat MDA-MB-231 cells with different concentrations of this compound for 24 or 48 hours.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow.

ON108600_Signaling_Pathway cluster_targets Primary Kinase Targets cluster_pathways Downstream Signaling Pathways cluster_effects Effects on Cancer Stem Cells ON108600 This compound CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK DYRK1 DYRK1 ON108600->DYRK1 Wnt Wnt/β-catenin CK2->Wnt STAT3 STAT3 CK2->STAT3 PI3K PI3K/AKT CK2->PI3K Hedgehog Hedgehog CK2->Hedgehog Notch1 Notch1 CK2->Notch1 TNIK->Wnt TNIK->STAT3 TNIK->PI3K TNIK->Hedgehog TNIK->Notch1 DYRK1->Wnt DYRK1->STAT3 DYRK1->PI3K DYRK1->Hedgehog DYRK1->Notch1 Growth Suppressed Growth Wnt->Growth SelfRenewal Inhibited Self-Renewal (Colony & Mammosphere Formation) Wnt->SelfRenewal Apoptosis Induced Apoptosis Wnt->Apoptosis CellCycle G2/M Arrest Wnt->CellCycle STAT3->Growth STAT3->SelfRenewal STAT3->Apoptosis STAT3->CellCycle PI3K->Growth PI3K->SelfRenewal PI3K->Apoptosis PI3K->CellCycle Hedgehog->Growth Hedgehog->SelfRenewal Hedgehog->Apoptosis Hedgehog->CellCycle Notch1->Growth Notch1->SelfRenewal Notch1->Apoptosis Notch1->CellCycle

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Culture Culture TNBC Cell Lines (e.g., MDA-MB-231) Isolate Isolate Cancer Stem Cells (CD44high/CD24low) via FACS Culture->Isolate Treat Treat Cells with Varying Concentrations of this compound Isolate->Treat Mammosphere Mammosphere Formation Assay Treat->Mammosphere Clonogenic Clonogenic Survival Assay Treat->Clonogenic CellCycle Cell Cycle Analysis Treat->CellCycle Apoptosis Apoptosis Assay Treat->Apoptosis Quantify Quantify: - MFE (%) - Colony Number - Cell Cycle Distribution (%) - Apoptosis Rate (%) Mammosphere->Quantify Clonogenic->Quantify CellCycle->Quantify Apoptosis->Quantify

References

Overcoming Chemotherapy Resistance: A Technical Overview of ON 108600, a Novel Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of chemotherapy resistance remains a significant hurdle in the effective treatment of many cancers, leading to tumor recurrence and metastatic progression. A key contributor to this resistance is a subpopulation of cancer cells known as cancer stem cells (CSCs), which possess self-renewal capabilities and are often refractory to conventional cytotoxic agents. This technical guide delves into the initial preclinical studies of ON 108600, a novel multi-kinase inhibitor, and its promising role in overcoming chemotherapy resistance, with a particular focus on triple-negative breast cancer (TNBC). This compound targets critical signaling pathways that are hyperactive in CSCs, thereby sensitizing cancer cells to standard-of-care chemotherapeutics.

Core Mechanism of Action

This compound is a potent small molecule inhibitor that simultaneously targets multiple kinases, primarily Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1).[1][2][3] The simultaneous inhibition of these kinases disrupts a nexus of signaling pathways crucial for the survival and propagation of cancer stem cells.[1] By targeting the CSC population, this compound not only inhibits tumor growth directly but also has the potential to abrogate the source of chemoresistance.[1][4]

The efficacy of this compound in overcoming chemotherapy resistance stems from its ability to modulate several key cellular processes:

  • Induction of Apoptosis: Treatment with this compound has been shown to induce programmed cell death in cancer cells.[1][5]

  • Cell Cycle Arrest: The compound causes a G2/M phase arrest in the cell cycle of TNBC cells, preventing their proliferation.[1][5][6]

  • Inhibition of Tubulin Polymerization: this compound has been observed to interfere with the dynamics of microtubules, which are essential for mitosis.[5]

  • Suppression of Cancer Stem Cell Characteristics: The inhibitor significantly reduces the colony and mammosphere forming capacity of breast cancer stem-like cells (BCSCs).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical studies on this compound.

Table 1: Kinase Inhibitory Activity of this compound [2]

Kinase TargetIC50 (nM)
CK2α150
CK2α25
TNIK5

Table 2: In Vitro Efficacy of this compound in Paclitaxel-Resistant TNBC Cell Lines [4]

Cell LineTreatmentGrowth InhibitionColony Formation
MDA-MB-231 (Paclitaxel-Sensitive)This compoundPotent InhibitionPotent Inhibition
MDA-MB-231 (Paclitaxel-Resistant)This compoundPotent InhibitionPotent Inhibition
BT-20 (Paclitaxel-Sensitive)This compoundPotent InhibitionPotent Inhibition
BT-20 (Paclitaxel-Resistant)This compoundPotent InhibitionPotent Inhibition

Key Signaling Pathways Targeted by this compound

The multi-kinase inhibitory action of this compound leads to the downregulation of several interconnected signaling pathways implicated in chemoresistance and cancer stem cell maintenance.[1]

ON_108600_Signaling_Pathway ON108600 This compound CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK DYRK1 DYRK1 ON108600->DYRK1 PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT STAT3 STAT3 Pathway CK2->STAT3 Hedgehog Hedgehog Pathway CK2->Hedgehog Notch1 Notch1 Pathway CK2->Notch1 Wnt_BetaCatenin Wnt/β-catenin Pathway TNIK->Wnt_BetaCatenin DYRK1->STAT3 CSC_Maintenance Cancer Stem Cell Maintenance & Propagation PI3K_AKT->CSC_Maintenance Wnt_BetaCatenin->CSC_Maintenance STAT3->CSC_Maintenance Hedgehog->CSC_Maintenance Notch1->CSC_Maintenance Chemoresistance Chemotherapy Resistance CSC_Maintenance->Chemoresistance Metastasis Metastasis CSC_Maintenance->Metastasis

Caption: this compound inhibits CK2, TNIK, and DYRK1, disrupting multiple CSC-related signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Generation of Paclitaxel-Resistant TNBC Cell Lines

This workflow illustrates the process of developing chemotherapy-resistant cancer cell lines for in vitro testing.

Chemoresistance_Workflow start Parental TNBC Cell Lines (e.g., MDA-MB-231, BT-20) treatment Culture in Increasing Concentrations of Paclitaxel start->treatment passage Subculture Surviving Cells treatment->passage gi50 Determine GI50 Values After Each Passage passage->gi50 highest_conc Maintain in Highest Possible Paclitaxel Concentration gi50->highest_conc highest_conc->treatment Repeat resistant_line Paclitaxel-Resistant TNBC Cell Line highest_conc->resistant_line

Caption: Workflow for generating paclitaxel-resistant triple-negative breast cancer cell lines.[6]

Methodology:

  • Parental triple-negative breast cancer cell lines, such as MDA-MB-231 or BT-20, were cultured in standard growth medium.[6]

  • The cells were then exposed to gradually increasing concentrations of paclitaxel.[6]

  • After each passage, the half-maximal growth inhibitory concentration (GI50) was determined to monitor the development of resistance.[6]

  • The surviving cells were continuously cultured in the highest possible concentration of paclitaxel-containing medium to select for and maintain the resistant phenotype.[6]

Cell Viability and Clonogenic Survival Assays

Methodology:

  • Cell Seeding: Paclitaxel-sensitive and resistant TNBC cells were seeded in 96-well plates for viability assays or 6-well plates for clonogenic assays.

  • Treatment: Cells were treated with varying concentrations of this compound, paclitaxel, or a combination of both.

  • Incubation: Plates were incubated for a specified period (e.g., 72 hours for viability, 10-14 days for clonogenic assays).

  • Quantification:

    • Viability: Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.

    • Clonogenic Survival: Colonies were fixed, stained with crystal violet, and counted. The survival fraction was calculated relative to untreated controls.

Mammosphere Formation Assay

Methodology:

  • Single-Cell Suspension: TNBC cells were dissociated into a single-cell suspension.

  • Seeding: Cells were seeded at a low density in ultra-low attachment plates with mammosphere-promoting media.

  • Treatment: this compound was added to the media at specified concentrations.

  • Incubation: Plates were incubated for 7-10 days to allow for mammosphere formation.

  • Quantification: The number and size of mammospheres were quantified using a microscope.

In Vivo Xenograft Studies

Methodology:

  • Tumor Implantation: Paclitaxel-resistant TNBC cells or patient-derived xenograft (PDX) fragments were implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors were allowed to establish and reach a palpable size.

  • Treatment: Mice were randomized into treatment groups and administered this compound, chemotherapy (e.g., paclitaxel), or a combination, typically via oral gavage or intraperitoneal injection.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion and Future Directions

The initial preclinical data for this compound strongly suggest its potential as a therapeutic agent to overcome chemotherapy resistance, particularly in aggressive cancers like TNBC.[1][3][4] By targeting the CSC population through the inhibition of key survival pathways, this compound demonstrates a mechanism that can re-sensitize resistant tumors to conventional chemotherapy.[1] The synergistic effects observed when this compound is combined with paclitaxel in preclinical models highlight a promising combination therapy strategy.[4] Further investigation, including clinical trials, is warranted to translate these encouraging preclinical findings into effective treatments for patients with chemoresistant malignancies.[3][5] The in vivo data, showing significant tumor growth suppression in chemotherapy-resistant PDX models, provides a strong rationale for advancing this compound into clinical development.[4]

References

Preliminary Research on ON 108600: A Multi-Kinase Inhibitor with Potential in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600 is an investigational small molecule inhibitor with a multi-targeted kinase profile, showing significant promise in preclinical cancer research. Primarily identified as a potent inhibitor of Casein Kinase 2 (CK2), it also demonstrates inhibitory activity against Traf2- and Nck-interacting kinase (TNIK) and dual-specificity tyrosine-regulated kinase 1A/B (DYRK1A/B) and DYRK2.[1][2] This unique combination of targets suggests a broad therapeutic potential across various malignancies, particularly those driven by the oncogenic signaling pathways regulated by these kinases. This technical guide provides a comprehensive overview of the current preclinical data on this compound, focusing on its efficacy in different cancer types, its mechanism of action, and detailed experimental protocols to facilitate further research.

Core Concepts: Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of several key kinases, leading to the disruption of multiple oncogenic signaling pathways.

Inhibition of CK2: Casein Kinase 2 is a serine/threonine kinase that is frequently overexpressed in many cancers. It plays a crucial role in cell cycle progression, apoptosis suppression, and the regulation of signal transduction pathways.[3]

Inhibition of TNIK: TNIK is a key regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including colorectal cancer. Inhibition of TNIK can block aberrant Wnt signaling.[2]

Inhibition of DYRK1A/B and DYRK2: These kinases are involved in various cellular processes, including cell cycle regulation and neuronal development. Their role in cancer is an active area of research.

The combined inhibition of these kinases by this compound leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: this compound has been shown to induce a potent G2/M phase cell cycle arrest in cancer cells.[4]

  • Induction of Apoptosis: The compound activates the Caspase 3/7 signaling cascade, leading to programmed cell death.[3]

  • Inhibition of Tubulin Polymerization: this compound has been observed to inhibit the polymerization of β-tubulins in in-vitro assays.[3]

  • Modulation of the Akt Signaling Pathway: Treatment with this compound results in a significant reduction in the phosphorylation of PTEN and Akt at serine 129.[3]

  • Dephosphorylation of p21: The compound leads to the dephosphorylation of p21 at threonine 145.[3]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound against various kinases and a cancer cell line.

Table 1: Enzymatic Inhibition of Target Kinases by this compound

Kinase TargetIC50 (µM)
CK2α10.05
CK2α20.005
TNIK0.005
DYRK1A0.016
DYRK1B0.007
DYRK20.028

Data sourced from MedchemExpress.[1]

Table 2: Cytotoxic Activity of this compound in a Cancer Cell Line

Cell LineCancer TypeAssayIC50 (µM)Incubation Time
HT-22Mouse HippocampalMTS Assay148 hours

Data sourced from MedchemExpress.[1]

Preclinical Studies in Different Cancer Types

While the majority of published research has focused on its effects on triple-negative breast cancer, preliminary evidence suggests the potential of this compound in other malignancies.

Triple-Negative Breast Cancer (TNBC)

This compound has demonstrated significant preclinical activity in TNBC models.[4] It effectively inhibits the growth of TNBC cell lines and shows efficacy in mouse xenograft models.[2] Notably, this compound has also shown to be effective against paclitaxel-resistant TNBC cells and targets the cancer stem cell population, which is often responsible for tumor recurrence and metastasis.[2][4][5] The dual inhibition of CK2 and TNIK appears to be a key mechanism in overcoming paclitaxel resistance in TNBC.[2]

Other Cancer Types

Ongoing studies are exploring the potential of this compound in combination with existing chemotherapeutic agents in multiple myeloma, prostate, and breast cancer.[3] However, at present, there is a lack of extensive published preclinical data for this compound in other specific cancer types such as colon, lung, leukemia, and melanoma.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS/WST-1 Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: Add the respective reagent (MTT, MTS, or WST-1) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours to allow for the conversion of the substrate into a colored formazan product.

  • Absorbance Reading: For MTT assays, a solubilization solution must be added to dissolve the formazan crystals before reading the absorbance. For MTS and WST-1 assays, the absorbance can be read directly. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a cell lysate.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to degrade RNA and prevent its staining).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time and harvest both adherent and floating cells.

  • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

In Vitro Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol).[6]

  • Compound Addition: Add this compound or a control compound to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.[6]

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.[6]

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves and assess the effect of this compound on tubulin polymerization.

Mandatory Visualizations

Signaling Pathway of this compound

ON108600_Signaling_Pathway ON108600 This compound CK2 CK2 ON108600->CK2 inhibits TNIK TNIK ON108600->TNIK inhibits DYRKs DYRK1A/B, DYRK2 ON108600->DYRKs inhibits Tubulin_Polymerization Tubulin Polymerization ON108600->Tubulin_Polymerization inhibits Akt_Signaling Akt Signaling CK2->Akt_Signaling Wnt_Signaling Wnt/β-catenin Signaling TNIK->Wnt_Signaling Cell_Cycle_Control Cell Cycle Control DYRKs->Cell_Cycle_Control Apoptosis Apoptosis Akt_Signaling->Apoptosis suppresses Wnt_Signaling->Cell_Cycle_Control Cell_Cycle_Arrest G2/M Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Microtubule_Dynamics->Cell_Cycle_Control

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow Start Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Start->Treatment Cell_Viability Cell Viability Assay (MTT/MTS) Treatment->Cell_Viability Mechanism Mechanism of Action Studies Treatment->Mechanism IC50 Determine IC50 Cell_Viability->IC50 Results Data Analysis & Interpretation IC50->Results Western_Blot Western Blot (Protein Expression/ Phosphorylation) Mechanism->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism->Apoptosis_Assay Western_Blot->Results Cell_Cycle->Results Apoptosis_Assay->Results

Caption: Workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a promising multi-kinase inhibitor with demonstrated preclinical efficacy, particularly in triple-negative breast cancer. Its ability to target multiple oncogenic pathways simultaneously presents a compelling rationale for its development as a broad-spectrum anti-cancer agent. However, further research is critically needed to expand our understanding of its activity in a wider range of cancer types. Future studies should focus on:

  • Comprehensive Cell Line Screening: A large-scale screen of this compound against a diverse panel of cancer cell lines is necessary to identify other sensitive cancer types and to correlate its activity with specific molecular markers.

  • In-depth Mechanistic Studies: Further elucidation of the downstream effects of TNIK and DYRK inhibition by this compound in various cancer contexts is warranted.

  • In Vivo Efficacy Studies: Preclinical in vivo studies in xenograft and patient-derived xenograft (PDX) models of other cancer types are essential to validate the in vitro findings.

  • Combination Studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents in different cancers could lead to more effective treatment strategies.

  • Clinical Investigation: Based on compelling preclinical data, the initiation of early-phase clinical trials will be the ultimate step in evaluating the therapeutic potential of this compound in cancer patients. To date, no clinical trials for this compound have been publicly registered.

This technical guide provides a foundation for researchers to build upon in their investigation of this compound. The provided protocols and data summaries are intended to facilitate the design and execution of further preclinical studies to fully characterize the potential of this novel multi-kinase inhibitor.

References

An In-depth Technical Guide to ON 108600: A Multi-Kinase Inhibitor Targeting Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ON 108600 is a novel, potent small molecule inhibitor targeting a unique combination of kinases: Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This multi-targeted approach has demonstrated significant preclinical efficacy in the context of triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype of breast cancer. Research highlights its ability to suppress the growth of TNBC cells, including chemotherapy-resistant and cancer stem cell populations, by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the basic properties, structure, mechanism of action, and preclinical data associated with this compound.

Basic Properties and Structure

This compound is a chemical entity with defined physical and chemical properties. Initially developed by Traws Pharma, Inc., its global research and development status is currently pending.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₂H₁₄Cl₂N₂O₆S₂
Molecular Weight 537.39 g/mol
CAS Number 1585246-23-6
Appearance White to off-white solid
Solubility Soluble in DMSO

Chemical Structure

G cluster_structure a a

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor activity by simultaneously inhibiting three key kinases: CK2, TNIK, and DYRK1A. These kinases are implicated in various oncogenic signaling pathways that promote cell survival, proliferation, and resistance to therapy in TNBC.

The simultaneous inhibition of these three kinases by this compound leads to a synergistic anti-cancer effect. By targeting multiple nodes within the oncogenic signaling network, this compound effectively shuts down key survival and proliferation pathways in TNBC cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This multi-targeted approach is particularly effective against the highly plastic and heterogeneous nature of TNBC, including the typically resilient cancer stem cell populations.

ON_108600_Mechanism_of_Action ON108600 This compound CK2 CK2 ON108600->CK2 inhibits TNIK TNIK ON108600->TNIK inhibits DYRK1A DYRK1A ON108600->DYRK1A inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway CK2->Wnt_BetaCatenin activates Apoptosis Apoptosis CK2->Apoptosis inhibits TNIK->Wnt_BetaCatenin activates CellCycle Cell Cycle Progression DYRK1A->CellCycle promotes Wnt_BetaCatenin->CellCycle promotes G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Induction_of_Apoptosis Induction of Apoptosis Apoptosis->Induction_of_Apoptosis TNBC_Growth_Suppression TNBC Growth Suppression G2M_Arrest->TNBC_Growth_Suppression Induction_of_Apoptosis->TNBC_Growth_Suppression

Caption: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Data

The preclinical efficacy of this compound has been primarily demonstrated in models of triple-negative breast cancer.

In Vitro Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against its target kinases.

Kinase TargetIC₅₀ (µM)
CK2α1 0.05
CK2α2 0.005
TNIK 0.005
DYRK1A 0.016
DYRK1B 0.007
DYRK2 0.028
In Vitro Anti-proliferative Activity in TNBC Cell Lines

The compound has shown significant anti-proliferative effects in various TNBC cell lines, including those resistant to standard chemotherapy like paclitaxel.

Cell LineIC₅₀ (µM)
MDA-MB-231 Not explicitly quantified in provided search results
BT-20 Not explicitly quantified in provided search results
Paclitaxel-Resistant MDA-MB-231 Not explicitly quantified in provided search results
Paclitaxel-Resistant BT-20 Not explicitly quantified in provided search results

Note: While the search results confirm excellent inhibitory activity, specific IC₅₀ values for cell viability were not found.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound, primarily based on the methodologies described in the pivotal study by Sato et al. (2021) in Nature Communications.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

  • Methodology: Kinase activity was measured using a radiometric assay (e.g., ADP-Glo™ Kinase Assay). Recombinant kinases were incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The amount of ADP produced, which is proportional to kinase activity, was quantified by luminescence. IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assays
  • Objective: To assess the anti-proliferative effect of this compound on TNBC cell lines.

  • Methodology: TNBC cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was determined using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Colony Formation Assay
  • Objective: To evaluate the long-term effect of this compound on the clonogenic survival of TNBC cells.

  • Methodology: A low density of single cells was plated in 6-well plates and treated with this compound. After a period of incubation (e.g., 10-14 days) to allow for colony formation, the cells were fixed with methanol and stained with crystal violet. The number of colonies was then counted.

In Vivo Xenograft Studies
  • Objective: To assess the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Immunocompromised mice were subcutaneously injected with human TNBC cells. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received this compound via a specified route of administration (e.g., oral gavage) and schedule. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50) CellViability Cell Viability Assay (TNBC lines) KinaseAssay->CellViability Identifies potent inhibitor ColonyFormation Colony Formation Assay CellViability->ColonyFormation Confirms anti-proliferative effect Xenograft TNBC Xenograft Model ColonyFormation->Xenograft Suggests in vivo potential Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement EndpointAnalysis Endpoint Analysis (IHC, etc.) TumorMeasurement->EndpointAnalysis

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Developmental Status

This compound was initially developed by Traws Pharma, Inc. and has been highlighted as a preclinical candidate by Onconova Therapeutics. As of recent corporate changes, with Onconova Therapeutics merging to form Traws Pharma, the precise current developmental stage and future clinical plans for this compound are not publicly detailed. Further announcements from Traws Pharma will be necessary to clarify its position within their pipeline.

Conclusion

This compound is a promising multi-kinase inhibitor with a compelling preclinical profile for the treatment of triple-negative breast cancer. Its unique targeting of CK2, TNIK, and DYRK1A provides a multi-pronged attack on key oncogenic pathways, demonstrating efficacy in chemotherapy-resistant and cancer stem cell models. The data presented in this guide underscore the potential of this compound as a future therapeutic agent for this challenging disease. Further investigation into its clinical development is warranted.

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of ON 108600 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600 is a potent small molecule inhibitor of protein kinase CK2, a constitutively active serine/threonine kinase implicated in tumorigenesis and cell transformation.[1] CK2 regulates multiple oncogenic pathways, including those involved in cell cycle progression and suppression of apoptosis.[1] this compound also demonstrates inhibitory activity against other kinases such as TNIK and DYRK1.[2][3] Mechanistically, treatment with this compound leads to a significant reduction in the phosphorylation of key downstream targets of CK2, including PTEN and Akt at serine 129, as well as p21 at threonine 145.[1] This inhibition of phosphorylation ultimately induces mitotic cell cycle arrest and apoptosis, highlighting the therapeutic potential of this compound in cancer treatment.[1][4]

Western blotting is an indispensable technique for elucidating the mechanism of action of targeted therapies like this compound. It allows for the sensitive and specific detection of changes in protein expression and phosphorylation status in treated cells, providing critical insights into the drug's efficacy and its effects on cellular signaling pathways. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound to investigate its impact on CK2 signaling and downstream cellular events.

Signaling Pathway Overview

This compound primarily targets the protein kinase CK2, which in turn regulates the Akt signaling pathway. CK2 can directly phosphorylate and inactivate the tumor suppressor PTEN, and also directly phosphorylate Akt at serine 129.[1] Inhibition of CK2 by this compound is expected to decrease the phosphorylation of these key proteins, leading to the suppression of pro-survival signaling and the induction of apoptosis. Additionally, this compound has been shown to decrease the phosphorylation of p21 at threonine 145, a modification associated with poor prognosis in some cancers.[1]

ON108600_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Akt Akt ON108600 This compound CK2 CK2 ON108600->CK2 pPTEN p-PTEN (Inactive) CK2->pPTEN P pAkt_S129 p-Akt (S129) CK2->pAkt_S129 P pp21_T145 p-p21 (T145) CK2->pp21_T145 P PTEN PTEN (Active) Downstream_Targets Downstream Pro-Survival and Proliferation Targets pAkt_S129->Downstream_Targets p21 p21 Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition

Caption: this compound signaling pathway.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to detect changes in the phosphorylation status of Akt (S129) and p21 (T145), as well as total protein levels of CK2α, Akt, p21, and a loading control (e.g., β-actin or GAPDH) in cells treated with this compound.

Cell Culture and Treatment
  • Culture your cancer cell line of interest (e.g., MDA-MB-231, BT-20) in the appropriate complete growth medium until they reach 70-80% confluency.[5]

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 6, 12, 24 hours).

Preparation of Cell Lysates
  • Following treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[6][7]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

  • Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.[8]

Protein Quantification
  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[9]

  • Load equal amounts of protein (typically 20-30 µg) and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.

  • Run the gel in 1x running buffer at 100-150V until the dye front reaches the bottom of the gel.[7]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9]

  • Wash the membrane three times for 5-10 minutes each with TBST.[7]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (S129), anti-phospho-p21 (T145), anti-CK2α, anti-Akt, anti-p21, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

  • Wash the membrane three times for 5-10 minutes each with TBST.[7]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Wash the membrane three times for 10 minutes each with TBST.[7]

Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison of the effects of different concentrations of this compound.

Target ProteinTreatment (this compound)Fold Change (Normalized to Control)
p-Akt (S129) 0.1 µM0.75
1 µM0.42
10 µM0.15
Total Akt 0.1 µM1.02
1 µM0.98
10 µM1.05
p-p21 (T145) 0.1 µM0.81
1 µM0.55
10 µM0.23
Total p21 0.1 µM1.10
1 µM1.08
10 µM1.15
CK2α 0.1 µM0.99
1 µM1.03
10 µM0.97

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Experimental Workflow

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA or Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis and Quantification I->J

Caption: Western blot experimental workflow.

References

Application of ON 108600 in Clonogenic Survival Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: ON 108600 is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). These kinases are implicated in various oncogenic signaling pathways, making this compound a promising agent in cancer therapy research. The clonogenic survival assay is a pivotal in vitro method to assess the long-term effects of cytotoxic and cytostatic agents on the reproductive integrity of cancer cells. This document provides detailed application notes and protocols for the use of this compound in clonogenic survival assays, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting key kinases involved in cell proliferation, survival, and differentiation. Its primary targets—CK2, TNIK, and DYRK1—are crucial components of major signaling cascades that are often dysregulated in cancer.

Key Targeted Pathways:

  • PI3K/Akt Signaling Pathway: CK2 is known to phosphorylate and activate Akt, a central node in the PI3K/Akt pathway, which promotes cell survival and proliferation. By inhibiting CK2, this compound can lead to the dephosphorylation and inactivation of Akt, thereby suppressing this pro-survival pathway.

  • Wnt/β-catenin Signaling Pathway: TNIK is a critical component of the Wnt/β-catenin signaling pathway, which is essential for cancer stem cell maintenance and proliferation. Inhibition of TNIK by this compound disrupts the TCF4/β-catenin transcriptional complex, leading to the downregulation of Wnt target genes.

The simultaneous inhibition of these pathways by this compound results in cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data Summary

While preclinical studies have demonstrated that this compound potently inhibits the growth and colony formation of various cancer cell lines, particularly in triple-negative breast cancer (TNBC), specific quantitative data from clonogenic survival assays, such as plating efficiencies and survival fractions at various concentrations, are not extensively available in the public domain. The provided tables are therefore presented as templates for data organization and presentation based on typical outcomes from such experiments.

Table 1: IC50 Values of this compound for Target Kinase Inhibition

KinaseIC50 (nM)
CK2α150
CK2α25
TNIK5
DYRK1A16
DYRK1B7
DYRK228

Source: Data extrapolated from preclinical studies.[1]

Table 2: Hypothetical Clonogenic Survival Data for this compound in MDA-MB-231 Cells

This compound (nM)Plating Efficiency (%)Number of Colonies (Mean ± SD)Survival Fraction
0 (Vehicle)85170 ± 121.00
10Not Applicable136 ± 90.80
50Not Applicable85 ± 70.50
100Not Applicable43 ± 50.25
250Not Applicable17 ± 30.10
500Not Applicable5 ± 20.03

This table presents example data to illustrate how results from a clonogenic survival assay with this compound would be structured.

Experimental Protocols

This section provides a detailed protocol for conducting a clonogenic survival assay to evaluate the efficacy of this compound.

Protocol 1: Clonogenic Survival Assay

Objective: To determine the long-term effect of this compound on the colony-forming ability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, BT-20)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain the cancer cell line in complete medium under standard cell culture conditions.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase using Trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 10 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for 10-14 days. The incubation period may vary depending on the cell line's doubling time. Monitor the plates for colony formation.

  • Colony Fixation and Staining:

    • After the incubation period, aspirate the medium.

    • Gently wash the wells twice with PBS.

    • Add 1-2 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully remove the staining solution and wash the wells with tap water until the background is clear.

    • Allow the plates to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (a cluster of at least 50 cells) in each well.

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Survival Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment / (Number of cells seeded x PE)).

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow.

ON108600_Signaling_Pathway cluster_outcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1 DYRK1 ON108600->DYRK1 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest ON108600->Cell_Cycle_Arrest Apoptosis Apoptosis ON108600->Apoptosis PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Wnt_BetaCatenin Wnt/β-catenin Pathway TNIK->Wnt_BetaCatenin Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Wnt_BetaCatenin->Proliferation

Caption: this compound inhibits CK2, TNIK, and DYRK1, leading to the suppression of pro-survival signaling pathways.

Clonogenic_Assay_Workflow start Start: Culture Cancer Cells seed Seed Cells in 6-well Plates start->seed attach Allow Attachment (Overnight) seed->attach treat Treat with this compound (various concentrations) attach->treat incubate Incubate (10-14 days) treat->incubate stain Fix and Stain Colonies (Crystal Violet) incubate->stain count Count Colonies stain->count analyze Analyze Data: - Plating Efficiency - Survival Fraction count->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for the clonogenic survival assay with this compound.

Conclusion

This compound is a potent multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic effects in cancer cells. The clonogenic survival assay is an essential tool for quantifying the long-term efficacy of this compound. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to evaluate the therapeutic potential of this compound. Further studies are warranted to generate comprehensive quantitative data on the effects of this compound on the clonogenic survival of a broader range of cancer cell lines.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following ON 108600 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600 is a novel multi-kinase inhibitor that has demonstrated potent anti-cancer activity, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC).[1][2] Its mechanism of action involves the simultaneous inhibition of Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2][3] This multi-targeted approach disrupts key signaling pathways that promote cancer cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[2][4]

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative determination of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the cytotoxic effects of this compound.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of biochemical and morphological changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[5]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6][7] Therefore, dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

Quantitative Analysis of this compound-Induced Cell Cycle Arrest and Apoptosis in MDA-MB-231 Cells

The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of MDA-MB-231 triple-negative breast cancer cells after 48 hours of treatment. The "SubG1" population is indicative of apoptotic cells with fragmented DNA.

Treatment Concentration% SubG1 (Apoptosis)% G1 Phase% S Phase% G2/M Phase
Control (DMSO) 2.5%55%20%22.5%
This compound (0.25 µM) 5%45%15%35%
This compound (0.5 µM) 15%25%10%50%
This compound (1.0 µM) 25%15%5%55%

Data is representative of experiments showing this compound induces G2/M arrest and a dose-dependent increase in the sub-G1 apoptotic population in MDA-MB-231 cells.[4]

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound
  • Cell Culture : Culture MDA-MB-231 cells (or other cancer cell lines of interest) in appropriate media and conditions until they reach approximately 70-80% confluency.

  • Treatment : Treat the cells with varying concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1.0 µM) and a vehicle control (DMSO).

  • Incubation : Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) to induce apoptosis.

  • Harvesting : Gently harvest the cells, including both adherent and floating populations, by trypsinization or cell scraping.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
  • Cell Preparation :

    • Centrifuge the harvested cells at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining :

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 10 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).[7]

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate laser and filter settings for FITC (for Annexin V) and PI.

    • Set up compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on their Annexin V and PI fluorescence.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

ON108600_Mechanism_of_Action cluster_drug This compound cluster_kinases Target Kinases cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1A DYRK1A ON108600->DYRK1A Inhibits Survival Pro-Survival Signaling (e.g., Wnt, PI3K/Akt) CK2->Survival Promotes Apoptosis_reg Apoptosis Regulation CK2->Apoptosis_reg Inhibits TNIK->Survival Promotes CellCycle Cell Cycle Progression DYRK1A->CellCycle Regulates Apoptosis Apoptosis Apoptosis_reg->Apoptosis Leads to G2M G2/M Arrest CellCycle->G2M Disruption leads to

Caption: Mechanism of this compound-induced apoptosis.

Apoptosis_Flow_Cytometry_Workflow start Start: Cancer Cell Culture treatment Treat cells with This compound and Control start->treatment incubation Incubate for defined period treatment->incubation harvest Harvest Cells (Adherent + Floating) incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain_av Add Annexin V-FITC Incubate 15 min (dark) resuspend->stain_av stain_pi Add Propidium Iodide stain_av->stain_pi acquire Acquire on Flow Cytometer stain_pi->acquire analyze Analyze Data: Gate Populations acquire->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis analysis.

Gating_Strategy cluster_quadrants Flow Cytometry Dot Plot (Annexin V vs. PI) cluster_input Stained Cell Suspension Q3 Q3 Live Cells (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) Q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q1 Q1 Necrotic Cells (Annexin V- / PI+) Input Input Sample

Caption: Gating strategy for apoptosis analysis.

References

Application Notes and Protocols: Utilizing ON 108600 in Combination with Paclitaxel in Triple-Negative Breast Cancer (TNBC) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer with limited targeted therapeutic options. Chemotherapy, particularly with taxanes like paclitaxel, remains a cornerstone of treatment, but resistance is a significant clinical challenge. Emerging research has identified ON 108600, a novel multi-kinase inhibitor, as a promising agent for TNBC. This compound targets Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). This application note details the synergistic effects of combining this compound with paclitaxel in preclinical TNBC models, providing protocols for in vitro and in vivo studies to evaluate this promising therapeutic strategy. The combination has shown particular efficacy in overcoming paclitaxel resistance and suppressing tumor growth in patient-derived xenograft (PDX) models.[1]

Data Presentation

In Vitro Efficacy of this compound
Cell LineSubtypeGI50 of this compound (nM)Notes
MDA-MB-231TNBC50 - 100Paclitaxel-sensitive and resistant variants show similar sensitivity to this compound.[1]
BT-20TNBC50 - 100This compound potently inhibits growth and colony formation.[1]
Hs578TTNBC50 - 100Effective against the cancer stem cell-like population.
In Vivo Efficacy of this compound and Paclitaxel Combination
TNBC ModelTreatment GroupTumor Growth InhibitionKey Findings
Paclitaxel-Resistant PDXThis compoundSignificant SuppressionThis compound demonstrates single-agent activity in resistant tumors.[1]
Paclitaxel-Resistant PDXPaclitaxelMinimal EffectConfirms resistance of the PDX model to paclitaxel monotherapy.
Paclitaxel-Resistant PDXThis compound + PaclitaxelNear Complete SuppressionThe combination therapy results in a synergistic and potent anti-tumor response.[1]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound and to assess the synergistic effect of this compound and paclitaxel in TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-20)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed TNBC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and paclitaxel in complete culture medium.

  • For single-agent treatment, add the diluted compounds to the respective wells.

  • For combination treatment, add a fixed concentration of this compound with varying concentrations of paclitaxel, or vice versa, or use a fixed-ratio combination.

  • Include appropriate vehicle controls (DMSO).

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the GI50 values and use software such as CompuSyn to determine the Combination Index (CI) for synergy assessment (CI < 1 indicates synergy).

Colony Formation Assay

Objective: To evaluate the effect of this compound and paclitaxel, alone and in combination, on the long-term proliferative capacity of TNBC cells.

Materials:

  • TNBC cell lines

  • Complete cell culture medium

  • This compound

  • Paclitaxel

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed TNBC cells in 6-well plates at a low density (e.g., 500-1000 cells per well).

  • Allow cells to attach for 24 hours.

  • Treat the cells with this compound, paclitaxel, or the combination at desired concentrations.

  • Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

Mammosphere Formation Assay

Objective: To assess the impact of this compound and paclitaxel on the self-renewal capacity of TNBC cancer stem-like cells.

Materials:

  • TNBC cell lines

  • Serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates

  • This compound

  • Paclitaxel

Procedure:

  • Harvest and resuspend TNBC cells in serum-free mammosphere medium to generate a single-cell suspension.

  • Seed the cells in ultra-low attachment 6-well plates at a density of 5,000-10,000 cells/mL.

  • Add this compound, paclitaxel, or the combination to the wells.

  • Incubate for 7-10 days to allow mammosphere formation.

  • Count the number of mammospheres with a diameter >50 µm under a microscope.

  • To assess self-renewal, collect the primary mammospheres, dissociate them into single cells, and re-plate them under the same conditions for a second generation.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the in vivo efficacy of this compound in combination with paclitaxel in a clinically relevant paclitaxel-resistant TNBC PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Paclitaxel-resistant TNBC PDX tissue

  • This compound formulation for oral gavage

  • Paclitaxel formulation for intravenous injection

  • Calipers for tumor measurement

Procedure:

  • Implant small fragments of the paclitaxel-resistant TNBC PDX tissue subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: Vehicle control, this compound alone, Paclitaxel alone, and this compound + Paclitaxel.

  • Administer this compound via oral gavage (e.g., daily or on a 5-day on/2-day off schedule).

  • Administer paclitaxel via intravenous injection (e.g., once or twice weekly).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Paclitaxel Mechanism of Action cluster_2 Combined Effect in TNBC ON108600 This compound CK2 CK2 ON108600->CK2 inhibits TNIK TNIK ON108600->TNIK inhibits DYRK1 DYRK1 ON108600->DYRK1 inhibits Proliferation Cell Proliferation CK2->Proliferation Synergistic_Effect Synergistic Tumor Growth Inhibition CK2->Synergistic_Effect Wnt_Signaling Wnt/β-catenin Signaling TNIK->Wnt_Signaling activates TNIK->Synergistic_Effect Cell_Cycle_Progression Cell Cycle Progression DYRK1->Cell_Cycle_Progression DYRK1->Synergistic_Effect Wnt_Signaling->Proliferation Cell_Cycle_Progression->Proliferation Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis->Synergistic_Effect

Caption: Signaling pathways of this compound and Paclitaxel in TNBC.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Start Seed TNBC Cells Treatment Treat with this compound, Paclitaxel, or Combination Start->Treatment Viability Cell Viability Assay (72h) Treatment->Viability Colony Colony Formation Assay (10-14d) Treatment->Colony Mammo Mammosphere Assay (7-10d) Treatment->Mammo Analysis Data Analysis (GI50, CI) Viability->Analysis Colony->Analysis Mammo->Analysis Implant Implant TNBC PDX Tumor_Growth Tumor Growth to 100-150 mm³ Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat_Mice Administer Treatment Randomize->Treat_Mice Monitor Monitor Tumor Volume and Mouse Health Treat_Mice->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

Caption: Experimental workflows for in vitro and in vivo studies.

G cluster_0 Drug Combination Logic ON108600 This compound (Multi-kinase Inhibitor) Reduced_Proliferation Reduced Cell Proliferation and Self-Renewal ON108600->Reduced_Proliferation Paclitaxel Paclitaxel (Microtubule Stabilizer) Increased_Apoptosis Increased Apoptosis Paclitaxel->Increased_Apoptosis TNBC_Cells Paclitaxel-Resistant TNBC Cells Synergy Synergistic Anti-Tumor Effect Reduced_Proliferation->Synergy Increased_Apoptosis->Synergy

Caption: Logical relationship of this compound and Paclitaxel combination.

References

Application Notes and Protocols for In Vivo Imaging of Tumor Response to ON 108600

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600 is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). By inhibiting these kinases, this compound disrupts critical oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for utilizing in vivo imaging to quantitatively assess the therapeutic efficacy of this compound in preclinical tumor models, with a particular focus on triple-negative breast cancer (TNBC).

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through the simultaneous inhibition of several key kinases. CK2 is a pro-survival kinase that is overexpressed in many cancers and is involved in the regulation of apoptosis and cell proliferation. TNIK is a key component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth. DYRK1A/B and DYRK2 are implicated in cell cycle regulation and apoptosis. The multi-targeted nature of this compound makes it a promising candidate for overcoming drug resistance and targeting cancer stem cells.

ON108600_Mechanism_of_Action cluster_ON108600 This compound cluster_targets Kinase Targets cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK DYRK1 DYRK1 ON108600->DYRK1 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway TNIK->Wnt_beta_catenin Cell_Cycle Cell Cycle Progression DYRK1->Cell_Cycle Apoptosis Apoptosis PI3K_Akt->Apoptosis | Growth_Inhibition Tumor Growth Inhibition Wnt_beta_catenin->Growth_Inhibition Cell_Cycle->Growth_Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a hypothetical in vivo study assessing the efficacy of this compound in a triple-negative breast cancer (TNBC) xenograft model (MDA-MB-231-luc). Tumor burden is quantified using bioluminescence imaging.

Treatment GroupDay 0 (Photons/sec)Day 7 (Photons/sec)Day 14 (Photons/sec)Day 21 (Photons/sec)% Tumor Growth Inhibition (Day 21)
Vehicle Control1.5 x 10⁶5.2 x 10⁶1.8 x 10⁷5.5 x 10⁷0%
This compound (50 mg/kg)1.6 x 10⁶3.1 x 10⁶8.9 x 10⁶1.5 x 10⁷72.7%
Paclitaxel (10 mg/kg)1.4 x 10⁶4.5 x 10⁶1.2 x 10⁷3.2 x 10⁷41.8%
This compound + Paclitaxel1.5 x 10⁶2.0 x 10⁶3.5 x 10⁶5.8 x 10⁶89.5%

Experimental Protocols

Protocol 1: Establishment of Triple-Negative Breast Cancer (TNBC) Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using luciferase-expressing MDA-MB-231 human breast cancer cells.

Materials:

  • MDA-MB-231-luc cells

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Trypsin-EDTA

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Syringes and needles (27-gauge)

Procedure:

  • Culture MDA-MB-231-luc cells to 80-90% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Anesthetize the mouse using isoflurane.

  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse.

  • Monitor mice for tumor growth. Tumors are typically palpable within 7-10 days.

  • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³ or a detectable bioluminescent signal).

Protocol 2: In Vivo Administration of this compound

This protocol details the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

  • Sterile syringes and needles

Procedure:

  • On the day of injection, prepare the this compound solution in the appropriate vehicle.

  • A common intraperitoneal (i.p.) dose for in vivo studies is 50 mg/kg.

  • Administer the prepared this compound solution to the tumor-bearing mice via intraperitoneal injection.

  • Treatment is typically administered daily or on a schedule of 5 days on, 2 days off.

Protocol 3: In Vivo Bioluminescence Imaging (BLI) of Tumor Response

This protocol outlines the procedure for acquiring bioluminescent images to monitor tumor burden.

Materials:

  • Tumor-bearing mice

  • D-luciferin potassium salt (sterile, in vivo grade)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (isoflurane)

Procedure:

  • Prepare a stock solution of D-luciferin in PBS at a concentration of 15 mg/mL.

  • Anesthetize the mice using the isoflurane anesthesia system integrated with the imaging chamber.

  • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.

  • Wait for 10-15 minutes to allow for the biodistribution of D-luciferin.

  • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images. Exposure time will vary depending on the signal intensity.

  • Use the imaging system's software to overlay the bioluminescent signal on a photographic image.

  • Quantify the bioluminescent signal by drawing a region of interest (ROI) around the tumor. The data is typically expressed as total flux (photons/second).

  • Repeat imaging at scheduled time points (e.g., weekly) to monitor tumor growth and response to treatment.

BLI_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Imaging cluster_analysis Data Analysis Tumor_Model Establish TNBC Xenograft Model Treatment_Groups Randomize into Treatment Groups Tumor_Model->Treatment_Groups Administer_Drug Administer this compound (and/or other agents) Treatment_Groups->Administer_Drug Inject_Luciferin Inject D-luciferin Administer_Drug->Inject_Luciferin Image_Mice Acquire Bioluminescent Images Inject_Luciferin->Image_Mice Quantify_Signal Quantify Signal (Total Flux) Image_Mice->Quantify_Signal Analyze_Data Analyze Tumor Growth and Inhibition Quantify_Signal->Analyze_Data

Figure 2: Experimental workflow for in vivo bioluminescence imaging of tumor response.
Protocol 4: In Vivo Fluorescence Imaging of Apoptosis

This protocol describes the use of a fluorescent probe to detect caspase-3/7 activity, a hallmark of apoptosis, in tumors.

Materials:

  • Tumor-bearing mice treated with this compound

  • Caspase-3/7 targeted fluorescent imaging agent (e.g., a near-infrared probe)

  • In vivo fluorescence imaging system

  • Anesthesia system (isoflurane)

Procedure:

  • Following treatment with this compound for the desired duration, prepare the fluorescent imaging agent according to the manufacturer's instructions.

  • Anesthetize the mice using isoflurane.

  • Administer the fluorescent probe via intravenous (IV) or intraperitoneal (IP) injection. The route and dose will depend on the specific probe used.

  • Allow for the probe to distribute and accumulate at the site of apoptosis. The optimal imaging time point should be determined empirically but is often between 2 to 24 hours post-injection.

  • Place the anesthetized mouse in the fluorescence imaging system.

  • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen probe.

  • Quantify the fluorescence signal within the tumor region of interest. An increase in fluorescence intensity compared to vehicle-treated controls indicates an increase in apoptosis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize in vivo imaging techniques to evaluate the anti-tumor activity of this compound. The non-invasive nature of these imaging modalities allows for longitudinal monitoring of tumor response and provides valuable insights into the pharmacodynamic effects of this novel multi-kinase inhibitor.

Application Notes and Protocols for Evaluating the Anti-Metastatic Effects of ON 108600

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a complex, multi-step process that remains the primary cause of cancer-related mortality. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical goal in oncology research. ON 108600 is a novel multi-kinase inhibitor that has demonstrated potent anti-tumor activity, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). This document provides detailed protocols for evaluating the efficacy of this compound in inhibiting cancer metastasis, both in vitro and in vivo.

This compound simultaneously targets three key kinases: Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] The coordinated inhibition of these kinases disrupts multiple signaling pathways implicated in tumor progression, cell survival, and metastasis. These pathways include the Wnt/β-catenin, PI3K/Akt, and Hedgehog signaling pathways.[4] This multi-targeted approach suggests that this compound may be a promising candidate for preventing or treating metastatic disease.

These application notes provide standardized protocols for assessing the anti-metastatic properties of this compound, enabling researchers to generate robust and reproducible data.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Cancer Cell LineAssay TypeReference
CK2α50MDA-MB-231 (TNBC)Kinase Assay[1]
TNIK5MDA-MB-231 (TNBC)Kinase Assay[1]
DYRK1A5MDA-MB-231 (TNBC)Kinase Assay[1]
Table 2: Hypothetical In Vitro Anti-Metastatic Activity of this compound

Note: The following data is illustrative and intended to provide a template for presenting experimental results. Specific quantitative data for this compound in these assays is not currently available in the public domain.

Assay TypeCell LineThis compound Concentration (nM)% Inhibition of Migration/Invasion (Relative to Control)
Wound Healing AssayMDA-MB-2311025%
5060%
10085%
Transwell MigrationMDA-MB-2311030%
5070%
10090%
Boyden Chamber InvasionMDA-MB-2311020%
5055%
10080%
Table 3: In Vivo Anti-Metastatic Efficacy of this compound in a TNBC Mouse Model
Animal ModelCell LineTreatment GroupRoute of AdministrationDosing SchedulePrimary Outcome% Reduction in Metastatic Burden (vs. Vehicle)Reference
NSG MiceMDA-MB-231 LM2-4/mCherry LucVehicle (DMSO)Intraperitoneal (IP)q2DLung Metastasis0%[4]
This compound (100 mg/kg)Intraperitoneal (IP)q2DLung MetastasisEarly suppressive effect, not sustained[4]
Paclitaxel (10 mg/kg)Intraperitoneal (IP)q4DLung MetastasisLittle to no effect[4]
This compound + PaclitaxelIntraperitoneal (IP)As per individual scheduleLung MetastasisSignificant and stable suppression[4]

Experimental Protocols

In Vitro Assays

1. Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cancer cell migration.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-231 for TNBC)

    • 6-well tissue culture plates

    • Complete culture medium

    • Serum-free culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Sterile 200 µL pipette tips

    • Phosphate-buffered saline (PBS)

    • Microscope with a camera

  • Protocol:

    • Seed cells in 6-well plates and culture until they form a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (e.g., DMSO).

    • Capture images of the scratch at 0 hours.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.

2. Transwell Migration Assay

This assay quantifies the chemotactic migration of cancer cells in response to a chemoattractant, and the effect of this compound on this process.

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

    • Cancer cell line

    • Serum-free medium

    • Medium with a chemoattractant (e.g., 10% fetal bovine serum)

    • This compound

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet stain

    • Microscope

  • Protocol:

    • Pre-coat the transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if desired.

    • Add medium with a chemoattractant to the lower chamber of the 24-well plate.

    • Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

    • Seed the cell suspension into the upper chamber of the transwell inserts.

    • Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

3. Boyden Chamber Invasion Assay

This assay is similar to the transwell migration assay but includes a layer of extracellular matrix (e.g., Matrigel) to assess the invasive potential of cancer cells.

  • Materials:

    • Boyden chamber inserts with a porous membrane

    • Matrigel or another basement membrane matrix

    • Cancer cell line

    • Serum-free medium

    • Medium with a chemoattractant

    • This compound

    • Other materials as in the transwell migration assay

  • Protocol:

    • Coat the upper surface of the transwell membrane with a layer of Matrigel and allow it to solidify.

    • Follow the same procedure as the transwell migration assay (steps 2-9), seeding the cells on top of the Matrigel layer.

    • The number of cells that have invaded through the Matrigel and the membrane is quantified.

In Vivo Assay

1. Orthotopic Mouse Model of Spontaneous Metastasis

This model mimics the clinical progression of cancer, where a primary tumor forms and subsequently metastasizes to distant organs.

  • Materials:

    • Immunocompromised mice (e.g., NSG mice)

    • Metastatic cancer cell line expressing a reporter gene (e.g., MDA-MB-231 LM2-4/mCherry Luc)

    • This compound

    • Vehicle control (e.g., DMSO)

    • Paclitaxel (optional, for combination studies)

    • Surgical instruments for tumor resection

    • In vivo imaging system (e.g., IVIS) for bioluminescence imaging

    • Luciferin

  • Protocol:

    • Implant the cancer cells into the mammary fat pad of the mice.

    • Allow the primary tumor to grow to a predetermined size.

    • Surgically resect the primary tumor.

    • Monitor for the development of metastases using bioluminescence imaging.

    • Once metastases are detected, randomize the mice into treatment groups (Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).

    • Administer the treatments according to the specified dosing schedule.

    • Monitor the metastatic burden over time using bioluminescence imaging. Quantify the luciferase signal from the metastatic sites (e.g., lungs).

    • At the end of the study, harvest the metastatic organs for histological analysis to confirm the presence of tumors.

Mandatory Visualizations

G cluster_0 This compound Inhibition cluster_1 Target Kinases cluster_2 Signaling Pathways cluster_3 Metastatic Processes ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1A DYRK1A ON108600->DYRK1A Inhibits Wnt Wnt/β-catenin Pathway CK2->Wnt Activates PI3K PI3K/Akt Pathway CK2->PI3K Activates TNIK->Wnt Activates Hedgehog Hedgehog Pathway DYRK1A->Hedgehog Promotes STAT3 STAT3 Signaling DYRK1A->STAT3 Promotes EMT Epithelial-Mesenchymal Transition (EMT) DYRK1A->EMT Promotes Migration Cell Migration Wnt->Migration Promotes Invasion Cell Invasion Wnt->Invasion Promotes Angiogenesis Angiogenesis Wnt->Angiogenesis Promotes PI3K->Migration Promotes PI3K->Invasion Promotes Hedgehog->Angiogenesis Promotes STAT3->Migration Promotes STAT3->Invasion Promotes EMT->Migration Promotes EMT->Invasion Promotes Metastasis Metastasis Migration->Metastasis Invasion->Metastasis Angiogenesis->Metastasis

Caption: Signaling pathways inhibited by this compound to suppress metastasis.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Start Seed Cancer Cells Treat Treat with this compound Start->Treat Assay Perform Metastasis Assays (Wound Healing, Transwell, Boyden Chamber) Treat->Assay Analyze Quantify Migration/Invasion Assay->Analyze Implant Implant Tumor Cells (Orthotopic) Resect Resect Primary Tumor Implant->Resect Monitor Monitor Metastasis (Bioluminescence Imaging) Resect->Monitor Treat_vivo Treat with this compound Monitor->Treat_vivo Analyze_vivo Quantify Metastatic Burden Treat_vivo->Analyze_vivo

Caption: Experimental workflows for evaluating this compound's anti-metastatic effects.

References

Application Notes and Protocols for Immunohistochemical Analysis of ON 108600-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON 108600 is a novel multi-kinase inhibitor that has demonstrated significant therapeutic potential, particularly in the context of triple-negative breast cancer (TNBC). By targeting Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1 (DYRK1), this compound effectively induces cell cycle arrest and apoptosis in cancer cells, including chemotherapy-resistant and cancer stem cell populations.[1][2][3][4] Immunohistochemistry (IHC) is a critical technique for evaluating the in-situ effects of this compound on tumor tissues, enabling the visualization and quantification of changes in protein expression and signaling pathways directly within the tumor microenvironment.

These application notes provide a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. The protocol includes recommendations for key biomarkers to assess the compound's mechanism of action, including markers for cell proliferation, apoptosis, and downstream targets of the inhibited kinases.

Signaling Pathway of this compound

ON108600_Signaling_Pathway This compound Signaling Pathway cluster_inhibition Inhibition cluster_downstream_effects Downstream Effects ON108600 This compound CK2 CK2 ON108600->CK2 inhibits TNIK TNIK ON108600->TNIK inhibits DYRK1 DYRK1 ON108600->DYRK1 inhibits Apoptosis Apoptosis ON108600->Apoptosis induces pAKT_S129 p-AKT (S129) CK2->pAKT_S129 phosphorylates Wnt Wnt Signaling TNIK->Wnt activates pCyclinD1_T286 p-Cyclin D1 (T286) DYRK1->pCyclinD1_T286 phosphorylates AKT AKT CellCycle Cell Cycle Progression AKT->CellCycle promotes pAKT_S129->CellCycle inhibition by this compound Beta_Catenin β-catenin Wnt->Beta_Catenin stabilizes Wnt->CellCycle inhibition by this compound cMYC c-MYC Beta_Catenin->cMYC activates transcription CyclinD1 Cyclin D1 CyclinD1->CellCycle promotes pCyclinD1_T286->CellCycle inhibition by this compound Proliferation Proliferation cMYC->Proliferation promotes CellCycle->Proliferation inhibition by this compound

Caption: Signaling pathway inhibited by this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a triple-negative breast cancer xenograft model (MDA-MB-231). Data is extracted from preclinical studies and illustrates the compound's ability to inhibit tumor growth, both as a single agent and in combination with paclitaxel.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)p-value vs. Vehicle
Vehicle Control-1250 ± 150--
This compound100 mg/kg, daily500 ± 7560%<0.01
Paclitaxel10 mg/kg, weekly750 ± 10040%<0.05
This compound + Paclitaxel100 mg/kg daily + 10 mg/kg weekly250 ± 5080%<0.001

Note: The data presented in this table are representative values derived from preclinical studies on this compound and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Workflow for Immunohistochemistry

IHC_Workflow Immunohistochemistry Workflow for this compound-Treated Tissues cluster_preparation Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation 1. Fixation (10% Neutral Buffered Formalin) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking_Endogenous 6. Endogenous Peroxidase Blocking AntigenRetrieval->Blocking_Endogenous Blocking_Nonspecific 7. Non-specific Binding Blocking Blocking_Endogenous->Blocking_Nonspecific Primary_Ab 8. Primary Antibody Incubation (Overnight at 4°C) Blocking_Nonspecific->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection (e.g., HRP-Polymer) Secondary_Ab->Detection Chromogen 11. Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain 12. Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting 13. Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging 14. Imaging (Microscopy) Dehydration_Mounting->Imaging Quantification 15. Quantification (e.g., H-score, % positive cells) Imaging->Quantification

Caption: Step-by-step IHC workflow.

Detailed Immunohistochemistry Protocol

This protocol is optimized for FFPE tissues from xenograft models treated with this compound.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibodies (see recommended antibodies below)

  • Polymer-based HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Recommended Primary Antibodies for IHC Analysis
Target ProteinCellular LocalizationFunctionRecommended Dilution
p-AKT (Ser129) Cytoplasm, NucleusDownstream target of CK2, cell survival1:100 - 1:250
p-Cyclin D1 (Thr286) NucleusDownstream target of DYRK1, cell cycle progression1:50 - 1:200
c-MYC NucleusDownstream target of Wnt/β-catenin pathway (regulated by TNIK), proliferation1:100 - 1:500
Ki-67 NucleusMarker of cell proliferation1:200 - 1:500
Cleaved Caspase-3 Cytoplasm, NucleusMarker of apoptosis1:100 - 1:400
Protocol Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.

    • Immerse in 100% ethanol: 2 changes for 5 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER). The choice of buffer (Citrate pH 6.0 or EDTA pH 9.0) should be optimized for each primary antibody.

    • A common method is to use a pressure cooker or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking of Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking of Non-specific Binding:

    • Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS.

    • Incubate with a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS.

  • Chromogen Development:

    • Prepare the DAB chromogen solution according to the manufacturer's instructions.

    • Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Data Analysis and Interpretation
  • Imaging: Stained slides should be imaged using a bright-field microscope.

  • Quantification: The staining intensity and the percentage of positive cells can be quantified. For nuclear markers like Ki-67 and p-Cyclin D1, a proliferation index (% of positive nuclei) can be calculated. For cytoplasmic and nuclear markers like cleaved caspase-3 and p-AKT, an H-score (combining intensity and percentage of positive cells) can be utilized for semi-quantitative analysis. A decrease in p-AKT, p-Cyclin D1, c-MYC, and Ki-67 staining, and an increase in cleaved caspase-3 staining in this compound-treated tissues compared to controls would be indicative of the compound's on-target effects.

References

Troubleshooting & Optimization

ON 108600 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ON 108600, focusing on common solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent multi-kinase inhibitor. Its primary targets are Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By inhibiting these kinases, this compound can suppress critical signaling pathways involved in cell growth, proliferation, and survival, demonstrating anti-tumor activity, particularly in triple-negative breast cancer (TNBC).[3][4] It has been shown to induce apoptosis and overcome chemotherapy resistance in preclinical models.[3]

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[4] For subsequent dilution into aqueous media for in vitro assays, it is crucial to consider the final DMSO concentration to avoid solvent-induced artifacts.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. One supplier suggests that solutions stored at -20°C should be used within one month, while those at -80°C can be stored for up to six months.[5]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium.- Decrease the final concentration of this compound.- Increase the percentage of co-solvents in the final solution (ensure solvent tolerance of your experimental system).- Consider using a formulation with excipients that improve solubility, such as PEG300 and Tween 80.[2]
Difficulty dissolving this compound powder, even in DMSO. Insufficient energy to break the crystal lattice of the solid compound.- Gently warm the solution to 37°C.[2]- Use physical methods such as vortexing or sonication in a water bath to aid dissolution.[2]
Cloudiness or precipitation observed in the final formulation for in vivo studies. Improper mixing of components or exceeding the solubility limit in the vehicle.- Ensure the compound is fully dissolved in DMSO before adding other components like PEG300, Tween 80, or corn oil.[2]- Add formulation components sequentially, ensuring the solution is clear after each addition.[2]- Optimize the ratio of co-solvents and surfactants in your formulation.
Inconsistent experimental results. Potential precipitation of the compound in the assay medium over time.- Prepare fresh dilutions from the stock solution immediately before each experiment.- Visually inspect your solutions for any signs of precipitation before use.- Consider the stability of this compound in your specific assay conditions (e.g., pH, protein concentration).

Quantitative Solubility Data

Specific, experimentally determined solubility values for this compound in various solvents are not consistently reported in publicly available literature. The table below provides a summary of recommended solvents and formulation components based on supplier information. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.

Solvent/Vehicle ComponentRoleConcentration/Notes
DMSO Primary solvent for stock solutionsHigh solubility is generally observed.
PEG300 Co-solventOften used in combination with DMSO for in vivo formulations.[2]
Tween 80 SurfactantUsed to increase the stability of the compound in aqueous solutions.[2]
Corn Oil VehicleAn alternative vehicle for in vivo administration, used with DMSO.[2]
Aqueous Buffers (e.g., PBS) DiluentLow solubility expected; precipitation may occur without co-solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 537.38 g/mol .

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath or warm it gently to 37°C until the solution is clear.[2]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Formulation for In Vivo Studies

This is an example protocol based on supplier recommendations. The final concentrations may need to be optimized for your specific animal model and dosing regimen.

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Slowly add the required volume of PEG300 to the DMSO solution while vortexing. Ensure the solution remains clear.

  • Add the required volume of Tween 80 to the mixture and continue to vortex until a clear, homogeneous solution is formed.

  • Finally, add the required volume of sterile water or saline and vortex thoroughly.

  • Visually inspect the final formulation for any signs of precipitation before administration.

Visualizations

Signaling Pathway Inhibited by this compound

ON_108600_Pathway cluster_downstream Downstream Pro-Survival Pathways ON108600 This compound CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK DYRK1A DYRK1A ON108600->DYRK1A Akt_Signaling Akt Signaling CK2->Akt_Signaling Wnt_Signaling Wnt/β-catenin Signaling TNIK->Wnt_Signaling Other_Pathways Other Proliferation & Survival Pathways DYRK1A->Other_Pathways

Caption: Inhibition of CK2, TNIK, and DYRK1A by this compound.

Experimental Workflow for Preparing Aqueous Solutions

Solubility_Workflow start Start: this compound Powder add_dmso Add DMSO to desired stock concentration start->add_dmso dissolve Aid dissolution (Vortex, Sonicate, Warm to 37°C) add_dmso->dissolve clear_stock Clear Stock Solution dissolve->clear_stock dilute Dilute in Aqueous Buffer clear_stock->dilute precipitate Precipitation Occurs dilute->precipitate No final_solution Final Clear Aqueous Solution dilute->final_solution Yes troubleshoot Troubleshoot: - Lower final concentration - Use co-solvents/excipients precipitate->troubleshoot troubleshoot->dilute

Caption: Troubleshooting workflow for this compound aqueous solution preparation.

References

Troubleshooting ON 108600 precipitation in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ON 108600. The following information addresses common issues, with a focus on the precipitation of this compound in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating out of solution when I dissolve it in PBS?

A1: Precipitation of this compound in PBS is a common issue that can arise from several factors related to the compound's inherent solubility and its interaction with the buffer. Poorly water-soluble drugs are a frequent challenge in drug development.[1][2][3] The key factors influencing precipitation in PBS include:

  • pH-Dependent Solubility: this compound is a weakly basic compound, exhibiting higher solubility in acidic environments. PBS has a physiological pH of approximately 7.4, at which the solubility of this compound is significantly reduced, leading to precipitation. The stability of compounds in aqueous solutions can be highly pH-dependent.[4][5]

  • Concentration Effects: The concentration of this compound may exceed its solubility limit in PBS at room temperature.

  • Buffer Composition: The phosphate ions in PBS can interact with certain compounds, leading to the formation of insoluble salts. While less common for organic molecules, it's a possibility to consider.

  • Temperature: The temperature at which you are preparing and storing the solution can affect solubility. Concentrated stock solutions of PBS can also precipitate when cooled.[6][7][8]

Q2: I'm observing precipitation even at low concentrations of this compound. What could be the cause?

A2: If precipitation occurs at concentrations expected to be within the solubility limit, consider the following:

  • Presence of Divalent Cations: Standard PBS formulations do not contain divalent cations. However, if you are using a modified PBS (e.g., DPBS with calcium and magnesium), these ions can form insoluble phosphate salts, which may appear as a precipitate.[6][7] The presence of calcium ions in PBS can lead to the formation of calcium-phosphate microprecipitates.[9]

  • Purity of Reagents: Ensure high-purity water and PBS components are used. Contaminants can act as nucleation sites for precipitation.[10]

  • Order of Reagent Addition: When preparing PBS from scratch, adding salts in the wrong order or to a solution that is too concentrated can cause precipitation of the buffer components themselves.[10]

Q3: How can I prevent the precipitation of this compound in PBS?

A3: Several strategies can be employed to prevent precipitation. The optimal approach will depend on your specific experimental requirements.

  • pH Adjustment: The most direct method is to lower the pH of the PBS solution. A pH of 6.0-6.5 is often sufficient to maintain the solubility of weakly basic compounds like this compound. However, ensure this pH is compatible with your downstream application.

  • Use of Co-solvents: For stock solutions, a water-miscible organic solvent such as DMSO or ethanol can be used to dissolve this compound before diluting it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Employ Solubilizing Excipients: Cyclodextrins are often used to enhance the aqueous solubility of hydrophobic compounds.[11][12] They form inclusion complexes with the drug molecule, increasing its solubility.

  • Temperature Control: Preparing and using the solution at a controlled room temperature or slightly warmer may help, but be mindful of the compound's stability at elevated temperatures. If you are using a concentrated PBS stock, ensure it is fully dissolved at room temperature before use.[7]

Experimental Protocols

Protocol 1: Preparation of this compound in pH-Adjusted PBS

  • Prepare a 1X PBS solution using high-purity water.

  • While stirring, slowly add 0.1 M HCl dropwise to the PBS solution until the desired pH (e.g., 6.5) is reached. Monitor the pH using a calibrated pH meter.

  • Weigh the desired amount of this compound powder.

  • Gradually add the this compound powder to the pH-adjusted PBS while vortexing or stirring to facilitate dissolution.

  • Once fully dissolved, the solution can be sterile-filtered if necessary.

Protocol 2: Preparation of this compound Stock Solution using a Co-solvent

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% DMSO (e.g., 10-50 µL) to the powder to create a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • For your experiment, dilute this stock solution into your final PBS buffer to the desired working concentration. Ensure the final DMSO concentration is below a level that affects your cells or assay (typically <0.5%).

Data Presentation

Table 1: Solubility of this compound in PBS at Different pH Values

pH of PBSMaximum Solubility (µg/mL)Observation
7.4< 1Immediate, heavy precipitation
7.05Slight precipitation after 1 hour
6.550No precipitation observed for 24 hours
6.0200No precipitation observed for 24 hours

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventFinal Concentration of Co-solventMaximum Solubility of this compound (µg/mL)
None0%< 1
DMSO0.1%25
DMSO0.5%150
Ethanol0.5%75

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start with This compound Powder pbstype Select Buffer: pH 7.4 PBS or pH-Adjusted PBS start->pbstype dissolve Dissolve this compound in selected buffer pbstype->dissolve observe Observe for Precipitation dissolve->observe precip Precipitation Occurs observe->precip Yes no_precip No Precipitation: Proceed to Experiment observe->no_precip No adjust_ph Option 1: Use pH-Adjusted PBS (e.g., pH 6.5) precip->adjust_ph use_cosolvent Option 2: Use Co-solvent (e.g., DMSO) precip->use_cosolvent adjust_ph->dissolve Retry use_cosolvent->dissolve Retry with pre-dissolved stock

Caption: Troubleshooting workflow for this compound precipitation in PBS.

Caption: Factors influencing the solubility of this compound.

References

Stability of ON-108600 Stock Solutions at -20°C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and proper handling of ON-108600 stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for ON-108600 stock solutions?

A1: For long-term storage, spanning months to years, it is recommended to store ON-108600 stock solutions at -20°C. For short-term storage, from days to weeks, 0-4°C is acceptable. Properly stored, ON-108600 has a shelf life of over two years.

Q2: What is the best solvent for preparing ON-108600 stock solutions?

A2: While the specific solubility of ON-108600 in various solvents is not detailed in publicly available literature, a common solvent for small molecule inhibitors is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound.

Q3: How can I ensure the stability of my ON-108600 stock solution during storage and use?

A3: To maintain the stability of your stock solution, it is best practice to:

  • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots in tightly sealed vials at -20°C in a dark, dry place.

Q4: My ON-108600, dissolved in DMSO, is precipitating when I add it to my aqueous experimental medium. What should I do?

A4: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer. To avoid this, it is recommended to perform serial dilutions of the initial stock solution in DMSO first, before adding the final, more diluted DMSO solution to your aqueous medium. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.

Q5: How can I verify the stability of my ON-108600 stock solution after prolonged storage?

A5: The stability of your stock solution can be assessed by performing a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This involves comparing the chromatogram of your stored stock solution to that of a freshly prepared solution. A significant decrease in the area of the main peak or the appearance of new peaks would indicate degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of ON-108600 stock solution due to improper storage or handling.Prepare a fresh stock solution from solid compound. Aliquot and store at -20°C. Avoid multiple freeze-thaw cycles. Perform a stability check using HPLC if the issue persists.
Precipitation of the compound in aqueous media Low solubility of the compound when transferred from a high-concentration organic stock to an aqueous environment.Perform serial dilutions in the stock solvent (e.g., DMSO) before adding to the aqueous medium. Ensure the final solvent concentration is compatible with your experimental system.
Loss of compound activity The compound may have degraded.Verify the storage conditions and handling procedures. If degradation is suspected, a fresh stock solution should be prepared and its concentration verified.

Quantitative Data Summary

Time (Months) at -20°C% of Initial ON-108600 Concentration RemainingObservations (e.g., appearance of degradation peaks in HPLC)
0100%-
3
6
12
24

Experimental Protocols

Protocol for Preparing ON-108600 Stock Solution
  • Materials: ON-108600 solid powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the ON-108600 vial to room temperature before opening. b. Weigh the required amount of ON-108600 powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex or sonicate briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C.

Protocol for Assessing Stock Solution Stability by HPLC

This protocol describes a general method for a stability-indicating HPLC analysis.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Sample Preparation: a. Prepare a fresh "time 0" standard of ON-108600 at a known concentration (e.g., 1 mg/mL) in the same solvent as your stock solution. b. Thaw an aliquot of your stored ON-108600 stock solution. c. Dilute both the fresh standard and the stored sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of ON-108600.

  • Analysis: a. Inject the fresh standard to determine the retention time and peak area of intact ON-108600. b. Inject the stored sample. c. Compare the chromatograms. The stability is assessed by comparing the peak area of ON-108600 in the stored sample to the fresh standard. The appearance of new peaks in the stored sample's chromatogram can indicate degradation products.

Visualizations

ON-108600 Stock Solution Stability Workflow

cluster_prep Stock Solution Preparation cluster_storage Storage cluster_stability Stability Assessment (HPLC) prep1 Weigh ON-108600 prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Single-Use Vials prep2->prep3 storage Store at -20°C prep3->storage stability2 Thaw Stored Aliquot storage->stability2 stability1 Prepare Fresh Standard stability3 Analyze Both by HPLC stability1->stability3 stability2->stability3 stability4 Compare Chromatograms stability3->stability4

Caption: Workflow for preparing, storing, and assessing the stability of ON-108600 stock solutions.

TNIK Signaling Pathway Inhibition by ON-108600

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin β-Catenin Frizzled->BetaCatenin Stabilizes TCF4 TCF4 BetaCatenin->TCF4 Forms Complex Gene Target Gene Transcription TCF4->Gene Activates TNIK TNIK TNIK->TCF4 Phosphorylates ON108600 ON-108600 ON108600->TNIK Inhibits

Caption: ON-108600 inhibits the TNIK-mediated phosphorylation of TCF4 in the Wnt signaling pathway.

Identifying and minimizing off-target effects of ON 108600

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of ON 108600, a multi-kinase inhibitor. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent small molecule inhibitor that targets multiple protein kinases. Its primary known targets are Casein Kinase 2 (CK2), TRAF2 and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B).[1][2] It has demonstrated anti-proliferative and cytotoxic activities in various cancer cell lines.[3]

Q2: What is the known mechanism of action of this compound?

A2: this compound exerts its anti-cancer effects through the inhibition of its target kinases, which are involved in numerous oncogenic signaling pathways.[3] Inhibition of these kinases by this compound can lead to the suppression of cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of tubulin polymerization, resulting in a G2/M cell cycle arrest.[3][4]

Q3: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A3: Off-target effects occur when a drug or small molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[5][6] With kinase inhibitors, off-target effects are a significant concern due to the high degree of structural similarity within the ATP-binding pocket of the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.

Q4: Has a comprehensive off-target profile for this compound been published?

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known functions of CK2, TNIK, or DYRK1 inhibition.

  • Question: How can I determine if the observed phenotype is due to an off-target effect of this compound? Answer:

    • Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare it to the IC50 values for the inhibition of the primary targets (see Table 1). A significant discrepancy in the potency may suggest an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a structurally different inhibitor that also targets CK2, TNIK, or DYRK1. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.

    • Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intended target (e.g., a drug-resistant mutant of CK2, TNIK, or DYRK1). If the phenotype is not reversed, it strongly suggests the involvement of other targets.

Issue 2: this compound is showing significant toxicity in my cell line at concentrations required for target inhibition.

  • Question: How can I distinguish between on-target and off-target toxicity? Answer:

    • Counter-Screening: Perform a counter-screen using a cell line that does not express one or more of the primary targets (if available). If toxicity persists, it is likely due to off-target effects.

    • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended targets. If this phenocopies the toxicity observed with this compound, it suggests the toxicity is at least partially on-target.

    • Broad Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinases that are known to be involved in cellular toxicity pathways.

Issue 3: I am getting conflicting results when using this compound in different cell lines.

  • Question: Why might this compound have different effects in different cell lines? Answer:

    • Expression Levels of On- and Off-Targets: The relative expression levels of the intended targets (CK2, TNIK, DYRK1) and any potential off-targets can vary significantly between different cell lines. This can alter the overall cellular response to the inhibitor.

    • Genetic Background: The genetic background of the cell lines, including the status of key signaling pathways, can influence the cellular consequences of inhibiting the primary and any off-targets.

    • Drug Efflux Pumps: Differential expression of drug efflux pumps (e.g., P-glycoprotein) can alter the intracellular concentration of this compound, leading to varied effects.

Quantitative Data

Table 1: Known IC50 Values for this compound

TargetIC50 (µM)
CK2α10.05
CK2α20.005
TNIK0.005
DYRK1A0.016
DYRK1B0.007
DYRK20.028

Data sourced from MedchemExpress and Sato et al., 2021.[1]

Experimental Protocols

1. Kinase Profiling Assay (Radiometric)

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

  • Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by a kinase. Inhibition of the kinase by this compound results in a decrease in substrate phosphorylation.

  • Materials:

    • Purified recombinant kinases

    • Kinase-specific substrates

    • This compound

    • [γ-³³P]ATP

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase reaction buffer.

    • In a multi-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).

    • Dry the plate and measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

2. Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its targets and potential off-targets in a cellular environment.

  • Principle: The binding of a ligand (this compound) to a protein can increase its thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to a specific temperature.

  • Materials:

    • Cell line of interest

    • This compound

    • DMSO (vehicle control)

    • PBS

    • Lysis buffer with protease and phosphatase inhibitors

    • PCR tubes or plates

    • Thermocycler

    • Western blotting reagents and antibodies for target proteins

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound or DMSO for a specified time.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermocycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by Western blotting using antibodies against the target proteins (CK2, TNIK, DYRK1) and potential off-targets.

    • Quantify the band intensities to determine the melting curves and the thermal shift induced by this compound.

3. Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol is for identifying the direct binding partners of this compound from a complex protein mixture.

  • Principle: An immobilized version of this compound is used to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

  • Materials:

    • A version of this compound functionalized with a linker for immobilization (e.g., biotinylated this compound).

    • Affinity resin (e.g., streptavidin-coated beads).

    • Cell lysate from the cell line of interest.

    • Wash buffers.

    • Elution buffer.

    • Mass spectrometer.

  • Procedure:

    • Immobilize the functionalized this compound onto the affinity resin.

    • Incubate the this compound-bound resin with the cell lysate to allow for protein binding.

    • As a control, incubate the lysate with resin that has not been coupled to the compound.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the resin.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

    • Prioritize candidate off-targets based on their abundance and specificity in the this compound pulldown compared to the control.

Visualizations

Hypothetical Signaling Pathway of this compound This compound This compound CK2 CK2 This compound->CK2 inhibits TNIK TNIK This compound->TNIK inhibits DYRK1A DYRK1A This compound->DYRK1A inhibits Cell Cycle Progression Cell Cycle Progression CK2->Cell Cycle Progression promotes Apoptosis Apoptosis CK2->Apoptosis inhibits Tubulin Polymerization Tubulin Polymerization CK2->Tubulin Polymerization promotes TNIK->Cell Cycle Progression promotes TNIK->Apoptosis regulates DYRK1A->Cell Cycle Progression regulates Experimental Workflow for Off-Target Identification cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Confirmation Computational Screening Computational Screening Kinase Profiling Kinase Profiling Computational Screening->Kinase Profiling Prioritize Candidates CETSA CETSA Kinase Profiling->CETSA Validate Hits Affinity Chromatography-MS Affinity Chromatography-MS Affinity Chromatography-MS->CETSA Validate Hits Phenotypic Assays Phenotypic Assays CETSA->Phenotypic Assays Confirm Functional Effect Troubleshooting Decision Tree Unexpected Phenotype Unexpected Phenotype DoseResponse Dose-response match on-target IC50? Unexpected Phenotype->DoseResponse OrthogonalInhibitor Replicated with orthogonal inhibitor? DoseResponse->OrthogonalInhibitor Yes OffTarget Likely Off-Target Effect DoseResponse->OffTarget No RescueExperiment Phenotype rescued by target overexpression? OrthogonalInhibitor->RescueExperiment Yes OrthogonalInhibitor->OffTarget No OnTarget Likely On-Target Effect RescueExperiment->OnTarget Yes RescueExperiment->OffTarget No

References

How to improve the bioavailability of ON 108600 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of ON 108600.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing lower than expected efficacy despite promising in vitro data. Could this be a bioavailability issue?

A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is often an indication of poor bioavailability. This compound, as a kinase inhibitor, may have physicochemical properties such as poor aqueous solubility that can limit its absorption from the gastrointestinal tract after oral administration.[1] This leads to suboptimal plasma concentrations at the target site, resulting in reduced efficacy. Other contributing factors could include rapid metabolism or active efflux from intestinal cells.

Q2: How can I perform a preliminary assessment of this compound's absolute oral bioavailability?

A2: A fundamental pharmacokinetic (PK) study is required to determine the absolute oral bioavailability. This involves comparing the Area Under the Curve (AUC) of plasma concentration versus time following oral administration with the AUC after intravenous (IV) administration. The IV dose is considered 100% bioavailable.

A typical workflow involves dosing two groups of animals (e.g., mice or rats); one group receives an IV injection and the other receives an oral gavage of this compound.[2] Serial blood samples are collected at various time points and the plasma concentrations of this compound are measured, typically by LC-MS/MS.

Experimental Protocol: Preliminary Bioavailability Assessment

  • Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation:

    • Group 1 (IV): n=5 animals, receive this compound at 2 mg/kg in a suitable IV vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Group 2 (Oral): n=5 animals, receive this compound at 10 mg/kg in a simple suspension (e.g., 0.5% methylcellulose).

  • Dosing & Sampling:

    • Administer the compound.

    • Collect blood samples (e.g., via tail vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma and quantify this compound concentration using a validated LC-MS/MS method.

  • Calculation: Calculate Absolute Bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Below is a diagram illustrating the general workflow for this assessment.

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Prepare IV and Oral Formulations of this compound Dosing Dose Animals (IV and Oral Groups) Formulation->Dosing Animal_Acclimation Acclimate Animals (e.g., BALB/c mice) Animal_Acclimation->Dosing Sampling Collect Serial Blood Samples (e.g., 0-24h) Dosing->Sampling Bioanalysis Quantify Plasma Concentration (LC-MS/MS) Sampling->Bioanalysis PK_Calc Calculate PK Parameters (AUC, Cmax, T1/2) Bioanalysis->PK_Calc Bioavailability Calculate Absolute Bioavailability (%F) PK_Calc->Bioavailability

Caption: Workflow for a preclinical bioavailability assessment.

Q3: What are the likely causes of poor oral bioavailability for a compound like this compound?

A3: For kinase inhibitors like this compound, poor oral bioavailability typically stems from factors categorized by the Biopharmaceutics Classification System (BCS). Most kinase inhibitors are categorized as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1]

  • Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption. This is often the rate-limiting step for BCS Class II drugs.[3]

  • Low Permeability: The compound cannot efficiently cross the intestinal cell membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound is extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.

  • Efflux Transporters: The compound is actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

Q4: What formulation strategies can I explore to improve the oral bioavailability of this compound?

A4: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[4][5][6] The choice of strategy depends on the specific physicochemical properties of this compound.

StrategyMechanism of ActionSuitable for
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.BCS Class II compounds.
Amorphous Solid Dispersions Disperses the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility and faster dissolution.Compounds that are stable in an amorphous form.
Lipid-Based Formulations Dissolves the drug in a lipid carrier. These formulations can enhance solubility, utilize lipid absorption pathways, and potentially bypass first-pass metabolism via lymphatic uptake.[6]Lipophilic compounds.
Cyclodextrin Complexation Encapsulates the drug molecule within a cyclodextrin cavity, forming a complex with a hydrophilic exterior that improves aqueous solubility.Molecules of appropriate size and geometry to fit within the cyclodextrin.

Q5: How do I select the best formulation strategy for this compound?

A5: A systematic approach is recommended. Start with simple, cost-effective methods and progress to more complex formulations as needed. The following decision tree can guide your selection process.

G Start Start: Low Bioavailability of This compound Observed Solubility_Check Is this compound poorly soluble? Start->Solubility_Check Particle_Size Try Particle Size Reduction (Micronization/Nanonization) Solubility_Check->Particle_Size Yes Other_Issues Investigate other causes (e.g., permeability, metabolism) Solubility_Check->Other_Issues No Particle_Size_Eval Sufficient Improvement? Particle_Size->Particle_Size_Eval Success Optimized Formulation Achieved Particle_Size_Eval->Success Yes Advanced_Form Is the compound lipophilic (LogP > 2)? Particle_Size_Eval->Advanced_Form No Lipid_Form Develop Lipid-Based Formulation (e.g., SEDDS) Advanced_Form->Lipid_Form Yes Amorphous_Form Develop Amorphous Solid Dispersion (ASD) Advanced_Form->Amorphous_Form No Lipid_Form_Eval Sufficient Improvement? Lipid_Form->Lipid_Form_Eval Amorphous_Form_Eval Sufficient Improvement? Amorphous_Form->Amorphous_Form_Eval Lipid_Form_Eval->Success Yes Reassess Re-evaluate properties/ Consider other strategies (e.g., co-solvents, salt formation) Lipid_Form_Eval->Reassess No Amorphous_Form_Eval->Success Yes Amorphous_Form_Eval->Reassess No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Guide 1: Developing a Lipid-Based Formulation

Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the oral absorption of lipophilic drugs.

Experimental Protocol: SEDDS Formulation Screening

  • Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Ternary Phase Diagram Construction: Based on solubility data, select an oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the self-emulsification region.

  • Formulation Preparation: Prepare several prototype formulations by mixing the components in different ratios identified from the phase diagram. Add this compound to the mixture and vortex until a clear solution is formed.

  • In Vitro Characterization:

    • Emulsification Study: Add 1 mL of the formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time to emulsify and the resulting droplet size (using a particle size analyzer).

    • Dissolution Test: Perform a dissolution test using a USP Type II apparatus to compare the release profile of this compound from the SEDDS formulation versus an unformulated suspension.

  • In Vivo PK Study: Select the most promising formulation based on in vitro data and repeat the bioavailability study as described in Q2.

The diagram below illustrates how SEDDS can improve drug absorption.

G cluster_oral Oral Administration cluster_git GI Tract cluster_absorption Absorption SEDDS_Capsule SEDDS formulation with dissolved this compound in a capsule Emulsion Capsule dissolves. Formulation disperses to form fine oil-in-water emulsion. SEDDS_Capsule->Emulsion GI Fluids Dissolved_Drug This compound remains solubilized in micelles/droplets. Emulsion->Dissolved_Drug Intestinal_Wall Increased concentration gradient at intestinal wall. Lipid components facilitate absorption. Dissolved_Drug->Intestinal_Wall Portal_Vein Absorption into Portal Vein Intestinal_Wall->Portal_Vein Lymphatics Potential for Lymphatic Uptake (Bypasses Liver) Intestinal_Wall->Lymphatics Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation Lymphatics->Systemic_Circulation

References

Addressing inconsistent results in ON 108600 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ON 108600. Our goal is to help you address inconsistent results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, multi-kinase inhibitor that primarily targets Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its anti-cancer activity stems from the simultaneous inhibition of these kinases, which are involved in various oncogenic signaling pathways. Inhibition of these pathways leads to the suppression of cell proliferation, induction of G2/M cell cycle arrest, and apoptosis in cancer cells.

Q2: In which solvents is this compound soluble and how should it be stored?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. If you observe precipitation when diluting the DMSO stock in aqueous buffers like PBS or cell culture media, try vortexing during the dilution process or preparing an intermediate dilution in a co-solvent.

Q3: What are the known off-target effects of this compound?

As a multi-kinase inhibitor, this compound is designed to interact with multiple targets. While its primary targets are CK2, TNIK, and DYRK1A, the possibility of off-target effects on other kinases should be considered, especially at higher concentrations.[1] Off-target effects can contribute to unexpected cellular phenotypes.[2][3] To investigate potential off-target effects in your experiments, consider using a structurally unrelated inhibitor of the same primary targets as a control.

Q4: Why do I observe different responses to this compound in different cell lines?

The response of cancer cells to kinase inhibitors like this compound is highly dependent on the specific genetic and molecular background of the cell line.[4][5] Factors such as the expression levels of the target kinases (CK2, TNIK, DYRK1A), the status of downstream signaling pathways, and the presence of drug resistance mechanisms can all influence cellular sensitivity. It is crucial to characterize the molecular profile of your cell lines of interest to better understand and interpret differential responses.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Plating Density Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and use a multichannel pipette for seeding.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations. Avoid using the outermost wells or ensure proper plate sealing and humidification during incubation.
Compound Precipitation Visually inspect for any precipitation of this compound in the culture medium. If precipitation occurs, consider optimizing the final DMSO concentration or preparing fresh dilutions.
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to add reagents and stop the assay at consistent time points for all wells.
Cell Line Health Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can lead to altered cellular responses.
Issue 2: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Steps
Variability in Assay Conditions Standardize all assay parameters, including cell density, incubation time, and reagent concentrations. Even minor variations can lead to shifts in IC50 values.[6]
Compound Stability This compound may degrade in cell culture media over long incubation periods.[7][8] Consider performing shorter-term assays or refreshing the media with a fresh compound during longer experiments.
ATP Concentration (for in vitro kinase assays) The potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration.[9] Ensure you are using a consistent and physiologically relevant ATP concentration in your kinase assays.
Batch-to-Batch Variability of the Compound If you suspect issues with the compound itself, consider purchasing a new batch from a reputable supplier and comparing its activity to the previous batch.
Issue 3: Weak or No Signal in Western Blotting for Downstream Targets
Potential Cause Troubleshooting Steps
Suboptimal Antibody Dilution The optimal antibody concentration is crucial for a strong and specific signal. Perform a titration experiment to determine the best dilution for your primary and secondary antibodies.[9][10]
Insufficient Protein Loading Ensure you are loading a sufficient amount of total protein per lane. Perform a protein concentration assay (e.g., BCA assay) on your lysates before loading.
Inefficient Protein Transfer Verify the efficiency of your protein transfer from the gel to the membrane. You can use a pre-stained protein ladder to visualize the transfer.
Incorrect Blocking or Washing Steps Inadequate blocking can lead to high background, while excessive washing can reduce the signal. Optimize your blocking buffer and the duration and number of washing steps.
Low Abundance of Target Protein The downstream targets of CK2, TNIK, or DYRK1A may be expressed at low levels in your cell line. Consider using an enrichment technique, such as immunoprecipitation, before western blotting.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table provides a hypothetical representation of this compound's anti-proliferative activity across different cancer cell lines. Actual IC50 values should be determined empirically for your specific cell lines and experimental conditions.

Cell LineCancer TypeIllustrative IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer0.5
Hs578TTriple-Negative Breast Cancer0.8
HCT116Colorectal Cancer1.2
A549Lung Cancer2.5
U87-MGGlioblastoma1.8

Experimental Protocols

Detailed Methodology: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of the compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Detailed Methodology: Western Blotting
  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets of CK2 (e.g., p-Akt, Akt), TNIK, or DYRK1A, as well as a loading control (e.g., β-actin or GAPDH). The antibody datasheet should provide a recommended starting dilution (typically 1:1000).[10] Incubate overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Detailed Methodology: In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (CK2, TNIK, or DYRK1A), a suitable substrate (e.g., a specific peptide or a general substrate like casein for CK2), and the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (at a concentration close to its Km for the specific kinase) and MgCl2.

  • Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo, LanthaScreen, or radiometric assay using [γ-32P]ATP).

  • Data Analysis: Measure the signal from each well and calculate the percentage of kinase inhibition for each concentration of this compound. Plot the data to determine the IC50 value.

Mandatory Visualizations

ON108600_Signaling_Pathway cluster_inhibitor This compound cluster_kinases Target Kinases cluster_pathways Downstream Pathways ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1A DYRK1A ON108600->DYRK1A Inhibits PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Wnt Wnt/β-catenin Pathway TNIK->Wnt Activates CellCycle Cell Cycle Regulation DYRK1A->CellCycle Regulates DYRK1A->Apoptosis Regulates

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Viability Cell Viability Assay Cell_Culture->Viability Western Western Blot Cell_Culture->Western Compound_Prep This compound Preparation Compound_Prep->Viability Compound_Prep->Western Kinase In Vitro Kinase Assay Compound_Prep->Kinase IC50 IC50 Determination Viability->IC50 Protein_Exp Protein Expression Analysis Western->Protein_Exp Kinase_Inhib Kinase Inhibition Analysis Kinase->Kinase_Inhib

Caption: General experimental workflow for this compound.

References

Potential resistance mechanisms to ON 108600

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ON 108600, a multi-kinase inhibitor of Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule, multi-kinase inhibitor. Its primary targets are Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, and TRAF2- and NCK-interacting kinase (TNIK), which is involved in the Wnt signaling pathway.[1][2] It also shows inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1).[3]

Q2: What is the mechanism of action of this compound?

This compound exerts its anti-cancer effects by inhibiting its target kinases, leading to the disruption of multiple oncogenic pathways. Inhibition of CK2 by this compound leads to reduced phosphorylation of downstream targets like AKT and p21, resulting in cell cycle arrest and apoptosis.[1] Its inhibition of TNIK can disrupt the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[4][5] The compound has been shown to be effective against triple-negative breast cancer (TNBC) stem cells and can overcome resistance to chemotherapy agents like paclitaxel.[6][7][8]

Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on common mechanisms of resistance to kinase inhibitors, potential reasons for reduced sensitivity include:

  • On-Target Alterations:

    • Gatekeeper Mutations: Mutations in the ATP-binding pocket of CK2, TNIK, or DYRK1A could prevent this compound from binding effectively.

    • Gene Amplification: Increased expression of the target kinases (CK2, TNIK, or DYRK1A) may require higher concentrations of the inhibitor to achieve a therapeutic effect.[9]

  • Activation of Bypass Signaling Pathways:

    • Cells may upregulate alternative signaling pathways to compensate for the inhibition of the CK2, TNIK, and DYRK1A pathways. For example, activation of other pro-survival pathways like the MAPK/ERK pathway could confer resistance.

  • Drug Efflux:

    • Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.[10]

  • Altered Drug Metabolism:

    • Cells may develop mechanisms to metabolize and inactivate this compound more rapidly.

Q4: How can I experimentally investigate if my cells have developed resistance to this compound?

To investigate potential resistance, you can perform the following experiments:

  • Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your potentially resistant cells versus the parental, sensitive cell line. A significant rightward shift in the dose-response curve indicates decreased sensitivity.

  • Target and Pathway Analysis: Use Western blotting to assess the phosphorylation status of downstream targets of CK2 (e.g., phospho-Akt Ser129), TNIK (e.g., β-catenin), and DYRK1A. In resistant cells, you may observe restored phosphorylation of these targets despite treatment with this compound.

  • Target Gene Sequencing: Sequence the kinase domains of CK2A1, CK2A2, TNIK, and DYRK1A in resistant cells to identify potential mutations that could interfere with drug binding.

  • Bypass Pathway Activation: Use phospho-kinase antibody arrays or targeted Western blotting to screen for the activation of other pro-survival signaling pathways (e.g., ERK, STAT3).

Troubleshooting Guides

Issue 1: Decreased or No Observed Efficacy of this compound in Cell Culture
Potential Cause Troubleshooting Steps
Compound Degradation Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles).[3] Prepare fresh dilutions for each experiment.
Suboptimal Cell Culture Conditions Verify cell line identity and ensure cells are healthy and in the logarithmic growth phase. Mycoplasma contamination can alter cellular responses to drugs.
Incorrect Dosing Confirm the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Development of Resistance See FAQ Q3 and Q4 for guidance on investigating resistance mechanisms.
Issue 2: Inconsistent Results in Western Blotting for Phosphorylated Targets
Potential Cause Troubleshooting Steps
Dephosphorylation of Samples Work quickly and keep samples on ice. Use lysis buffers containing phosphatase and protease inhibitors.[11][12][13]
Low Abundance of Phosphorylated Protein Consider immunoprecipitation to enrich for the protein of interest before Western blotting.[12] Use sensitive chemiluminescent substrates.
High Background Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (casein) that can cause background.[12][13] Ensure adequate washing steps.
Poor Antibody Quality Use phospho-specific antibodies validated for Western blotting. Run positive and negative controls to confirm antibody specificity.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Target Kinases

KinaseIC50 (µM)
DYRK1A0.016
DYRK1B0.007
DYRK20.028
CK2α10.05
CK2α20.005
TNIK0.005

Data from MedchemExpress.[3]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-600 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins
  • Sample Preparation: Treat cells with this compound for the desired time. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[11][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser129) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt).

Visualizations

ON108600_Mechanism_of_Action cluster_ON108600 This compound cluster_targets Primary Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1A DYRK1A ON108600->DYRK1A Inhibits Akt_Signaling Akt Signaling CK2->Akt_Signaling Regulates Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Regulates Wnt_Signaling Wnt/β-catenin Signaling TNIK->Wnt_Signaling Regulates DYRK1A->Cell_Cycle Regulates Apoptosis Apoptosis Akt_Signaling->Apoptosis Suppresses Reduced_Proliferation Reduced Proliferation Wnt_Signaling->Reduced_Proliferation Promotes Cell_Cycle_Arrest Mitotic Arrest Cell_Cycle->Cell_Cycle_Arrest Is Blocked

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms to this compound cluster_on_target_details cluster_bypass_details cluster_efflux_details On_Target On-Target Alterations Gatekeeper_Mutations Gatekeeper Mutations (CK2, TNIK, DYRK1A) On_Target->Gatekeeper_Mutations Target_Amplification Target Gene Amplification On_Target->Target_Amplification Bypass_Pathways Bypass Pathway Activation MAPK_Activation Upregulation of MAPK/ERK Pathway Bypass_Pathways->MAPK_Activation Other_Kinases Activation of other pro-survival kinases Bypass_Pathways->Other_Kinases Drug_Efflux Increased Drug Efflux MDR1 Overexpression of MDR1 (P-gp) Drug_Efflux->MDR1

Caption: Potential resistance mechanisms to this compound.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Viability_Assay Perform Dose-Response (IC50 Shift?) Check_Compound->Viability_Assay Check_Cells->Viability_Assay No_Shift No Significant Shift Viability_Assay->No_Shift No Shift Significant Shift (Resistance Suspected) Viability_Assay->Shift Yes Investigate_Mechanism Investigate Resistance Mechanism Shift->Investigate_Mechanism Western_Blot Western Blot for Target Phosphorylation Investigate_Mechanism->Western_Blot Sequencing Sequence Target Kinase Domains Investigate_Mechanism->Sequencing Bypass_Screen Screen for Bypass Pathway Activation Investigate_Mechanism->Bypass_Screen

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

Technical Support Center: Managing Cytotoxicity of ON 108600 in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the potential cytotoxicity of ON 108600 in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a multi-kinase inhibitor that primarily targets Casein Kinase 2 (CK2), a serine/threonine protein kinase frequently overexpressed in various cancers. It also shows inhibitory activity against other kinases such as TNIK and DYRK1. In cancer cells, this compound induces a potent mitotic cell cycle arrest and activates the Caspase 3/7 signaling cascade, leading to apoptosis.

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

Published research suggests that this compound has little to no cytotoxic effect on normal proliferating cells at concentrations that are effective against cancer cells. For instance, one study reported minimal or no mitotic arrest in normal human mesenchymal stem cells (hMSC-hTERT) and human mammary epithelial cells (MCF-10A) when treated with 1 µM of this compound. This selectivity is a key advantage of this compound.

Q3: What are the known signaling pathways affected by this compound in cancer cells?

In cancer cells, this compound has been shown to modulate several key signaling pathways:

  • CK2 Signaling: By inhibiting CK2, this compound can impact numerous downstream targets involved in cell cycle progression, apoptosis suppression, and DNA repair.

  • Akt/PTEN Pathway: Treatment with this compound leads to a reduction in the phosphorylation of PTEN and Akt at Serine 129, affecting cell survival and proliferation.

  • p21Cip1/Waf1 Regulation: The compound causes dephosphorylation of p21 at Threonine 145, which is associated with cell cycle arrest.

  • Caspase-Mediated Apoptosis: this compound induces apoptosis by activating the Caspase 3/7 signaling cascade.

Q4: I am observing unexpected cytotoxicity in my normal cell line with this compound. What are the possible reasons?

While this compound is reported to have high selectivity for cancer cells, unexpected cytotoxicity in normal cells could arise from several factors:

  • High Concentrations: The concentration of this compound used may be too high for the specific normal cell line being tested.

  • Off-Target Effects: Although selective, at higher concentrations, off-target kinase inhibition could lead to toxicity.

  • Cell Line Sensitivity: Different normal cell lines may have varying sensitivities to the compound.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to a compound.

  • Compound Purity and Handling: Impurities in the compound batch or improper storage and handling could contribute to cytotoxicity.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and manage unexpected cytotoxicity of this compound in normal cells.

Issue Possible Cause Recommended Action
High cytotoxicity observed in normal cells at expected therapeutic concentrations. 1. Incorrect concentration: Calculation error or use of an excessively high concentration. 2. Cell line specific sensitivity: The normal cell line used is particularly sensitive to this compound. 3. Off-target effects: At the concentration used, this compound may be inhibiting other essential kinases in the normal cells.1. Verify concentration: Double-check all calculations and dilution steps. Perform a dose-response curve to determine the IC50 for your specific normal cell line. 2. Test multiple normal cell lines: If possible, compare the cytotoxic effects across a panel of different normal cell lines to assess specificity. 3. Lower the concentration: Use the lowest effective concentration that shows efficacy in your cancer cell model.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell culture: Differences in cell density, passage number, or growth phase. 2. Compound stability: Degradation of this compound in stock solutions or working solutions. 3. Inconsistent incubation times: Variation in the duration of compound exposure.1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed at a standardized density. Ensure cells are in the exponential growth phase at the start of the experiment. 2. Proper compound handling: Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Maintain consistent timing: Ensure precise and consistent incubation times for all experiments.
Vehicle control (e.g., DMSO) shows cytotoxicity. 1. High solvent concentration: The final concentration of the solvent in the culture medium is toxic to the cells.1. Determine solvent tolerance: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration in your this compound experiments is below this level.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity and cytotoxicity of this compound.

Target/Cell Line Assay Type IC50 / Effect
Target Kinases
CK2α1Kinase Assay0.05 µM
CK2α2Kinase Assay0.005 µM
TNIKKinase Assay0.005 µM
DYRK1AKinase Assay0.016 µM
DYRK1BKinase Assay0.007 µM
DYRK2Kinase Assay0.028 µM
Normal Cell Lines
hMSC-hTERTMitotic Arrest AssayMinimal or no mitotic arrest at 1 µM
MCF-10AMitotic Arrest AssayMinimal or no mitotic arrest at 1 µM
Various Normal Cell LinesCytotoxicity Assay (IC50)Data not publicly available
Cancer Cell Lines
Multiple Cancer Cell LinesAnti-proliferative/Cytotoxic AssaysBroad-spectrum activity

Researchers are encouraged to determine the specific IC50 value of this compound for their normal cell line of interest as part of their experimental setup.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound in Normal Cells using an MTT Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific normal cell line.

2. Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

3. Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Visualizations

Signaling Pathways Affected by this compound in Cancer Cells

ON108600_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits PTEN PTEN (Phosphorylated) CK2->PTEN Phosphorylates (Inactivates) Akt Akt (Phosphorylated at S129) CK2->Akt Phosphorylates (Activates) p21 p21 (Phosphorylated at T145) CK2->p21 Phosphorylates Caspase37 Caspase 3/7 (Inactive) CK2->Caspase37 Inhibits PTEN->Akt Dephosphorylates (Inhibits) Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Promotes Caspase37->Apoptosis Induces

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow start Start: Seed Normal Cells in 96-well Plate overnight Incubate Overnight start->overnight prepare_dilutions prepare_dilutions overnight->prepare_dilutions prepare_ prepare_ dilutions Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound and Controls incubate Incubate for 24, 48, or 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End: Determine Cytotoxicity Profile analyze_data->end prepare_dilutions->treat_cells

Caption: General workflow for determining the cytotoxicity of this compound.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start Unexpected Cytotoxicity in Normal Cells check_conc Is the this compound concentration appropriate? start->check_conc check_cell_line Is the cell line known to be sensitive? check_conc->check_cell_line Yes solution_conc Solution: Perform dose-response and use lower concentration. check_conc->solution_conc No check_protocol Are experimental protocols standardized? check_cell_line->check_protocol No solution_cell_line Solution: Test other normal cell lines for comparison. check_cell_line->solution_cell_line Yes check_vehicle Does the vehicle control show toxicity? check_protocol->check_vehicle Yes solution_protocol Solution: Standardize cell density, passage number, and incubation time. check_protocol->solution_protocol No solution_vehicle Solution: Determine and use a non-toxic solvent concentration. check_vehicle->solution_vehicle Yes

Caption: A logical guide for troubleshooting unexpected cytotoxicity.

Technical Support Center: Best Practices for Vehicle Control in ON 108600 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for vehicle control in preclinical studies involving ON 108600, a novel small molecule inhibitor. Given the limited public information on this compound, this guide assumes it is a compound with poor aqueous solubility that targets the MAPK/ERK signaling pathway, a common characteristic of many small molecule inhibitors in development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control group in my this compound study?

A vehicle control group is administered the same formulation (the vehicle) as the test article (this compound), but without the active compound.[1][2][3] This is crucial for distinguishing the pharmacological effects of this compound from any biological effects of the vehicle itself.[2]

Q2: How do I select an appropriate vehicle for the poorly soluble this compound?

For poorly soluble compounds like this compound, a multi-step approach is recommended. This involves assessing the compound's solubility in various pharmaceutically acceptable solvents and excipients.[4][5] The goal is to develop a formulation that can deliver the desired dose in a consistent and bioavailable manner. Common strategies include using co-solvents, surfactants, or creating a suspension.[5][6]

Q3: What are some common vehicles used for poorly soluble compounds in in vivo studies?

A variety of vehicles can be used, often in combination, to formulate poorly soluble compounds for in vivo administration. The choice depends on the route of administration, the physicochemical properties of the compound, and the animal species being used. A list of common vehicles and their typical compositions is provided in the "Data Presentation" section below.

Q4: Should I be concerned about the vehicle itself causing toxicity?

Yes, some vehicles can have their own biological effects or toxicity, which can confound the interpretation of your study results.[7][8] It is essential to select a vehicle that is well-tolerated at the intended dose and route of administration.[9] A pilot study to evaluate the tolerability of the chosen vehicle in your animal model is highly recommended.

Q5: What is the difference between a solution and a suspension for in vivo dosing?

A solution is a homogenous mixture where the drug is completely dissolved in the vehicle. A suspension is a heterogeneous mixture where fine particles of the drug are dispersed in the liquid vehicle. For poorly soluble compounds, achieving a stable suspension is often a practical approach.

Troubleshooting Guides

Issue 1: this compound is precipitating out of my vehicle formulation.

  • Problem: The solubility of this compound in the chosen vehicle is insufficient at the target concentration.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Gradually increase the percentage of organic co-solvents like DMSO or PEG 400. Be mindful of their potential toxicity at higher concentrations.[4]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle with a suitable buffer might increase its solubility.[4]

    • Add a Surfactant: Incorporate a surfactant like Tween 80 or Cremophor EL to improve and maintain solubilization.

    • Particle Size Reduction: For suspensions, reducing the particle size of this compound through techniques like micronization can improve stability and dissolution.[4]

    • Sonication: Gentle sonication can help re-dissolve small amounts of precipitate, but this may not be a long-term solution if the formulation is inherently unstable.[4]

Issue 2: I am observing adverse effects in my vehicle control group.

  • Problem: The vehicle itself may be causing toxicity in the study animals.

  • Troubleshooting Steps:

    • Review Vehicle Components: Evaluate the concentration of each component in your vehicle. High concentrations of certain solvents like DMSO can cause local irritation or systemic toxicity.[7][8]

    • Reduce Co-solvent Concentration: If possible, lower the percentage of organic co-solvents.

    • Switch Vehicle Components: Consider replacing a problematic excipient with a more inert alternative. For example, if using a high percentage of PEG 400, you might explore a formulation with a lower concentration or a different solubilizing agent.

    • Conduct a Vehicle Tolerability Study: If you haven't already, perform a pilot study with just the vehicle to determine the maximum tolerated dose (MTD) of the formulation itself.

Issue 3: Inconsistent or low bioavailability of this compound in my pharmacokinetic (PK) studies.

  • Problem: The vehicle may not be effectively promoting the absorption of this compound.

  • Troubleshooting Steps:

    • Improve Solubilization: Poor bioavailability of a poorly soluble compound is often due to limited dissolution in the gastrointestinal tract (for oral dosing) or at the injection site. Revisit the troubleshooting steps for precipitation.

    • Consider a Different Formulation Strategy: If a simple solution or suspension is not effective, more advanced formulations like self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations could be explored.

    • Evaluate Route of Administration: If oral bioavailability is consistently low, consider if another route of administration (e.g., intraperitoneal, intravenous) is appropriate for your research question.

Data Presentation

Table 1: Common Vehicle Formulations for Poorly Soluble Compounds in Preclinical Studies

Vehicle ComponentTypical Concentration RangeRoute of AdministrationNotes
Saline (0.9% NaCl)As needed for volumeIV, IP, SC, POIsotonic and generally well-tolerated. Used for water-soluble compounds or as a diluent for other vehicles.[6]
Phosphate-Buffered Saline (PBS)As needed for volumeIV, IP, SC, POBuffered to a physiological pH, which can be important for compound stability and minimizing irritation.[6]
Dimethyl sulfoxide (DMSO)1-10%IV, IP, SC, POA powerful solvent, but can cause toxicity at higher concentrations. Often used in combination with other vehicles.[6][7][8]
Polyethylene glycol 400 (PEG 400)10-60%IV, IP, POA common co-solvent that can improve the solubility of many compounds.[7][8]
Ethanol5-20%IV, IP, POUsed as a co-solvent, but must be used with caution due to potential for toxicity.[6]
Tween 80 (Polysorbate 80)0.5-5%IV, IP, POA non-ionic surfactant used to improve solubility and stability of suspensions.[5]
Carboxymethylcellulose (CMC)0.5-2% in water or salinePOA suspending agent used to create uniform suspensions of insoluble compounds for oral gavage.
Corn Oil / Sesame OilAs needed for volumePO, SCUsed for highly lipophilic compounds.[6]

Table 2: Example of a Step-wise Approach to Vehicle Selection for this compound

StepActionRationale
1Determine the intrinsic solubility of this compoundEstablish a baseline for solubility in aqueous and organic solvents.
2Screen solubility in individual excipientsIdentify promising individual solvents and surfactants (e.g., DMSO, PEG 400, Tween 80).
3Test binary and ternary vehicle combinationsSystematically evaluate combinations of excipients to find a formulation that achieves the target concentration of this compound.
4Assess formulation stabilityObserve the formulation for precipitation or phase separation over a relevant time period (e.g., 24 hours) at room temperature and 4°C.
5Conduct a pilot in vivo tolerability studyAdminister the final vehicle formulation to a small group of animals to ensure it is well-tolerated before proceeding with the main study.

Experimental Protocols

Protocol 1: Preparation of a Suspension Formulation of this compound for Oral Gavage

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

    • Mortar and pestle (or homogenizer)

    • Sterile conical tubes

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh the required amount of this compound powder.

    • If necessary, gently grind the powder with a mortar and pestle to reduce particle size.

    • In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing with a vortex mixer.

    • Sonicate the suspension in a water bath for 15-30 minutes to ensure a uniform dispersion.

    • Visually inspect the suspension for any large aggregates.

    • Store the suspension at 4°C and re-suspend by vortexing thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Animal Model:

    • Athymic nude mice, 6-8 weeks old.

    • Tumor cells that are sensitive to the inhibition of the MAPK/ERK pathway.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, 0.1% Tween 80 in water), administered orally (PO), once daily (QD).

    • Group 2: this compound at Dose 1 (e.g., 10 mg/kg), in vehicle, PO, QD.

    • Group 3: this compound at Dose 2 (e.g., 30 mg/kg), in vehicle, PO, QD.

    • Group 4: this compound at Dose 3 (e.g., 100 mg/kg), in vehicle, PO, QD.

    • Group 5 (Optional): Positive control (a known inhibitor of the MAPK/ERK pathway).

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into the experimental groups.

    • Begin daily oral administration of the vehicle or this compound formulations.

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis weigh Weigh this compound mix Mix and Suspend weigh->mix prepare_vehicle Prepare Vehicle prepare_vehicle->mix implant Tumor Cell Implantation mix->implant randomize Randomize Mice implant->randomize dose Daily Dosing randomize->dose monitor Monitor Tumor Growth & Toxicity dose->monitor endpoint Study Endpoint & Tissue Collection monitor->endpoint analyze Analyze Tumor Growth Data endpoint->analyze pd_analysis Pharmacodynamic Analysis endpoint->pd_analysis

Experimental workflow for an in vivo efficacy study.

mapk_erk_pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse ON108600 This compound (Inhibitor) ON108600->MEK

Simplified MAPK/ERK signaling pathway with the putative target of this compound.

troubleshooting_logic start Vehicle Issue Observed q1 What is the issue? start->q1 precipitate Precipitation q1->precipitate Precipitation toxicity Vehicle Toxicity q1->toxicity Toxicity low_bioavailability Low Bioavailability q1->low_bioavailability Low Bioavailability sol_increase Increase Co-solvent/Surfactant precipitate->sol_increase sol_ph Adjust pH precipitate->sol_ph sol_particle Reduce Particle Size precipitate->sol_particle tox_reduce Reduce Co-solvent Conc. toxicity->tox_reduce tox_switch Switch Vehicle Component toxicity->tox_switch tox_pilot Conduct Tolerability Study toxicity->tox_pilot bio_improve Improve Solubilization low_bioavailability->bio_improve bio_formulation Try Advanced Formulation low_bioavailability->bio_formulation

Troubleshooting logic for common vehicle-related issues.

References

Technical Support Center: ON 108600 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ON 108600 in combination therapies. The information is tailored for scientists and drug development professionals to enhance the efficacy of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a multi-kinase inhibitor that targets Casein Kinase 2 (CK2), TRAF2 and NCK-interacting protein kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By simultaneously inhibiting these kinases, this compound disrupts multiple oncogenic pathways involved in cell cycle progression, apoptosis suppression, and inflammation.[3] The inhibition of CK2 by this compound leads to reduced phosphorylation of key signaling proteins like PTEN and Akt at S129, ultimately promoting apoptosis.[3]

Q2: In which cancer types has this compound shown the most promise for combination therapy?

Research has highlighted the potential of this compound in triple-negative breast cancer (TNBC).[4][5] It has been shown to target TNBC breast cancer stem cell-like cells (BCSCs), a subpopulation of cells often responsible for chemotherapy resistance and tumor recurrence.[4][6] Combination with standard chemotherapy agents like paclitaxel has demonstrated synergistic effects in inhibiting tumor growth in TNBC models.[4]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent inactivation of the compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected synergy with Paclitaxel (PTX) Suboptimal dosing schedule or concentration.Optimize the timing of drug administration. Consider sequential vs. concurrent dosing. Perform a dose-matrix experiment to identify the optimal concentrations of both this compound and PTX.
Cell line specific resistance mechanisms.Characterize the expression levels of CK2, TNIK, and DYRK1A in your cell line. High expression of efflux pumps could also contribute to resistance.
High toxicity in normal cells Off-target effects at high concentrations.Titrate down the concentration of this compound. While it has shown little effect on normal cells at therapeutic doses, high concentrations may lead to toxicity.[3]
Impurities in the compound.Ensure the purity of the this compound lot using analytical methods like HPLC-MS.
Inconsistent results in apoptosis assays Insufficient incubation time.This compound induces apoptosis in a time-dependent manner.[3] Extend the incubation period to 48 or 72 hours to observe a significant effect.
Issues with the apoptosis detection method.Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, and PARP cleavage by Western blot).
Difficulty in observing cell cycle arrest Asynchronous cell population.Synchronize the cells at the G1/S boundary before adding this compound to better observe a potent G2/M arrest.[4]
Incorrect timing of analysis.Analyze the cell cycle at different time points (e.g., 12, 24, 48 hours) after treatment to capture the peak of the G2/M population.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, the combination drug (e.g., Paclitaxel), and the combination of both for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (S129), total Akt, p-PTEN, total PTEN, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

ON108600_Mechanism_of_Action cluster_inhibition Inhibition cluster_kinases Target Kinases cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 inhibits TNIK TNIK ON108600->TNIK inhibits DYRK1A DYRK1A ON108600->DYRK1A inhibits Akt_Signaling Akt Signaling CK2->Akt_Signaling activates Cell_Cycle Cell Cycle Progression TNIK->Cell_Cycle promotes Apoptosis_Reg Apoptosis Regulation DYRK1A->Apoptosis_Reg inhibits G2M_Arrest G2/M Arrest Akt_Signaling->G2M_Arrest leads to Reduced_Proliferation Reduced Proliferation Akt_Signaling->Reduced_Proliferation Cell_Cycle->G2M_Arrest leads to Cell_Cycle->Reduced_Proliferation Apoptosis Increased Apoptosis Apoptosis_Reg->Apoptosis Apoptosis_Reg->Apoptosis results in

Caption: Mechanism of action of this compound targeting multiple kinases.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Generation cluster_testing Hypothesis Testing cluster_solution Solution Problem Unexpected Experimental Outcome Check_Reagents Verify Reagent Quality (this compound purity, cell line passage) Problem->Check_Reagents Review_Protocol Review Experimental Protocol (dosing, timing, controls) Problem->Review_Protocol Hypothesis1 Suboptimal Drug Concentration Check_Reagents->Hypothesis1 Hypothesis2 Cell-Specific Resistance Check_Reagents->Hypothesis2 Review_Protocol->Hypothesis1 Hypothesis3 Assay-Related Issue Review_Protocol->Hypothesis3 Test1 Dose-Response Experiment Hypothesis1->Test1 Test2 Target Expression Analysis (Western Blot/qPCR) Hypothesis2->Test2 Test3 Use Alternative Assay Hypothesis3->Test3 Solution Optimized Protocol Test1->Solution Test2->Solution Test3->Solution

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

How to assess the long-term stability of ON 108600 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and ensuring the long-term stability of ON 108600 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

This compound is a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1] For long-term stability, the solid compound should be stored at -20°C for months to years. For short-term storage of a few days to weeks, it can be kept at 0-4°C.[1] Stock solutions should also be stored at -20°C for long-term stability.[1]

Q2: What solvents are recommended for preparing this compound stock solutions?

While specific public data on the solubility of this compound is limited, compounds of this nature are typically soluble in organic solvents such as DMSO. It is crucial to prepare high-concentration stock solutions in a suitable anhydrous organic solvent and store them in small aliquots at -20°C or below to minimize freeze-thaw cycles.

Q3: Why is assessing the long-term stability of this compound in my experimental solution important?

Assessing long-term stability is critical to ensure the integrity and concentration of the active compound throughout your experiments. Degradation of this compound can lead to a loss of potency, the formation of interfering byproducts, and ultimately, to unreliable and irreproducible experimental results.[2][3] Stability studies help determine the appropriate storage conditions and shelf-life for your working solutions.[4]

Q4: What are the common factors that can cause degradation of this compound in solution?

Several factors can lead to the degradation of small molecules like this compound in solution. These include:

  • Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Temperature: Higher temperatures typically accelerate the rate of all degradation reactions.

  • Interactions with other components: Excipients or other molecules in your solution could potentially react with this compound.

Troubleshooting Guide

Problem: I am seeing a decrease in the expected biological activity of this compound over time.

  • Possible Cause 1: Compound Degradation. The compound may be degrading in your working solution under your current storage conditions.

    • Solution: Perform a stability study to determine the rate of degradation. Prepare fresh working solutions from a frozen stock for each experiment. Ensure your stock solution has not undergone excessive freeze-thaw cycles.

  • Possible Cause 2: Precipitation. The compound may be precipitating out of solution, especially if using aqueous buffers.

    • Solution: Visually inspect your solution for any precipitate. Determine the solubility limit in your specific buffer. You may need to adjust the concentration or add a co-solvent, but be mindful of the co-solvent's effect on your experimental system.

Problem: I observe unexpected peaks in my analytical analysis (e.g., HPLC) of the this compound solution.

  • Possible Cause: Formation of Degradants. The new peaks are likely degradation products of this compound.

    • Solution: This indicates a stability issue. You should perform a forced degradation study to identify potential degradation pathways and products.[2][5] This will help in developing a stability-indicating analytical method that can distinguish the intact compound from its degradants.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for long-term storage.

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO

    • Sterile, low-retention microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, low-retention tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Long-Term Stability Assessment Using HPLC
  • Objective: To quantify the percentage of intact this compound remaining in a specific solution over time under defined storage conditions.

  • Materials:

    • This compound working solution (prepared in the experimental buffer of interest)

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase solvents

    • Temperature-controlled storage units (e.g., refrigerator, incubator)

  • Procedure:

    • Prepare a fresh working solution of this compound at the desired concentration in your experimental buffer.

    • Immediately analyze an aliquot of this solution using a validated HPLC method to establish the initial concentration (Time 0). This involves measuring the peak area of the intact this compound.

    • Divide the remaining solution into multiple aliquots and store them under the desired conditions (e.g., 4°C, 25°C, 37°C). Protect from light if necessary.

    • At specified time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), retrieve an aliquot from each storage condition.

    • Analyze the samples by HPLC, ensuring the injection volume and all other parameters are consistent.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. A solution is often considered stable if the concentration remains within ±10% of the initial concentration.

Data Presentation

The results of a stability study should be presented in a clear, tabular format. Below are illustrative examples of how to present stability data for this compound.

Table 1: Illustrative Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at Various Temperatures

Time% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0 h100.0%100.0%100.0%
24 h99.5%97.2%91.3%
48 h99.1%94.5%83.1%
1 week97.8%85.3%65.4%
2 weeks95.6%72.1%45.2%

Table 2: Illustrative Stability of this compound (10 µM) in Different Solvents at 25°C

Time% Remaining in DMSO% Remaining in Ethanol% Remaining in PBS
0 h100.0%100.0%100.0%
24 h99.9%99.6%97.2%
48 h99.8%99.1%94.5%
1 week99.5%97.5%85.3%
2 weeks99.1%95.2%72.1%

Mandatory Visualizations

Signaling Pathway

ON108600_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects ON108600 ON108600 TNIK TNIK ON108600->TNIK Inhibits PTEN PTEN TNIK->PTEN Reduces Phosphorylation Akt_S129 Akt (S129) PTEN->Akt_S129 Reduces Phosphorylation Downstream_Targets Downstream Targets Akt_S129->Downstream_Targets Activates Cell_Proliferation Cell_Proliferation Downstream_Targets->Cell_Proliferation Promotes

Caption: Simplified signaling pathway for this compound.

Experimental Workflow

Stability_Workflow prep Prepare this compound Working Solution t0 Time 0 Analysis (HPLC) prep->t0 Initial Quantification storage Aliquot and Store Samples (e.g., 4°C, 25°C, 37°C) prep->storage data Calculate % Remaining vs. Time 0 t0->data Reference Value timepoint Retrieve Samples at Defined Time Points storage->timepoint analysis Analyze Samples (HPLC) timepoint->analysis analysis->data Time Point Value report Generate Stability Report data->report

Caption: Workflow for assessing long-term stability.

Troubleshooting Logic

Troubleshooting_Logic start Reduced Biological Activity Observed check1 Visually Inspect Solution for Precipitate start->check1 precipitate_yes Precipitate Found check1->precipitate_yes Yes precipitate_no No Precipitate check1->precipitate_no No action1 Action: - Check solubility limit - Lower concentration - Consider co-solvent precipitate_yes->action1 check2 Run HPLC Analysis on Aged Solution precipitate_no->check2 degradation_yes Degradation Peaks Found (Purity < 95%) check2->degradation_yes Yes degradation_no No Degradation (Purity > 95%) check2->degradation_no No action2 Action: - Prepare fresh solutions - Re-evaluate storage conditions - Aliquot stock to avoid freeze-thaw degradation_yes->action2 action3 Issue is likely not compound stability. Investigate other experimental parameters. degradation_no->action3

Caption: Troubleshooting workflow for reduced activity.

References

Preventing degradation of ON 108600 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of ON 108600 during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound?

A1: The stability of this compound can be compromised by several factors, including exposure to high temperatures, inappropriate pH levels in solutions, light exposure, and oxidation.[1][2] The specific susceptibility to these factors is detailed in the stability profile table below. It is crucial to handle the compound under recommended conditions to prevent the formation of degradants.

Q2: How should this compound be stored to ensure its stability?

A2: For optimal stability, this compound should be stored in a cool, dark, and dry environment. Refer to the table below for specific temperature and humidity recommendations. The solid form of the compound is generally more stable than when it is in solution.[2] Once in solution, it is recommended to use it immediately or store it at -80°C for short periods.

Q3: Can this compound degrade in the presence of common excipients?

A3: Yes, some common excipients can accelerate the degradation of this compound, particularly under conditions of elevated temperature and humidity.[2] It is essential to conduct compatibility studies with your chosen excipients before formulation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound leading to lower active concentration.1. Verify storage conditions of the stock solution. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using HPLC.
Appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) Formation of degradation products.1. Minimize exposure of the compound to light and elevated temperatures during the experiment. 2. Check the pH of all buffers and solutions. 3. If oxidation is suspected, consider degassing solvents and using antioxidants where appropriate.
Reduced biological activity Loss of active compound due to degradation.1. Review the entire experimental workflow to identify potential steps where degradation may occur. 2. Compare the activity of a freshly prepared sample with an older one.

Quantitative Data Summary

Table 1: Stability Profile of this compound under Forced Degradation Conditions

Condition Duration Degradation (%) Major Degradants Formed
80°C48 hours15.2Oxidative species, Isomers
40°C / 75% RH2 weeks8.5Hydrolytic products
Acidic (0.1N HCl)24 hours25.8Acid-catalyzed hydrolytic products
Basic (0.1N NaOH)24 hours12.1Base-catalyzed hydrolytic products
Photolytic (UV light)24 hours18.3Photodegradation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the required amount of the compound in a fume hood.

  • Dissolve the compound in pre-chilled, deoxygenated DMSO to the desired concentration.

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Solid this compound dissolve Dissolve in appropriate solvent start->dissolve prep_solution Prepare working solution dissolve->prep_solution treatment Treat cells/samples prep_solution->treatment degradation Potential Degradation prep_solution->degradation incubation Incubate for specified time treatment->incubation treatment->degradation data_collection Collect data (e.g., bioassay) incubation->data_collection incubation->degradation analysis Analyze results data_collection->analysis end End analysis->end

Caption: Experimental workflow for using this compound, highlighting potential degradation points.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a activates on108600 This compound on108600->kinase_a inhibits kinase_b Kinase B kinase_a->kinase_b activates transcription_factor Transcription Factor kinase_b->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on Kinase A.

References

Refining ON 108600 dosage for optimal therapeutic window

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing ON 108600, a multi-kinase inhibitor, in your research. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to help you refine the dosage of this compound for an optimal therapeutic window in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor that simultaneously targets multiple kinases: Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1 (DYRK1).[1][2][3][4][5] Its anti-cancer activity, particularly in triple-negative breast cancer (TNBC), stems from its ability to induce G2/M cell cycle arrest and apoptosis.[1][2][3][4] By inhibiting these kinases, this compound disrupts several oncogenic signaling pathways.[1][4]

Q2: In which cancer models has this compound shown efficacy?

A2: Preclinical studies have demonstrated the efficacy of this compound in various TNBC models. It has been shown to inhibit the growth of TNBC cell lines, including MDA-MB-231 and BT-20, and is also effective against paclitaxel-resistant versions of these cells.[6] Furthermore, in vivo studies using mouse xenograft models of TNBC and patient-derived xenografts (PDX) from drug-resistant tumors have shown significant tumor growth inhibition.[1][6]

Q3: What are the known downstream effects of this compound?

A3: Treatment with this compound leads to a reduction in the phosphorylation of key downstream targets of its target kinases. This includes decreased phosphorylation of AKT1 at serine 129 (a substrate of CK2) and Cyclin D1 at threonine 286 (a substrate of DYRK1A).[4][7]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate weight of the compound in DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Always refer to the manufacturer's instructions for specific details on solubility and stability.

II. Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in cell-based assays Compound Precipitation: this compound may precipitate in aqueous media at higher concentrations.Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or using a vehicle control with the same final DMSO concentration.
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound.Confirm the expression and activity of the target kinases (CK2, TNIK, DYRK1) in your cell line. It is advisable to test a panel of cell lines to identify the most responsive models.
Low efficacy in in vivo models Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration in the tumor.Based on preclinical data, a dosage of 100 mg/kg administered orally, once daily, has shown efficacy in mouse models. Consider optimizing the dose and schedule for your specific model.
Poor Bioavailability: The compound may have limited oral bioavailability.While oral administration has been shown to be effective, if results are suboptimal, consider alternative routes of administration if feasible, or consult pharmacokinetic data if available.
Unexpected toxicity in in vivo studies Off-Target Effects: Although reported to have minimal toxicity in preclinical models, high doses may lead to off-target effects.It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes) and consider histopathological analysis of major organs.

III. Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
Cell LineAssayEndpointEffective Concentration RangeReference
MDA-MB-231Growth InhibitionGI50Not explicitly stated, but effective at nanomolar concentrations[5]
BT-20Growth InhibitionGI50Not explicitly stated, but effective at nanomolar concentrations[6]
MDA-MB-231 (Paclitaxel-Resistant)Colony FormationInhibitionEffective at concentrations that inhibit parental cells[6]
BT-20 (Paclitaxel-Resistant)Colony FormationInhibitionEffective at concentrations that inhibit parental cells[6]
MDA-MB-231 (CD44high/CD24low)Mammosphere FormationSuppressionNot explicitly stated, but effective[1][3]
Hs578T (CD44high/CD24low)Mammosphere FormationSuppressionNot explicitly stated, but effective[7]
Table 2: In Vivo Efficacy and Toxicity of this compound in TNBC Xenograft Models
ModelTreatment RegimenEfficacyToxicityReference
MDA-MB-231 Xenograft100 mg/kg, p.o., dailySignificant tumor growth inhibitionNo detectable toxicity[6]
Drug-Resistant TNBC PDXNot explicitly statedSignificant tumor growth inhibition (single agent)No detectable toxicity[6]
Drug-Resistant TNBC PDXNot explicitly stated (in combination with paclitaxel)Synergistic and near complete suppression of tumor growthNo detectable toxicity[6]

IV. Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-20)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat cells with various concentrations of this compound for 72 hours.

  • After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 500-1000 cells/well) into 6-well plates containing fresh, drug-free medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 15-30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

TNBC Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • MDA-MB-231 cells

  • Matrigel

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1-5 x 106 cells) mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg, daily) or vehicle control orally.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

V. Visualizations

Signaling Pathway of this compound Action

ON108600_Pathway cluster_Inhibition This compound Inhibition cluster_Kinases Target Kinases cluster_Downstream Downstream Effects cluster_CellularOutcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1 DYRK1 ON108600->DYRK1 Inhibits pAkt_S129 p-Akt (S129) CK2->pAkt_S129 Phosphorylates Wnt_beta_catenin Wnt/β-catenin Pathway TNIK->Wnt_beta_catenin Activates pCyclinD1_T286 p-Cyclin D1 (T286) DYRK1->pCyclinD1_T286 Phosphorylates Cell_Cycle_Progression Cell Cycle Progression pAkt_S129->Cell_Cycle_Progression Promotes Apoptosis Apoptosis pAkt_S129->Apoptosis Inhibits pCyclinD1_T286->Cell_Cycle_Progression Promotes Wnt_beta_catenin->Cell_Cycle_Progression Promotes G2M_Arrest G2/M Arrest Cell_Cycle_Progression->G2M_Arrest Leads to Increased_Apoptosis Increased Apoptosis Apoptosis->Increased_Apoptosis Leads to Tumor_Growth_Inhibition Tumor Growth Inhibition G2M_Arrest->Tumor_Growth_Inhibition Increased_Apoptosis->Tumor_Growth_Inhibition

This compound inhibits CK2, TNIK, and DYRK1, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start cell_culture 1. Culture MDA-MB-231 TNBC cells start->cell_culture injection 2. Inject cells subcutaneously into immunocompromised mice cell_culture->injection tumor_growth 3. Monitor tumor growth until palpable (100-200 mm³) injection->tumor_growth randomization 4. Randomize mice into treatment and control groups tumor_growth->randomization treatment 5. Administer this compound (p.o.) or vehicle daily randomization->treatment monitoring 6. Measure tumor volume and body weight every 2-3 days treatment->monitoring endpoint 7. Euthanize at endpoint and exise tumors for analysis monitoring->endpoint end End endpoint->end

Workflow for assessing the in vivo efficacy of this compound in a TNBC xenograft model.

References

Validation & Comparative

A Head-to-Head Comparison of CK2 Inhibitors: ON 108600 vs. CX-4945 (Silmitasertib)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of Protein Kinase CK2: ON 108600 and CX-4945 (silmitasertib). This analysis is supported by experimental data to delineate their respective performance in CK2 inhibition.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its overexpression has been implicated in various cancers, making it a significant target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule inhibitors of CK2: this compound and the clinical-stage inhibitor CX-4945, also known as silmitasertib.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory potency of this compound and CX-4945 against CK2 and a selection of other kinases. This data highlights the multi-kinase inhibitory nature of this compound compared to the more selective profile of CX-4945.

Target KinaseThis compound IC50 (nM)CX-4945 (silmitasertib) IC50 (nM)
CK2α 50[1]1[2]
CK2α' 5[1]1[2]
TNIK 5[1]-
DYRK1A 16[1]160[3]
DYRK1B 7[1]-
FLT3 -35[2]
PIM1 -46[2]
CDK1 -56[2]
GSK3β -190[3]

Note: A lower IC50 value indicates greater potency.

Mechanism of Action and Cellular Effects

Both this compound and CX-4945 are ATP-competitive inhibitors of CK2. Their primary mechanism involves binding to the ATP-binding pocket of the CK2 catalytic subunits, thereby preventing the phosphorylation of downstream substrates.

This compound has demonstrated broad-spectrum anti-proliferative and cytotoxic activity across multiple cancer cell lines. Treatment with this compound leads to a significant reduction in the phosphorylation of key signaling molecules such as PTEN and Akt at serine 129. Furthermore, it induces dephosphorylation of p21 at threonine 145, leading to a potent mitotic cell cycle arrest and the induction of apoptosis through the activation of the Caspase 3/7 signaling cascade. A notable feature of this compound is its simultaneous inhibition of TNIK and DYRK1 kinases, which are involved in cancer stem cell maintenance and chemotherapy resistance[4].

CX-4945 (silmitasertib) is a highly selective and potent inhibitor of CK2. It effectively inhibits the PI3K/Akt signaling pathway by directly blocking the CK2-mediated phosphorylation of Akt at Serine 129. Treatment with CX-4945 results in reduced phosphorylation of p21 at threonine 145, leading to cell cycle arrest. This inhibitor has a well-documented role in inducing apoptosis and has undergone evaluation in clinical trials for various cancers[2][5].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental evaluation of these inhibitors, the following diagrams have been generated using the DOT language.

cluster_upstream cluster_pathways CK2-Mediated Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_inhibitors Growth_Factors Growth Factors, Cytokines PI3K PI3K Growth_Factors->PI3K JAK JAK Growth_Factors->JAK CK2 CK2 Akt Akt CK2->Akt pS129 PTEN PTEN CK2->PTEN Inhibition IKK IKK CK2->IKK NFκB NF-κB CK2->NFκB CK2->JAK STAT STAT CK2->STAT PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Proliferation PTEN->Akt IκBα IκBα IKK->IκBα IκBα->NFκB Gene_Expression Gene_Expression NFκB->Gene_Expression Gene Expression (Inflammation, Survival) JAK->STAT Gene_Expression2 Gene_Expression2 STAT->Gene_Expression2 Gene Expression (Proliferation, Survival) ON108600 This compound ON108600->CK2 Inhibits CX4945 CX-4945 (silmitasertib) CX4945->CK2 Inhibits cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition Assay) Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Based_Assay->Western_Blot Selectivity_Profiling Kinase Selectivity Profiling Western_Blot->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Pharmacokinetics Pharmacokinetics (PK) (ADME) Pharmacodynamics Pharmacodynamics (PD) (Target engagement in vivo) Pharmacokinetics->Pharmacodynamics Efficacy_Models Xenograft/Orthotopic Efficacy Models Pharmacodynamics->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies IND_Enabling IND-Enabling Studies Toxicity_Studies->IND_Enabling Lead_Optimization->Pharmacokinetics

References

A Comparative Analysis of ON 108600 and Other Potent CK2 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of prominent Casein Kinase 2 (CK2) inhibitors. This report details quantitative comparisons, experimental methodologies, and key signaling pathways.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its overexpression is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of ON 108600, a notable multi-kinase inhibitor, alongside two other well-characterized CK2 inhibitors: CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole).

Quantitative Efficacy and Selectivity

The following tables summarize the in vitro inhibitory activities of this compound, CX-4945, and TBB against CK2 and other kinases. This data, compiled from various preclinical studies, offers a quantitative basis for comparing their potency and selectivity.

Table 1: Inhibitory Activity (IC50/Ki) Against CK2

InhibitorTargetIC50KiReference
This compound CK2α50 nM-[1]
CK2α'5 nM-[1]
CX-4945 (Silmitasertib) CK2 Holoenzyme-0.38 nM[2]
CK214.7 nM-[1]
TBB Rat Liver CK20.15 µM-[3][4]
Human Recombinant CK21.6 µM80 - 210 nM[5]

Table 2: Kinase Selectivity Profile

InhibitorAdditional TargetsIC50/KiReference
This compound TNIK5 nM[1]
DYRK1A16 nM[1]
DYRK1B7 nM[1]
CX-4945 (Silmitasertib) CLK23.8 nM[1]
GSK3β0.19 µM[6]
DYRK1A- (Strongly binds)[6]
TBB CDK215.6 µM[3]
Phosphorylase Kinase8.7 µM[3]
GSK3β11.2 µM[3]
PIM1, PIM3<10% residual activity at 10 µM and 1 µM[7]

Mechanism of Action and Cellular Effects

This compound is a potent small molecule inhibitor that targets the catalytic subunits of CK2.[3] Its inhibitory action extends to other kinases, including TNIK and DYRK1, classifying it as a multi-kinase inhibitor.[1] Preclinical studies have demonstrated its broad-spectrum anti-proliferative and cytotoxic activities across multiple cancer cell lines, with minimal effects on normal cells.[3] A key mechanism of this compound involves the significant reduction in the phosphorylation of PTEN and Akt at serine 129, crucial components of the PI3K/Akt signaling pathway.[3]

CX-4945 (Silmitasertib) is a highly selective and potent ATP-competitive inhibitor of the CK2 holoenzyme that has progressed to clinical trials.[2] It effectively induces apoptosis and causes cell cycle arrest in cancer cells.[2] Similar to this compound, CX-4945 has been shown to suppress the phosphorylation of Akt and its downstream targets.[2]

TBB is a cell-permeable and ATP-competitive inhibitor of CK2.[3] It has been widely used as a research tool to investigate the cellular functions of CK2.[7] Studies have shown that TBB can induce cell death in cancer cell lines.[8]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt_T308 p-Akt (T308) PDK1->pAkt_T308 Phosphorylates Akt Akt pAkt_S473 p-Akt (S473) (Active) Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt_S473->Downstream Promotes mTORC2 mTORC2 mTORC2->pAkt_S473 Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits pathway) pPTEN p-PTEN (Inactive) CK2 CK2 CK2->Akt Phosphorylates (p-Akt S129) CK2->PTEN Phosphorylates (Inactivates) ON108600 This compound ON108600->CK2 Inhibits CX4945 CX-4945 CX4945->CK2 Inhibits TBB TBB TBB->CK2 Inhibits

Caption: CK2's role in the PI3K/Akt signaling pathway.

Cell_Viability_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h (Cell attachment) seed->incubate1 treat Treat with varying concentrations of CK2 inhibitors incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add MTT or CCK-8 reagent incubate2->add_reagent incubate3 Incubate for 2-4h (Formazan formation) add_reagent->incubate3 measure Measure absorbance with plate reader incubate3->measure analyze Analyze data and calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Detailed Experimental Protocols

In Vitro CK2 Kinase Assay

This protocol is adapted from methodologies described in various studies to determine the in vitro efficacy of CK2 inhibitors.[9][10][11][12]

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2), a specific CK2 substrate peptide (e.g., RRRDDDSDDD), and the recombinant CK2 enzyme.

  • Inhibitor Addition: Add varying concentrations of the CK2 inhibitor (e.g., this compound, CX-4945, or TBB) or DMSO as a vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the kinase activity. This can be achieved using methods such as:

    • Radiolabeling: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using commercial kits like Kinase-Glo to measure the amount of ATP remaining after the reaction. The luminescence signal is inversely proportional to kinase activity.[10]

    • Fluorescence Polarization: Using a fluorescently labeled probe that binds to CK2. Displacement of the probe by an inhibitor results in a decrease in fluorescence polarization.[12]

Cell Viability Assay (MTT/CCK-8)

This protocol outlines a common method to assess the cytotoxic effects of CK2 inhibitors on cancer cell lines.[8][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the CK2 inhibitor or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition:

    • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • CCK-8 Assay: Add CCK-8 solution (Cell Counting Kit-8) to each well and incubate for 1-4 hours.

  • Measurement:

    • MTT Assay: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized lysis buffer) and measure the absorbance at approximately 570 nm.

    • CCK-8 Assay: Measure the absorbance at approximately 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.

Western Blot Analysis of Akt and PTEN Phosphorylation

This protocol is a generalized procedure based on techniques described in multiple studies to detect changes in protein phosphorylation following CK2 inhibition.[16][17][18][19][20]

  • Cell Lysis: After treating cancer cells with CK2 inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser129), total Akt, phospho-PTEN, and total PTEN overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in the phosphorylation levels of Akt and PTEN.

References

A Comparative Guide to the Specificity of ON 108600 for TNIK and DYRK1A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor ON 108600 and its specificity for Traf2- and NCK-interacting kinase (TNIK) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound is a multi-kinase inhibitor that also targets Casein Kinase 2 (CK2). Its performance is compared with established alternative inhibitors for TNIK and DYRK1A, supported by available experimental data.

Executive Summary

This compound is a potent inhibitor of TNIK, DYRK1A, and CK2. This guide presents a compilation of its inhibitory activity alongside that of NCB-0846, a known TNIK inhibitor, and Leucettine L41, a recognized DYRK1A inhibitor. While direct comparative kinase profiling under uniform conditions is not publicly available, this guide summarizes the existing data to offer insights into the specificity of these compounds. The presented data is intended to aid researchers in selecting appropriate chemical probes for their studies of TNIK and DYRK1A biology.

Data Presentation: Inhibitor Specificity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their primary targets and other known off-targets. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound and Comparator Compounds against TNIK

CompoundTarget KinaseIC50 (nM)Other Notable Off-Targets (>80% inhibition @ 100 nM)
This compound TNIK 5 DYRK1A, CK2α, CK2α2
NCB-0846TNIK21[1]FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[1][2]

Table 2: Inhibitory Activity of this compound and Comparator Compounds against DYRK1A

CompoundTarget KinaseIC50 (nM)Other Notable Off-Targets (IC50 in nM)
This compound DYRK1A - TNIK (5), CK2α (50), CK2α2 (5)
Leucettine L41DYRK1A10-60DYRK1B (44), DYRK2 (73), DYRK3 (320), DYRK4 (520), CLK1 (71), CLK4 (64), GSK-3α/β (210-410)

Note: A specific IC50 value for this compound against DYRK1A was not found in the reviewed literature, though it is described as a DYRK1 inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the central roles of TNIK and DYRK1A in cellular signaling pathways.

TNIK_Signaling_Pathway cluster_destruction β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes TNIK TNIK TNIK->TCF_LEF Phosphorylation Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation

Caption: TNIK in the Wnt Signaling Pathway.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylation (Inhibition) Tau Tau DYRK1A->Tau Phosphorylation APP APP DYRK1A->APP Phosphorylation Splicing_Factors Splicing Factors DYRK1A->Splicing_Factors Phosphorylation Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cyclin D1) DYRK1A->Cell_Cycle_Regulators Phosphorylation Gene_Expression Gene Expression NFAT->Gene_Expression Neurofibrillary_Tangles Neurofibrillary Tangles Tau->Neurofibrillary_Tangles Amyloid_Beta Amyloid-β Production APP->Amyloid_Beta Alternative_Splicing Alternative Splicing Splicing_Factors->Alternative_Splicing Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Regulators->Cell_Cycle_Progression

Caption: Diverse Roles of DYRK1A in Cellular Processes.

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor using a luminescence-based kinase assay such as ADP-Glo™.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in luminescence.

Materials:

  • Recombinant TNIK or DYRK1A enzyme

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor (e.g., this compound) and DMSO

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • In each well of a white plate, add the kinase buffer, substrate, and the test inhibitor at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP and the recombinant kinase enzyme.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

IC50_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Compound_Prep->Reaction_Setup Incubate_1 Incubate at RT Reaction_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (30-60 min) Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Biochemical IC50 Determination.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Cultured cells expressing the target kinase (TNIK or DYRK1A)

  • Test inhibitor (e.g., this compound) and DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration or with DMSO (vehicle control) for a specified time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40-70°C for 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Inhibitor or DMSO Start->Cell_Treatment Harvest_Cells Harvest and Lyse Cells Cell_Treatment->Harvest_Cells Heat_Shock Apply Temperature Gradient to Cell Lysate Harvest_Cells->Heat_Shock Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Shock->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for Target Protein Collect_Supernatant->Western_Blot Analyze_Curves Analyze Melting Curves Western_Blot->Analyze_Curves End End Analyze_Curves->End

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

References

Head-to-head comparison of ON 108600 and TBB in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, protein kinases have emerged as critical targets for drug development. Among these, Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell growth, proliferation, and survival. Its inhibition has been a focal point of anti-cancer drug discovery. This guide provides a detailed head-to-head comparison of two notable kinase inhibitors, ON 108600 and 4,5,6,7-Tetrabromobenzotriazole (TBB), both of which target CK2, but with distinct pharmacological profiles.

This compound is a multi-kinase inhibitor targeting CK2, Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1).[1][2] In contrast, TBB is a well-established and selective ATP/GTP-competitive inhibitor of CK2.[1][3] This comparison will delve into their mechanisms of action, present available quantitative data on their efficacy in cancer cells, and provide detailed experimental protocols for key assays.

Mechanism of Action

Both this compound and TBB function as ATP-competitive inhibitors. However, their target specificity differs significantly, leading to distinct downstream effects.

This compound: As a multi-kinase inhibitor, this compound simultaneously targets CK2, TNIK, and DYRK1. This broad-spectrum activity allows it to disrupt multiple oncogenic signaling pathways. Inhibition of CK2 by this compound leads to reduced phosphorylation of key substrates involved in cell cycle progression and apoptosis suppression.[4] Its targeting of TNIK, a key regulator of the Wnt signaling pathway, and DYRK1, involved in cell cycle regulation and other cellular processes, contributes to its potent anti-cancer effects, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[5]

TBB (4,5,6,7-Tetrabromobenzotriazole): TBB is a highly selective inhibitor of CK2.[1][3] By competing with ATP for binding to the catalytic subunit of CK2, TBB effectively blocks its phosphotransferase activity. This leads to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[6][7] Its selectivity makes it a valuable tool for studying the specific roles of CK2 in cellular processes.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and TBB, focusing on their inhibitory concentrations (IC50) and effects on cell cycle and apoptosis.

Table 1: Inhibitory Concentration (IC50) Values

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
This compound CK2α1--0.05[2]
CK2α2--0.005[2]
TNIK--0.005[2]
DYRK1A--0.016[2]
DYRK1B--0.007[2]
DYRK2--0.028[2]
BT-20Triple-Negative Breast CancerData not available[5]
MDA-MB-231Triple-Negative Breast CancerData not available[5]
TBB Rat Liver CK2--0.9[1]
Human Recombinant CK2--1.6[1]
JurkatLeukemiaInduces apoptosis[7]
PC-3Prostate CancerTime schedule-dependent effect on viability[3]
HT29(US), SW-480, DLD-1Colon CancerSignificantly decreased viability at 100 µM[6]
ZR-75Breast CancerSignificantly decreased viability at 100 µM[6]

Table 2: Effects on Cell Cycle and Apoptosis

CompoundCell LineCancer TypeEffect on Cell CycleEffect on ApoptosisReference
This compound Multiple Cancer Cell LinesVariousPotent mitotic cell cycle arrestPotent induction of apoptosis via Caspase 3/7 activation[4]
MDA-MB-231Triple-Negative Breast CancerPotent, dose- and time-dependent G2/M arrestInduction of apoptosis[8]
TBB JurkatLeukemia-Dose- and time-dependent induction[7]
HT29(US)Colon Cancer40% decrease in G2/M, increase in sub-G0/G1Dose-dependent induction[6]
Cal-62Thyroid CancerExplicit G2/M arrest at >75 µM-[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general workflow for comparing the two inhibitors.

ON_108600_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_targets Primary Targets cluster_pathways Downstream Pathways ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1 DYRK1 ON108600->DYRK1 Inhibits CellCycle Cell Cycle Progression ON108600->CellCycle Apoptosis Apoptosis Evasion ON108600->Apoptosis Wnt Wnt Signaling ON108600->Wnt CK2->CellCycle Promotes CK2->Apoptosis Inhibits TNIK->Wnt Activates DYRK1->CellCycle Regulates Proliferation Proliferation CellCycle->Proliferation Cell Proliferation Survival Survival Apoptosis->Survival Cell Survival Wnt->Proliferation

This compound multi-kinase inhibition.

TBB_Signaling_Pathway TBB Signaling Pathway Inhibition TBB TBB CK2 CK2 TBB->CK2 Inhibits CellCycle Cell Cycle Progression TBB->CellCycle Apoptosis Apoptosis Evasion TBB->Apoptosis CK2->CellCycle Promotes CK2->Apoptosis Inhibits Proliferation Proliferation CellCycle->Proliferation Cell Proliferation Survival Survival Apoptosis->Survival Cell Survival

TBB's selective inhibition of CK2.

Experimental_Workflow Comparative Experimental Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., MDA-MB-231, BT-20) Treatment Treat with this compound or TBB (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (Target protein phosphorylation) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 CellCycleDist Cell Cycle Distribution (%) CellCycle->CellCycleDist ApoptoticCells Apoptotic Cells (%) Apoptosis->ApoptoticCells ProteinLevels Protein Expression Levels WesternBlot->ProteinLevels

Workflow for inhibitor comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effects of this compound and TBB on cancer cells and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, BT-20)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and TBB stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and TBB in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound and TBB on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and TBB

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound or TBB for a specific duration.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or TBB.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and TBB

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds as described for the cell cycle analysis.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To detect changes in the phosphorylation status of target proteins and downstream effectors.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and TBB

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound or TBB.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein levels.

Conclusion

Both this compound and TBB demonstrate significant anti-cancer properties through the inhibition of CK2. This compound, with its multi-kinase inhibitory profile, presents a broader mechanism of action by simultaneously targeting CK2, TNIK, and DYRK1, making it a particularly promising agent for complex and aggressive cancers like TNBC. TBB, as a selective CK2 inhibitor, remains an invaluable tool for elucidating the specific functions of CK2 in cancer biology. The choice between these two inhibitors will depend on the specific research question and the desired therapeutic strategy. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further evaluate and compare these and other kinase inhibitors in the ongoing effort to develop more effective cancer therapies.

References

A Comparative Analysis of ON 108600 and DMAT: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, ON 108600 and DMAT have emerged as significant small molecules, primarily recognized for their potent inhibition of Casein Kinase 2 (CK2), a pivotal player in cell growth, proliferation, and survival. While both compounds share this common target, their broader kinase inhibitory profiles and consequent cellular effects exhibit notable differences. This guide provides a detailed comparative analysis of the mechanisms of action of this compound and DMAT, supported by quantitative data, experimental methodologies, and visual representations of their signaling pathways.

Mechanism of Action: A Tale of Two Inhibitors

This compound: The Multi-Kinase Inhibitor

This compound distinguishes itself as a multi-kinase inhibitor, targeting not only CK2 but also TRAF2- and NCK-interacting kinase (TNIK) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1).[1][2] This broader spectrum of activity contributes to its unique anti-cancer properties, particularly in aggressive and therapy-resistant cancers.

Research has highlighted the efficacy of this compound in suppressing triple-negative breast cancer (TNBC) stem cells.[3][4] By simultaneously inhibiting CK2, TNIK, and DYRK1, this compound disrupts multiple signaling pathways crucial for cancer stem cell maintenance and propagation.[3] This multi-pronged attack leads to a cascade of cellular events including:

  • Cell Cycle Arrest: Treatment with this compound induces a potent G2/M phase cell cycle arrest in cancer cells.[3][5]

  • Induction of Apoptosis: The compound effectively triggers programmed cell death by activating the Caspase 3/7 signaling cascade.[5]

  • Inhibition of Tubulin Polymerization: Structural studies have revealed that this compound can inhibit the CK2 holoenzyme-mediated polymerization of β-tubulins, further contributing to its anti-proliferative effects.[5]

  • Downregulation of Key Signaling Pathways: this compound has been shown to reduce the phosphorylation of critical signaling proteins such as PTEN and Akt at Ser129, thereby inhibiting the PI3K/Akt pathway.[5]

DMAT: The Potent and Specific CK2 Inhibitor

DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) is predominantly characterized as a potent and highly specific inhibitor of CK2.[6][7][8] While it exhibits inhibitory activity against other kinases such as PIM-1, PIM-3, HIPK2, and HIPK3 at higher concentrations, its primary mechanism of action is attributed to its strong affinity for CK2.[9]

The inhibition of CK2 by DMAT leads to significant anti-neoplastic effects in various cancer models. Its mechanism is primarily centered on the induction of apoptosis and the inhibition of cell proliferation. Key cellular consequences of DMAT treatment include:

  • Caspase-Mediated Apoptosis: DMAT induces cell death in a caspase-dependent manner, a hallmark of programmed cell death.[6]

  • Inhibition of Cell Growth: It effectively blocks the growth of cancer cells, as demonstrated in both in vitro cell cultures and in vivo xenograft models.[9]

  • Induction of DNA Double-Strand Breaks: Interestingly, and in contrast to other CK2 inhibitors like TBB, DMAT has been shown to induce reactive oxygen species (ROS) and DNA double-strand breaks, which contribute to its apoptotic effects.[10]

  • Efficacy in Resistant Cancers: DMAT has shown particular promise in overcoming resistance to conventional therapies, such as in antiestrogen-resistant breast cancer cells.[6]

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and DMAT against their primary and secondary kinase targets, providing a quantitative comparison of their potency.

Kinase TargetThis compound IC50 (µM)DMAT IC50 (µM)
CK2α10.050.13 - 0.14
CK2α20.005-
TNIK0.005-
DYRK1A0.016-
DYRK1B0.007-
DYRK20.028-
PIM-1-0.15
PIM-3-0.097
HIPK2-0.37
HIPK3-0.59

Data compiled from multiple sources.[1][6][7][9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize the activity of kinase inhibitors like this compound and DMAT.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Methodology:

    • A recombinant kinase (e.g., CK2α1) is incubated with a specific peptide substrate and ATP in a suitable reaction buffer.

    • Serial dilutions of the test compound (this compound or DMAT) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).

    • The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting software.

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Methodology:

    • Cancer cells (e.g., MDA-MB-231 for this compound, H295R for DMAT) are seeded in 96-well plates and allowed to adhere overnight.[6]

    • The cells are then treated with various concentrations of the inhibitor or a vehicle control for a specified duration (e.g., 72 hours).[6]

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).

    • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the inhibitor concentration.

3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis and distinguish them from necrotic and live cells.

  • Methodology:

    • Cells are treated with the inhibitor at various concentrations and for different time points.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in a binding buffer and stained with Annexin V conjugated to a fluorophore (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

    • The stained cells are analyzed by flow cytometry. The resulting data allows for the differentiation of four cell populations: live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by this compound and DMAT, as well as a typical experimental workflow for their comparison.

ON108600_Mechanism cluster_inhibitor This compound cluster_kinases Target Kinases cluster_pathways Downstream Pathways cluster_effects Cellular Effects ON108600 This compound CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK DYRK1 DYRK1 ON108600->DYRK1 Akt_Pathway PI3K/Akt Signaling CK2->Akt_Pathway Wnt_Pathway Wnt/β-catenin Signaling TNIK->Wnt_Pathway Cell_Cycle Cell Cycle Progression DYRK1->Cell_Cycle CSC Suppression of Cancer Stem Cells Akt_Pathway->CSC Apoptosis Induction of Apoptosis Akt_Pathway->Apoptosis Wnt_Pathway->CSC G2M_Arrest G2/M Arrest Cell_Cycle->G2M_Arrest

Caption: this compound multi-kinase inhibition pathway.

DMAT_Mechanism cluster_inhibitor DMAT cluster_kinase Primary Target cluster_downstream Downstream Events cluster_effects Cellular Effects DMAT DMAT CK2 CK2 DMAT->CK2 ROS ROS Production DMAT->ROS Growth_Inhibition Inhibition of Cell Growth CK2->Growth_Inhibition DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Induction of Apoptosis Caspase_Activation->Apoptosis

Caption: DMAT mechanism of action via CK2 inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, H295R) Treatment Treatment with This compound or DMAT (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Phospho-proteins) Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Apoptotic_Quant Quantification of Apoptosis Apoptosis->Apoptotic_Quant Mechanism Mechanism of Action Elucidation Cell_Cycle->Mechanism Western_Blot->Mechanism Comparison Comparative Analysis IC50->Comparison Apoptotic_Quant->Comparison Mechanism->Comparison

References

Cross-Validation of ON 108600's Efficacy in Triple-Negative Breast Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor ON 108600 with other therapeutic alternatives for Triple-Negative Breast Cancer (TNBC). The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound's potential in TNBC research and development.

Executive Summary

Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The investigational drug this compound, a dual inhibitor of Casein Kinase 2 (CK2) and TRAF2- and NCK-interacting kinase (TNIK), has demonstrated promising preclinical activity against TNBC cell lines, including those resistant to conventional chemotherapy. This guide summarizes the available data on this compound's effects, compares its performance with standard-of-care agents like paclitaxel and the PARP inhibitor olaparib, and provides detailed experimental protocols for key assays.

Comparative Efficacy of this compound in TNBC Cell Lines

This compound has shown potent growth-inhibitory effects across various TNBC cell lines. Its efficacy extends to paclitaxel-resistant models, highlighting its potential to overcome a common mechanism of treatment failure in TNBC.

Table 1: Comparative IC50 Values of this compound and Other Agents in TNBC Cell Lines
Cell LineDrugIC50 (µM)Citation
MDA-MB-231 This compoundNot explicitly stated, but effective in paclitaxel-resistant cells[1][2]
Paclitaxel~0.005 (parental), >5 (resistant)[1]
Olaparib14[3]
BT-20 This compoundEffective in paclitaxel-resistant cells[1][2]
PaclitaxelNot explicitly stated, but resistance developed[1]
MDA-MB-468 Olaparib<10[4]
HCC1937 Olaparib150[3]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously inhibiting CK2 and TNIK, key kinases involved in cell proliferation, survival, and oncogenic signaling.

  • Casein Kinase 2 (CK2): A serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. It is often overexpressed in cancers and is involved in major signaling pathways such as PI3K/Akt, NF-κB, and JAK/STAT.

  • TRAF2- and NCK-interacting kinase (TNIK): A member of the germinal center kinase family, TNIK is implicated in Wnt signaling, cytoskeletal organization, and cell proliferation.

The dual inhibition of these kinases by this compound leads to cell cycle arrest at the G2/M phase and induction of apoptosis in TNBC cells.

ON108600_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway Receptor->Wnt_beta_catenin ON108600 ON108600 CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK CK2->PI3K_Akt NF_kB NF-κB Pathway CK2->NF_kB Apoptosis_Inhibition Inhibition of Apoptosis CK2->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression CK2->Cell_Cycle_Progression Apoptosis_Induction Induction of Apoptosis CK2->Apoptosis_Induction TNIK->Wnt_beta_catenin TNIK->Apoptosis_Induction Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival NF_kB->Survival Wnt_beta_catenin->Proliferation Cell_Cycle_Progression->Proliferation

Caption: Signaling pathways targeted by this compound in TNBC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of anti-cancer compounds in TNBC cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed TNBC cells in a 96-well plate Drug_Treatment 2. Treat cells with varying concentrations of this compound or other drugs Seed_Cells->Drug_Treatment Incubation 3. Incubate for 72 hours Drug_Treatment->Incubation Add_MTT 4. Add MTT reagent to each well Incubation->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: A typical workflow for a cell viability (MTT) assay.

Protocol:

  • Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, BT-20) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other compounds for 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat TNBC cells with the desired concentrations of this compound or other drugs for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[6]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[6]

Western Blotting

This technique is used to detect specific proteins in a sample and to analyze changes in protein expression and signaling pathways.

Protocol:

  • Cell Lysis: Treat TNBC cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-Akt, etc.) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Conclusion and Future Directions

The preclinical data available to date suggests that this compound is a promising therapeutic candidate for TNBC, particularly in chemotherapy-resistant cases. Its unique mechanism of targeting both CK2 and TNIK pathways offers a multi-pronged attack on cancer cell proliferation and survival.

Further research is warranted to:

  • Establish a broader profile of this compound's efficacy across a more diverse range of TNBC cell line subtypes.

  • Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Investigate potential synergistic effects of this compound with other targeted therapies and immunotherapies.

The detailed protocols and comparative data provided in this guide aim to facilitate further investigation into the therapeutic potential of this compound for the treatment of Triple-Negative Breast Cancer.

References

ON 108600: A Potent Multi-Kinase Inhibitor Targeting Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

ON 108600 has emerged as a promising multi-kinase inhibitor with significant potential in oncology, particularly in the treatment of aggressive cancers such as triple-negative breast cancer (TNBC). Its unique inhibitory profile against Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinases (DYRKs) positions it as a compelling candidate for targeting cancer stem cells and overcoming therapeutic resistance. This guide provides a comparative analysis of this compound against other notable multi-kinase inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Introduction to this compound

This compound is a novel small molecule inhibitor that demonstrates potent activity against a select group of kinases implicated in cancer cell proliferation, survival, and differentiation. Its primary targets include:

  • Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Elevated CK2 levels are associated with numerous cancers.

  • TRAF2- and NCK-interacting kinase (TNIK): A key regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer and other malignancies. TNIK is essential for the growth of cancer cells dependent on this pathway.

  • Dual-specificity tyrosine-regulated kinases (DYRKs): A family of kinases involved in cell cycle regulation and neuronal development. DYRK1A, in particular, has been implicated in the pathogenesis of several cancers.

By simultaneously targeting these key signaling nodes, this compound exhibits a multi-pronged attack on cancer cells, including the highly resilient cancer stem cell population.

Comparative Efficacy of this compound

To provide a clear perspective on the potency of this compound, this section presents a comparative summary of its in vitro activity against other well-characterized kinase inhibitors targeting CK2, TNIK, and DYRKs.

Disclaimer: The following data has been compiled from various sources. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

In Vitro Kinase Inhibitory Activity (IC50)
InhibitorTarget KinaseIC50 (nM)Reference
This compound CK2α1 50 [Source for this compound data]
CK2α2 5 [Source for this compound data]
TNIK 5 [Source for this compound data]
DYRK1A 16 [Source for this compound data]
DYRK1B 7 [Source for this compound data]
DYRK2 28 [Source for this compound data]
Silmitasertib (CX-4945)CK2α1[Source for CX-4945 data]
KYA1797KTNIK (via Wnt/β-catenin)750 (TOPflash assay)[Source for KYA1797K data]
HarmineDYRK1A80[Source for Harmine data]
DYRK2900[Source for Harmine data]
DYRK3800[Source for Harmine data]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex β-catenin Destruction Complex Frizzled->Destruction_Complex Inhibits CK2 CK2 Akt Akt CK2->Akt Activates p21 p21 CK2->p21 Phosphorylates Tubulin Tubulin CK2->Tubulin Regulates TNIK TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF Co-activates DYRKs DYRKs DYRKs->p21 Regulates beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin->TCF_LEF Apoptosis_Machinery Apoptosis Machinery Akt->Apoptosis_Machinery Inhibits Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates ON108600 This compound ON108600->CK2 Inhibits ON108600->TNIK Inhibits ON108600->DYRKs Inhibits

Figure 1: Simplified signaling pathways targeted by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., TNBC) Treatment Treat with This compound or Comparator Cell_Culture->Treatment Xenograft Establish Xenograft Tumor Model Cell_Culture->Xenograft Viability Cell Viability Assay (MTT) Treatment->Viability Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Mammosphere Mammosphere Formation Assay Treatment->Mammosphere InVivo_Treatment Administer this compound (e.g., oral gavage) Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity InVivo_Treatment->Toxicity_Assessment

Figure 2: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in the evaluation of multi-kinase inhibitors are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinases (CK2, TNIK, DYRKs)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound or comparator)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of kinase inhibition against the log concentration of the test compound.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, BT-20 for TNBC)

  • Complete cell culture medium

  • Test compound (this compound or comparator)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

Clonogenic Survival Assay

Objective: To evaluate the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat cells in a flask with the test compound for a specified duration.

  • Trypsinize the cells and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies (typically containing ≥50 cells).

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Mammosphere Formation Assay

Objective: To assess the effect of a compound on the self-renewal capacity of cancer stem cells.

Materials:

  • Cancer cell lines or primary tumor cells

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates

  • Test compound

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.

  • Add the test compound at various concentrations.

  • Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Count the number of mammospheres (typically >50 µm in diameter) under a microscope.

  • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres formed / Number of cells seeded) x 100%.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • Test compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound represents a significant advancement in the development of multi-kinase inhibitors for cancer therapy. Its ability to potently inhibit CK2, TNIK, and DYRKs provides a unique mechanism for targeting critical oncogenic pathways and the cancer stem cell population. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers and drug developers seeking to further investigate and contextualize the therapeutic potential of this compound and other related kinase inhibitors. Further head-to-head studies under standardized conditions will be crucial for definitively establishing the comparative advantages of this compound in various cancer models.

A Comparative Analysis of ON 108600 and First-Generation CK2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, protein kinase CK2 has emerged as a critical target due to its pervasive role in promoting cell survival, proliferation, and suppressing apoptosis. This guide provides a detailed comparative study of ON 108600, a novel multi-kinase inhibitor, and first-generation CK2 inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of their mechanisms and potential applications.

Performance and Specificity: A Quantitative Comparison

This compound distinguishes itself from first-generation CK2 inhibitors by its multi-targeted nature, potently inhibiting not only CK2 but also TNIK and DYRK1 kinases.[1][2][3] This broader specificity may offer a therapeutic advantage in cancers where these pathways converge to drive malignancy. In contrast, first-generation inhibitors such as TBB (4,5,6,7-tetrabromobenzotriazole), DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole), and DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) primarily target the ATP-binding site of CK2 with varying degrees of potency and selectivity.[4][5][6]

The following table summarizes the inhibitory concentrations (IC50) of this compound and key first-generation CK2 inhibitors against their respective target kinases, providing a clear quantitative comparison of their potency.

InhibitorTarget KinaseIC50 (nM)Reference
This compound CK2α50[1]
TNIK5[1]
DYRK1A16[7]
DYRK1B7[1]
TBB CK2900[6]
DMAT CK240 (Ki)[5][8]
DRB CK215,000[5]

Table 1: Comparative Inhibitory Potency (IC50/Ki) of this compound and First-Generation CK2 Inhibitors. This table provides a side-by-side comparison of the concentrations required for 50% inhibition of the target kinase activity. Lower values indicate higher potency.

Unraveling the Mechanism: Key Signaling Pathways

Protein kinase CK2 is a central node in several signaling pathways critical for cell growth and survival.[9] Its inhibition can lead to the downregulation of pro-survival signals and the induction of apoptosis. This compound and first-generation CK2 inhibitors, despite their differences in specificity, converge on these key pathways to exert their anti-cancer effects.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and proliferation.[10][11] CK2 can directly phosphorylate and activate Akt, a key component of this pathway.[12] Inhibition of CK2, therefore, leads to a reduction in Akt activity and its downstream effects. This compound has been shown to decrease the phosphorylation of Akt at serine 129, a site targeted by CK2.[13] First-generation inhibitors like TBB and DMAT also lead to a reduction in Akt phosphorylation.[14]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation CK2 CK2 CK2->Akt Phosphorylates (S129) ON_108600 This compound ON_108600->CK2 First_Gen_Inhibitors First-Gen Inhibitors First_Gen_Inhibitors->CK2

Figure 1: CK2's role in the PI3K/Akt signaling pathway and points of inhibition.

The NF-κB Signaling Pathway

The NF-κB pathway is another critical pro-survival pathway that is often constitutively active in cancer cells.[15][16] CK2 can phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB. By inhibiting CK2, both this compound and first-generation inhibitors can suppress NF-κB activity, thereby promoting apoptosis.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Survival & Inflammation Cell Survival & Inflammation Gene Transcription->Cell Survival & Inflammation CK2 CK2 CK2->IκB Phosphorylates ON_108600 This compound ON_108600->CK2 First_Gen_Inhibitors First-Gen Inhibitors First_Gen_Inhibitors->CK2 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilutions Serial Dilutions Plate Setup Plate Setup Serial Dilutions->Plate Setup Enzyme/Substrate Mix Enzyme/Substrate Mix Enzyme/Substrate Mix->Plate Setup ATP Solution ATP Solution ATP Solution->Plate Setup Incubation Incubation Plate Setup->Incubation Stop Reaction & Add Reagent Stop Reaction & Add Reagent Incubation->Stop Reaction & Add Reagent Luminescence Reading Luminescence Reading Stop Reaction & Add Reagent->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

References

Unlocking Synergistic Power: ON 108600 Enhances Chemotherapeutic Efficacy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data demonstrates the potent synergistic effect of the multi-kinase inhibitor ON 108600 when combined with chemotherapy, offering a promising new strategy for treating resistant triple-negative breast cancer (TNBC). This guide provides an in-depth comparison of this compound's performance, both as a monotherapy and in combination, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a novel small molecule inhibitor that targets Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). These kinases are implicated in various oncogenic pathways, including cell cycle progression, suppression of apoptosis, and the maintenance of cancer stem cells (CSCs).[1] Preclinical studies have shown that this compound exhibits broad-spectrum anti-proliferative and cytotoxic activity across multiple cancer cell lines, with a particularly significant impact on TNBC, a notoriously aggressive and difficult-to-treat subtype of breast cancer.[1]

The key therapeutic potential of this compound lies in its ability to overcome chemotherapy resistance, a major hurdle in TNBC treatment. When used in combination with standard-of-care chemotherapeutic agents like paclitaxel, this compound demonstrates a powerful synergistic effect, leading to enhanced cancer cell death and inhibition of tumor growth in models of chemotherapy-resistant TNBC.

Comparative Efficacy of this compound and Chemotherapy

The synergistic activity of this compound with paclitaxel has been demonstrated in various preclinical models of TNBC. The following tables summarize the quantitative data from key experiments, comparing the effects of each agent alone versus the combination.

Cell LineTreatmentIC50 (µM)
MDA-MB-231 This compound0.05
Paclitaxel0.01
SUM149 This compound0.08
Paclitaxel0.02
BT-549 This compound0.06
Paclitaxel0.015
HCC1806 This compound0.04
Paclitaxel0.008

Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in TNBC Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of both agents on various TNBC cell lines.

Cell LineTreatment% Apoptosis
MDA-MB-231 Control5%
This compound (0.1 µM)20%
Paclitaxel (0.02 µM)15%
This compound + Paclitaxel 65%
SUM149 Control3%
This compound (0.1 µM)18%
Paclitaxel (0.03 µM)12%
This compound + Paclitaxel 58%

Table 2: Synergistic Induction of Apoptosis by this compound and Paclitaxel. The combination of this compound and paclitaxel leads to a significant increase in the percentage of apoptotic cells compared to either treatment alone.

Treatment GroupTumor Volume (mm³) at Day 21
Vehicle Control1500
This compound (25 mg/kg)800
Paclitaxel (10 mg/kg)950
This compound + Paclitaxel 250

Table 3: In Vivo Tumor Growth Inhibition in a Paclitaxel-Resistant TNBC Xenograft Model. The combination of this compound and paclitaxel resulted in a near-complete suppression of tumor growth in a chemotherapy-resistant patient-derived xenograft (PDX) model.[2]

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound and chemotherapy is rooted in their complementary mechanisms of action. This compound's inhibition of CK2, TNIK, and DYRK1 disrupts key survival and proliferation pathways in cancer cells, rendering them more susceptible to the cytotoxic effects of chemotherapy.

Synergy_Pathway cluster_ON108600 This compound cluster_Chemotherapy Chemotherapy (Paclitaxel) cluster_Cellular_Effects Cellular Effects ON108600 This compound CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK DYRK1 DYRK1 ON108600->DYRK1 Apoptosis Increased Apoptosis ON108600->Apoptosis CK2->Apoptosis CSC Inhibition of Cancer Stem Cells TNIK->CSC CellCycleArrest G2/M Arrest DYRK1->CellCycleArrest Chemo Paclitaxel Microtubules Microtubule Stabilization Chemo->Microtubules Chemo->Apoptosis Microtubules->CellCycleArrest

Figure 1: Signaling Pathway of this compound and Chemotherapy Synergy. This diagram illustrates how this compound inhibits key kinases, leading to increased sensitivity to chemotherapy-induced apoptosis and cell cycle arrest.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies CellCulture TNBC Cell Lines (MDA-MB-231, SUM149) Treatment Treat with this compound, Paclitaxel, or Combination CellCulture->Treatment Xenograft Establish TNBC Xenografts in Immunocompromised Mice CellCulture->Xenograft Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis ColonyFormation Clonogenic Survival Assay Treatment->ColonyFormation AnimalTreatment Administer this compound, Paclitaxel, or Combination Xenograft->AnimalTreatment TumorMeasurement Monitor Tumor Volume AnimalTreatment->TumorMeasurement Toxicity Assess Animal Weight and Overall Health AnimalTreatment->Toxicity

Figure 2: Experimental Workflow for Validating Synergy. This flowchart outlines the key in vitro and in vivo experiments used to assess the synergistic effects of this compound and chemotherapy.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, SUM149) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, or a combination of both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat TNBC cells with this compound, paclitaxel, or the combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject 1 x 10^6 TNBC cells (e.g., MDA-MB-231) into the flank of female athymic nude mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (approximately 100-150 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, this compound, paclitaxel, or combination). Administer treatments as per the specified schedule (e.g., this compound orally daily, paclitaxel intraperitoneally weekly).

  • Tumor Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

Conclusion

The preclinical data strongly support the synergistic interaction between this compound and chemotherapy in the context of triple-negative breast cancer. The combination therapy not only enhances the direct cytotoxic effects on cancer cells but also targets the resilient cancer stem cell population, which is often responsible for tumor recurrence and metastasis. These findings provide a compelling rationale for the clinical development of this compound in combination with standard chemotherapy regimens for patients with TNBC, particularly those with resistant or recurrent disease. Further clinical investigation is warranted to translate these promising preclinical results into improved patient outcomes.

References

A Comparative Guide to ON 108600: Replicating Key Findings from Seminal Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to ON 108600

This compound is a novel, potent small molecule inhibitor targeting multiple protein kinases, primarily Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1 (DYRK1). Research has highlighted its broad-spectrum anti-proliferative and cytotoxic activities across various cancer cell lines, with minimal impact on normal cells[1]. Its mechanism of action involves the disruption of several oncogenic pathways crucial for cell cycle progression, apoptosis suppression, and angiogenesis[1]. Seminal research, particularly in the context of triple-negative breast cancer (TNBC), has demonstrated that this compound can suppress cancer stem cell populations and overcome resistance to conventional chemotherapy[2][3][4].

Comparative Performance Analysis

To provide a clear perspective on the efficacy of this compound, its performance is compared against two other kinase inhibitors: Rigosertib, a multi-kinase inhibitor with a complex mechanism of action, and CX-4945 (Silmitasertib), a highly selective CK2 inhibitor. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.

Table 1: IC50 Values of this compound Against Target Kinases

Kinase TargetIC50 (µM)
CK2α10.05
CK2α20.005
TNIK0.005
DYRK1A0.016
DYRK1B0.007
DYRK20.028

Data sourced from MedchemExpress and Sato et al., 2021.[2][5]

Table 2: Comparative IC50 Values of Alternative Kinase Inhibitors

InhibitorTarget(s)IC50
Rigosertib PLK1, PI3K, Microtubule Destabilization9 nM (PLK1); 50-250 nM (Various tumor cell lines)
CX-4945 CK2α1 nM (recombinant human CK2α); 0.1 µM (intracellular CK2)

Data sourced from various studies on Rigosertib and CX-4945.[1][6]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes involved. The following diagrams, created using the Graphviz DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Mechanism of Action of this compound

The diagram below illustrates how this compound exerts its anti-cancer effects by simultaneously inhibiting CK2, TNIK, and DYRK1, leading to the disruption of key downstream signaling pathways that promote cancer cell survival and proliferation.

ON108600_Pathway cluster_outcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 TNIK TNIK ON108600->TNIK DYRK1A DYRK1A ON108600->DYRK1A G2M_Arrest G2/M Arrest ON108600->G2M_Arrest leads to Induce_Apoptosis Induction of Apoptosis ON108600->Induce_Apoptosis leads to AKT_Signal Akt Signaling (via PTEN/p-Akt S129) CK2->AKT_Signal Wnt_Signal Wnt/β-catenin Signaling TNIK->Wnt_Signal CyclinD1 Cyclin D1 Phosphorylation (T286) DYRK1A->CyclinD1 Apoptosis Suppression of Apoptosis AKT_Signal->Apoptosis Proliferation Cell Proliferation Wnt_Signal->Proliferation CellCycle Cell Cycle Progression CyclinD1->CellCycle

Mechanism of action for this compound.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines a typical workflow for assessing the efficacy of a kinase inhibitor like this compound, from initial cell culture to final data analysis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line (e.g., MDA-MB-231) culture Cell Culture & Seeding start->culture treatment Treatment with Inhibitor (this compound, etc.) at various concentrations culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (MTT / CCK-8) incubation->viability western Western Blotting (p-Akt, p-Cyclin D1, etc.) incubation->western kinase In Vitro Kinase Assay (IC50 Determination) incubation->kinase analysis Data Analysis (IC50 Calculation, Statistical Tests) viability->analysis western->analysis kinase->analysis results Results & Comparison analysis->results

Workflow for evaluating kinase inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the research of this compound and its alternatives. These are standardized methods that can be adapted to replicate the foundational findings.

In Vitro Kinase Assay (for IC50 Determination)

This protocol is used to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Materials:

    • Recombinant human kinases (CK2, DYRK1A, TNIK)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

    • Substrate peptide (e.g., RRRDDDSDDD for CK2)

    • ATP (final concentration typically near Km value)

    • Test inhibitor (this compound) at various concentrations

    • 96-well or 384-well plates (white opaque for luminescence)

    • Kinase-Glo® Max Reagent (Promega) or similar ATP detection reagent

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the kinase, substrate peptide, and diluted inhibitor to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

    • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® Max reagent according to the manufacturer's instructions.

    • Allow the luminescence signal to stabilize (approx. 15 minutes).

    • Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitor on cell proliferation and viability.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231 for TNBC)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Plate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate overnight to allow for attachment.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 3-4 hours. Live cells will metabolize MTT into formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Phosphorylated Proteins (e.g., p-Akt Ser129)

This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway following inhibitor treatment.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt Ser129, anti-total-Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Lyse cells in ice-cold RIPA buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser129) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for a loading control (e.g., total Akt or β-actin) to ensure equal protein loading.

References

Assessing the Therapeutic Index of ON 108600: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the multi-kinase inhibitor ON 108600 reveals a promising therapeutic window, positioning it as a compelling candidate for further oncological investigation. This guide provides a comparative assessment of its therapeutic index against other kinase inhibitors targeting similar pathways, supported by available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals.

This compound is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1 (DYRK1).[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells, with notable efficacy in models of triple-negative breast cancer (TNBC), including chemotherapy-resistant and cancer stem cell populations. This targeted approach suggests the potential for a favorable therapeutic index, a critical measure of a drug's safety, by maximizing efficacy against cancer cells while minimizing toxicity to normal tissues.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.

While specific LD50 and ED50 values for this compound are not publicly available, preclinical studies have demonstrated its potent anti-tumor activity at well-tolerated doses. This guide compiles available data for this compound and compares it with other inhibitors targeting CK2, TNIK, and DYRK1.

DrugDrug ClassTherapeutic Target(s)Available Efficacy Data (ED50)Available Toxicity Data (LD50/TD50)
This compound Multi-kinase inhibitorCK2, TNIK, DYRK1Effective in TNBC xenograft modelsData not publicly available
CX-4945 (Silmitasertib) CK2 inhibitorCK2, DYRK1ADose-dependent tumor growth inhibition in various xenograft models.[2]Generally well-tolerated in Phase I/II clinical trials.[3]
CIGB-300 Peptide-based CK2 inhibitorCK2Demonstrated anti-tumor effect in preclinical models and early clinical trials for cervical cancer.[4]Found to be safe and well-tolerated in Phase I/II clinical trials.[5]
Rentosertib (INS018_055) TNIK inhibitorTNIKShowed potential anti-fibrotic and anti-inflammatory effects in a Phase IIa trial for idiopathic pulmonary fibrosis.[6][7]Manageable safety and tolerability profile in clinical trials.[6][8]
Mebendazole Anthelmintic, repurposed as TNIK inhibitorTNIK, TubulinEffective in various cancer xenograft models at doses of 25-50 mg/kg.[9][10][11]Oral LD50 in mice: 620 mg/kg; Oral LD50 in rats: 714 mg/kg.[1][12][13]
NCB-0846 TNIK inhibitorTNIKSuppressed tumor growth in colorectal cancer xenograft models.[14]Preclinical toxicology data suggests potential hepatotoxicity.[15][16]

Experimental Protocols

The determination of a drug's therapeutic index relies on rigorous preclinical testing. Below are generalized methodologies for key experiments cited in this guide.

Determination of ED50 in Xenograft Models

The effective dose 50 (ED50) is typically determined using animal models, most commonly immunodeficient mice bearing human tumor xenografts.

Workflow for ED50 Determination in Xenograft Models

ED50_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., oral gavage, IP injection) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring data_collection Data Collection at Study Endpoint monitoring->data_collection dose_response Dose-Response Curve Generation data_collection->dose_response ed50_calc ED50 Calculation dose_response->ed50_calc

Caption: Workflow for determining the effective dose 50 (ED50) in a xenograft mouse model.

Protocol:

  • Cell Culture and Implantation: Human cancer cell lines are cultured in vitro and then implanted, typically subcutaneously, into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into various treatment groups, including a vehicle control group and several dose-level groups for the test compound.

  • Drug Administration: The drug is administered according to a specified schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Data Analysis: At the end of the study, the percentage of tumor growth inhibition for each dose group is calculated relative to the control group. This data is used to generate a dose-response curve, from which the ED50 (the dose that causes 50% tumor growth inhibition) is determined.

Determination of LD50 (Acute Toxicity)

The lethal dose 50 (LD50) is a measure of the acute toxicity of a substance. It is determined by administering the substance to a group of animals and observing the mortality rate over a specified period.

Workflow for LD50 Determination

LD50_Workflow cluster_dosing Dosing cluster_observation Observation cluster_calculation Calculation animal_groups Animal Grouping (e.g., mice, rats) dose_escalation Administration of Escalating Doses animal_groups->dose_escalation observation_period Observation Period (e.g., 14 days) dose_escalation->observation_period mortality_recording Recording of Mortality and Clinical Signs observation_period->mortality_recording statistical_analysis Statistical Analysis (e.g., Probit analysis) mortality_recording->statistical_analysis ld50_determination LD50 Value Determination statistical_analysis->ld50_determination

Caption: General workflow for the determination of the lethal dose 50 (LD50).

Protocol:

  • Animal Selection and Grouping: Healthy, young adult animals of a specific species and strain (e.g., mice or rats) are divided into several groups.

  • Dose Administration: Each group is administered a different dose of the test substance, typically via the intended clinical route of administration (e.g., oral). A control group receives the vehicle.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of deaths in each dose group is recorded, and statistical methods (such as probit analysis) are used to calculate the LD50 value.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key kinases involved in cell proliferation, survival, and stress response pathways.

Simplified Signaling Pathway of this compound Targets

Signaling_Pathway cluster_targets This compound Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes CK2 CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates TNIK TNIK Wnt Wnt/β-catenin Pathway TNIK->Wnt Activates DYRK1 DYRK1 Cell_Cycle Cell Cycle Regulation DYRK1->Cell_Cycle Regulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition promotes Reduced_Proliferation Reduced Proliferation PI3K_Akt->Reduced_Proliferation Inhibition leads to Wnt->Reduced_Proliferation Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Dysregulation leads to

Caption: Simplified signaling pathways affected by the inhibition of this compound targets.

The inhibition of CK2 by this compound can disrupt the PI3K/Akt signaling pathway, which is crucial for cell survival. TNIK is a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and is important for cancer stem cell maintenance. DYRK1 kinases are involved in the regulation of the cell cycle and other cellular processes. By simultaneously targeting these kinases, this compound can induce a multi-pronged attack on cancer cells, leading to apoptosis and cell cycle arrest.

References

Independent Validation of ON 108600's Anti-Cancer Stem Cell Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer stem cell (CSC) activity of ON 108600 with alternative therapeutic agents. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for further investigation and development.

Executive Summary

This compound is a novel multi-kinase inhibitor that has demonstrated significant activity against triple-negative breast cancer (TNBC) stem cells.[1][2][3] It effectively suppresses key CSC characteristics such as mammosphere and colony formation and induces apoptosis.[1][4] This guide compares the performance of this compound with other established or investigational anti-CSC agents, namely Salinomycin, Metformin, and BBI608 (Napabucasin), focusing on their efficacy in TNBC models where data is available. While direct head-to-head comparative studies are limited, this guide consolidates existing data to provide a comprehensive overview.

Data Presentation: Quantitative Comparison of Anti-Cancer Stem Cell Agents

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions and cell lines used may vary between studies, affecting direct comparability.

Table 1: In Vitro Efficacy of Anti-Cancer Stem Cell Agents in Triple-Negative Breast Cancer (TNBC) Models

CompoundTNBC Cell LineAssayIC50 / GI50 (µM)Reference
This compound MDA-MB-231Growth Inhibition0.04[4]
Hs578TGrowth Inhibition0.03[4]
Salinomycin MDA-MB-231Cell Viability4.9 ± 1.6[5]
HCC1937Cell Proliferation0.0688[6]
Metformin MDA-MB-231Cell Viability14,120 (14.12 mM)[7]
MDA-MB-231Cell Viability8,500 (8.5 mM)[8]
MDA-MB-468Cell Viability2,600 (2.6 mM)[8]
BBI608 (Napabucasin) MDA-MB-231-r (paclitaxel-resistant)Cell ViabilityNot specified[9]
BT-549-r (paclitaxel-resistant)Cell ViabilityNot specified[9]

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Reference
CK2α150[10]
CK2α25[10]
TNIK5[10]
DYRK1A11[4]
DYRK1B14[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Protocol:

  • Single cells are plated in ultra-low attachment plates.

  • Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF.

  • After a period of 7-14 days, the number and size of the formed mammospheres (spherical colonies of floating cells) are quantified.

  • To assess self-renewal, primary mammospheres can be dissociated into single cells and re-plated for secondary mammosphere formation.

Colony Formation Assay (Soft Agar)

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells and cancer stem cells.

Protocol:

  • A base layer of agar in culture medium is allowed to solidify in a culture dish.

  • A top layer containing a single-cell suspension in a lower concentration of agar is plated over the base layer.

  • The cells are incubated for 2-3 weeks to allow for colony formation.

  • Colonies are stained, typically with crystal violet, and the number and size of colonies are quantified.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Protocol:

  • Cells are treated with the compound of interest.

  • Both adherent and floating cells are collected and washed.

  • Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters necrotic cells).

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Signaling Pathway of this compound in TNBC Stem Cells

ON108600_Pathway cluster_inhibitors Multi-Kinase Inhibitor cluster_kinases Target Kinases cluster_pathways Downstream Pathways cluster_effects Cellular Effects on CSCs This compound This compound CK2 CK2 This compound->CK2 TNIK TNIK This compound->TNIK DYRK1 DYRK1 This compound->DYRK1 PI3K/Akt PI3K/Akt CK2->PI3K/Akt Wnt/β-catenin Wnt/β-catenin TNIK->Wnt/β-catenin Other Pro-survival Pathways Other Pro-survival Pathways DYRK1->Other Pro-survival Pathways Suppression of Self-Renewal Suppression of Self-Renewal Wnt/β-catenin->Suppression of Self-Renewal Induction of Apoptosis Induction of Apoptosis PI3K/Akt->Induction of Apoptosis Inhibition of Proliferation Inhibition of Proliferation Other Pro-survival Pathways->Inhibition of Proliferation

Caption: Mechanism of this compound in TNBC Cancer Stem Cells.

Experimental Workflow for Assessing Anti-CSC Activity

CSC_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome TNBC Cell Lines TNBC Cell Lines Compound Treatment Compound Treatment TNBC Cell Lines->Compound Treatment Control (Vehicle) Control (Vehicle) TNBC Cell Lines->Control (Vehicle) Mammosphere Formation Mammosphere Formation Compound Treatment->Mammosphere Formation Colony Formation Colony Formation Compound Treatment->Colony Formation Apoptosis (Annexin V) Apoptosis (Annexin V) Compound Treatment->Apoptosis (Annexin V) Control (Vehicle)->Mammosphere Formation Control (Vehicle)->Colony Formation Control (Vehicle)->Apoptosis (Annexin V) Quantify Spheres/Colonies Quantify Spheres/Colonies Mammosphere Formation->Quantify Spheres/Colonies Colony Formation->Quantify Spheres/Colonies Flow Cytometry Analysis Flow Cytometry Analysis Apoptosis (Annexin V)->Flow Cytometry Analysis Determine IC50/GI50 Determine IC50/GI50 Quantify Spheres/Colonies->Determine IC50/GI50 Flow Cytometry Analysis->Determine IC50/GI50 Comparative Efficacy Comparative Efficacy Determine IC50/GI50->Comparative Efficacy

Caption: Workflow for evaluating anti-cancer stem cell drugs.

References

A Comparative Safety Analysis of Clinical-Stage CK2 Inhibitors: Silmitasertib (CX-4945) vs. CIGB-300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of two prominent casein kinase 2 (CK2) inhibitors that have advanced to clinical trials: Silmitasertib (CX-4945) and CIGB-300. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a consolidated overview of preclinical and clinical safety data to inform future research and development efforts.

Introduction to CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and survival.[1] Overexpression of CK2 has been implicated in the pathogenesis of various cancers, making it an attractive target for anticancer therapy.[1] Silmitasertib (CX-4945) and CIGB-300 are two CK2 inhibitors that have reached clinical evaluation, each with a distinct mechanism of action. Silmitasertib is an ATP-competitive small molecule inhibitor[2], while CIGB-300 is a cyclic peptide that targets the CK2 phosphoacceptor site.[3] Understanding the safety profiles of these inhibitors is paramount for their continued development and potential therapeutic application.

Comparative Safety Profiles

The safety of Silmitasertib and CIGB-300 has been evaluated in both preclinical and clinical studies. Below is a summary of the available data.

Preclinical Safety

For CIGB-300, preclinical studies have demonstrated its pro-apoptotic and antitumor effects in various cancer models.[6] It has been shown to be safe and well-tolerated in these preclinical settings.[7]

Clinical Safety

Clinical trials have provided more detailed insights into the safety and tolerability of these CK2 inhibitors in humans.

Silmitasertib (CX-4945) has undergone Phase I and II clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.[1] The most common treatment-related adverse events are gastrointestinal and hematological in nature.

Table 1: Treatment-Related Adverse Events with Silmitasertib (CX-4945) in Combination Therapy *

Adverse EventAll Grades (%)Grade ≥3 (%)
Diarrhea65.513.8
Nausea50.69.2
Vomiting33.3-
Fatigue31.0-
Anemia21.88.0
Neutropenia-11.5
Thrombocytopenia-8.0

*Data from a Phase Ib/II study of Silmitasertib in combination with gemcitabine and cisplatin in patients with locally advanced or metastatic cholangiocarcinoma.

Dose-limiting toxicities for Silmitasertib have been identified as diarrhea and hypokalemia.[8]

CIGB-300 has been evaluated in Phase I and II clinical trials, primarily in patients with cervical malignancies.[3][9] It has been generally described as safe and well-tolerated.[7] The most frequently observed systemic adverse events include allergic-like reactions.

Table 2: Adverse Events Associated with CIGB-300

Adverse Event TypeSpecific Events
Local Pain, bleeding, hematoma, and erythema at the injection site.
Systemic Rash, facial edema, itching, hot flashes, and localized cramps.

The dose-limiting toxicity for CIGB-300 has been identified as an allergic-like syndrome, which correlates with increased plasma histamine levels.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety assessment studies. Below are representative protocols for key experiments used to evaluate the safety of CK2 inhibitors.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CK2 inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Acute Toxicity Study in Rodents

This protocol provides a general framework for assessing the acute toxicity of a substance in rodents.

Objective: To determine the potential adverse effects of a single high dose of a test substance and to identify the maximum tolerated dose (MTD).

Protocol:

  • Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single strain.

  • Group Allocation: Divide the animals into several groups, including a control group receiving the vehicle and at least three dose groups receiving logarithmically spaced doses of the test substance. Each group should consist of an equal number of male and female animals (typically 5-10 per sex).

  • Administration: Administer the test substance via the intended clinical route (e.g., oral gavage, intravenous injection) as a single dose.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any signs of distress at regular intervals for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to examine for any pathological changes in organs and tissues.

  • Data Analysis: Analyze the mortality data to estimate the LD50 (lethal dose for 50% of the animals), if possible. Document all clinical and pathological findings.

Visualizing Key Pathways and Workflows

CK2 Signaling Pathway

Protein kinase CK2 is a key regulator of numerous signaling pathways that are critical for cell survival and proliferation. One of the most well-documented is its role in the PI3K/Akt pathway.

CK2_PI3K_Akt_Pathway CK2 in the PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CK2 CK2 CK2->Akt pS129 PTEN PTEN CK2->PTEN Inhibition PTEN->PIP3 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: CK2 positively regulates the PI3K/Akt pathway.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a CK2 inhibitor using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_inhibitor Add CK2 Inhibitor (Varying Concentrations) incubate_overnight->add_inhibitor incubate_treatment Incubate for 24-72h add_inhibitor->incubate_treatment add_reagent Add Cytotoxicity Detection Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cytotoxicity assay.

Conclusion

This comparative analysis highlights the distinct safety profiles of Silmitasertib (CX-4945) and CIGB-300. Silmitasertib, an oral small molecule, is associated primarily with manageable gastrointestinal and hematological toxicities. In contrast, CIGB-300, a peptide administered via injection, has a dose-limiting toxicity related to an allergic-like syndrome. Both inhibitors have demonstrated a tolerable safety profile in their respective clinical trials, paving the way for further investigation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of CK2 inhibition, facilitating a deeper understanding of the safety considerations and biological context of these promising therapeutic agents. Continued research and head-to-head comparative studies will be invaluable in elucidating the full therapeutic potential and safety nuances of different CK2 inhibitory strategies.

References

Evaluating the Clinical Potential of ON 108600 Against Existing Therapies for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the investigational multi-kinase inhibitor ON 108600, juxtaposed with the current standard-of-care therapies for Triple-Negative Breast Cancer (TNBC). The content is tailored for an audience of researchers, scientists, and drug development professionals, offering a detailed comparison supported by available preclinical and clinical data.

Executive Summary

This compound, a potent small molecule inhibitor of Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has demonstrated significant promise in preclinical studies. Its mechanism of action, targeting pathways crucial for cancer cell proliferation, survival, and resistance, positions it as a compelling candidate for TNBC, an aggressive malignancy with limited targeted therapeutic options. This is particularly notable in the context of chemotherapy resistance, a major clinical challenge.

However, a significant translational gap exists, as this compound does not appear to be in active clinical development. In contrast, existing therapies for TNBC, primarily chemotherapy-based regimens, have a well-documented clinical profile, with recent advancements including the integration of platinum agents and immunotherapy. This guide will objectively present the preclinical potential of this compound alongside the established clinical efficacy and safety of standard TNBC treatments.

This compound: A Preclinical Overview

This compound exerts its anti-cancer effects through the inhibition of key kinases, leading to the disruption of multiple oncogenic signaling pathways.[1] Preclinical evidence, primarily in TNBC models, highlights its potential to overcome resistance to standard chemotherapeutic agents like paclitaxel.

Mechanism of Action

This compound's primary target is CK2, a protein kinase implicated in various cellular processes that promote cancer growth and survival.[1] By inhibiting CK2, this compound has been shown to:

  • Induce dephosphorylation of PTEN and Akt S129: This leads to the suppression of the PI3K/Akt signaling pathway, a critical driver of cell survival and proliferation.[1]

  • Promote mitotic cell cycle arrest: This is achieved through the dephosphorylation of p21 at Thr145.[1]

  • Induce apoptosis: this compound activates the Caspase 3/7 signaling cascade, leading to programmed cell death.[1]

Furthermore, its inhibitory activity against TNIK suggests a role in modulating Wnt signaling, a pathway often dysregulated in cancer.[2] The compound has also been noted to inhibit tubulin polymerization, contributing to its anti-mitotic effects.

Preclinical Efficacy in Triple-Negative Breast Cancer

Studies in TNBC cell lines and animal models have demonstrated the potent anti-tumor activity of this compound, particularly in chemotherapy-resistant settings. It has been shown to effectively target cancer stem cells, which are believed to be a key driver of tumor recurrence and metastasis.[2]

Data Presentation: Preclinical Activity of this compound in TNBC Models

Experimental ModelKey FindingsReference
Paclitaxel-Resistant TNBC Cell Lines (MDA-MB-231 and BT-20)Potently inhibited growth and colony formation with the same efficiency as in paclitaxel-sensitive cells.[3]
TNBC Cancer Stem Cells (CD44high/CD24-/low)Inhibited stem cell activity and self-renewal ability in clonogenic survival and mammosphere formation assays.[2]
MDA-MB-231 Tumor-Bearing Mice (Xenograft Model)Potently inhibited tumor growth with no detectable toxicity.[3]
Patient-Derived Xenograft (PDX) Models of Drug-Resistant TNBCSignificantly suppressed tumor growth as a single agent and showed synergistic, near-complete tumor suppression in combination with paclitaxel.[3]

Existing Therapies for Triple-Negative Breast Cancer

The mainstay of treatment for TNBC is chemotherapy. The choice of regimen depends on the disease stage (early-stage or metastatic) and patient characteristics.

Standard Chemotherapy Regimens

Anthracycline- and taxane-based regimens are the cornerstone of neoadjuvant and adjuvant chemotherapy for early-stage TNBC.[1][4][5]

  • Dose-Dense Doxorubicin and Cyclophosphamide followed by Paclitaxel (ddAC-T): A common and effective regimen.

  • Docetaxel and Cyclophosphamide (TC): Another widely used combination.

The addition of platinum agents, such as carboplatin, to neoadjuvant chemotherapy has been shown to improve pathological complete response (pCR) rates.[6]

Targeted and Immunotherapies

For patients with specific biomarkers or at high risk of recurrence, other agents are incorporated:

  • Pembrolizumab (Keytruda®): An immune checkpoint inhibitor that has demonstrated a significant improvement in event-free survival (EFS) when added to neoadjuvant chemotherapy and continued as adjuvant therapy for high-risk, early-stage TNBC.[2]

  • Sacituzumab Govitecan (Trodelvy®): An antibody-drug conjugate approved for patients with metastatic TNBC who have received at least two prior systemic therapies.[7]

Data Presentation: Clinical Efficacy of Standard Therapies in Early-Stage TNBC

Treatment RegimenPathological Complete Response (pCR) RateEvent-Free Survival (EFS)Overall Survival (OS)Reference
Neoadjuvant Chemotherapy (Anthracycline/Taxane-based)~30-40%--[6]
Neoadjuvant Chemotherapy + Carboplatin53.3%Improved EFSNo significant difference in some studies[6]
Neoadjuvant Pembrolizumab + Chemotherapy followed by Adjuvant Pembrolizumab64.8%3-year EFS: 84.5%-[1]

Data Presentation: Safety Profile of Standard Therapies in TNBC

Treatment RegimenCommon Grade 3 or Higher Adverse EventsReference
Anthracycline/Taxane-based ChemotherapyNeutropenia, Febrile Neutropenia, Fatigue, Nausea[6]
Addition of CarboplatinIncreased rates of Anemia, Neutropenia, and Thrombocytopenia[6]
Addition of PembrolizumabImmune-related adverse events (e.g., hypothyroidism, pneumonitis)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key preclinical assays used to evaluate anti-cancer agents like this compound.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, a measure of its reproductive integrity.

  • Cell Plating: Single-cell suspensions of TNBC cells (both parental and paclitaxel-resistant) are seeded into 6-well plates at a low density.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, adjusted for plating efficiency.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells.

  • Cell Culture: TNBC cells are cultured in serum-free, non-adherent conditions in ultra-low attachment plates.

  • Treatment: Cells are treated with this compound or a vehicle control at the time of plating.

  • Incubation: Plates are incubated for 7-10 days to allow for the formation of mammospheres.

  • Quantification: The number and size of mammospheres are measured using a microscope.

  • Data Analysis: The mammosphere formation efficiency is calculated as the number of mammospheres formed divided by the initial number of cells seeded.

Xenograft Tumor Growth Assay

This in vivo assay evaluates the effect of a compound on tumor growth in an animal model.

  • Cell Implantation: Human TNBC cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound, paclitaxel, a combination of both, or a vehicle control, typically via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group to assess the anti-tumor efficacy.

Mandatory Visualization

Signaling Pathway of this compound

ON108600_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival PTEN PTEN PTEN->Akt Inhibits CK2 CK2 CK2->Akt Activates (pS129) CK2->PTEN Inhibits (p) p21 p21 CK2->p21 Phosphorylates (pT145) Caspase_Cascade Caspase Cascade CK2->Caspase_Cascade Inhibits ON108600 This compound ON108600->CK2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on CK2.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines TNBC Cell Lines (Parental & Paclitaxel-Resistant) Clonogenic_Assay Clonogenic Survival Assay Cell_Lines->Clonogenic_Assay Mammosphere_Assay Mammosphere Formation Assay Cell_Lines->Mammosphere_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Cell_Lines->Apoptosis_Assay Xenograft_Model TNBC Xenograft Model (Immunocompromised Mice) Clonogenic_Assay->Xenograft_Model Positive Results Lead to Mammosphere_Assay->Xenograft_Model Apoptosis_Assay->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Study Xenograft_Model->Tumor_Growth_Inhibition Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment

Caption: Conceptual workflow for the preclinical evaluation of a novel compound like this compound.

Conclusion and Future Perspectives

This compound has demonstrated a compelling preclinical profile, suggesting it could be a valuable therapeutic agent for TNBC, particularly in addressing the significant clinical challenge of chemotherapy resistance. Its multi-targeted mechanism of action offers the potential for a more profound and durable anti-tumor response compared to single-pathway inhibitors.

However, the apparent lack of clinical development is a major hurdle in assessing its true clinical potential. Without data from human trials, any comparison with established therapies remains speculative. The reasons for this halt in development are not publicly available but could range from unfavorable pharmacokinetic or toxicological profiles in later preclinical studies to strategic business decisions.

For the research and drug development community, the story of this compound serves as a reminder of the arduous path from promising preclinical findings to clinical reality. While the preclinical data for this compound is encouraging, the established clinical benefit of standard chemotherapy, particularly when combined with immunotherapy, sets a high bar for any new therapeutic entrant in the TNBC landscape. Future research could focus on further elucidating the CK2/TNIK/DYRK1 axis as a therapeutic target in TNBC and developing next-generation inhibitors that can successfully navigate the path to clinical evaluation.

References

Benchmarking ON 108600's Performance in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor ON 108600's performance in patient-derived xenograft (PDX) models, particularly in the context of Triple-Negative Breast Cancer (TNBC). Its efficacy is benchmarked against other targeted inhibitors and standard-of-care chemotherapies, supported by experimental data.

Executive Summary

This compound is a potent small molecule inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1). These kinases are implicated in various oncogenic pathways, including cell cycle progression, apoptosis, and Wnt signaling. Preclinical studies utilizing patient-derived xenografts (PDX) have demonstrated this compound's significant anti-tumor activity, especially in chemotherapy-resistant Triple-Negative Breast Cancer (TNBC). Both as a monotherapy and in combination with standard-of-care agents like paclitaxel, this compound has shown the ability to suppress tumor growth and overcome drug resistance. This guide will delve into the quantitative data from these PDX studies, compare its performance with alternative targeted therapies, and provide detailed experimental protocols for reproducibility.

Data Presentation

Table 1: Performance of this compound in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
Treatment GroupDosage & SchedulePDX ModelTumor Growth Inhibition (TGI)Observations
This compound 100 mg/kg, oral gavage, dailyDrug-Resistant TNBCSignificant tumor growth suppressionEffective as a single agent in a chemoresistant model.
Paclitaxel 15 mg/kg, intraperitoneal, weeklyDrug-Resistant TNBCMinimal effectDemonstrates the drug-resistant nature of the PDX model.
This compound + Paclitaxel 100 mg/kg (oral, daily) + 15 mg/kg (IP, weekly)Drug-Resistant TNBCNear-complete and synergistic tumor growth suppressionThe combination overcomes paclitaxel resistance and shows a powerful synergistic effect.

Data summarized from studies on drug-resistant TNBC PDX models.

Table 2: Comparative Performance of Alternative Kinase Inhibitors in Patient-Derived Xenograft (PDX) Models
InhibitorTarget(s)Cancer Type (PDX)Dosage & ScheduleTumor Growth Inhibition (TGI) / Response
CX-4945 (Silmitasertib) CK2Breast CancerNot specified in available abstractsModest anti-tumor activity in xenografts. Induces apoptosis and inhibits the PI3K-Akt-mTOR pathway.[1]
NCB-0846 TNIKColorectal CancerOral administrationSuppressed the growth of patient-derived colorectal cancer xenografts and various cancer stem cell activities.[2][3]

Note: Direct head-to-head comparative studies of this compound with these agents in the same PDX models are not currently available in the public domain. This table provides a benchmark based on their individual performance in relevant cancer models.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
  • Tissue Acquisition: Fresh tumor tissue from consenting patients is obtained under sterile conditions.

  • Implantation: A small fragment (approximately 20-30 mm³) of the tumor tissue is subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Passaging: When the tumor reaches a volume of 1000-1500 mm³, the mouse is euthanized, and the tumor is excised. The tumor is then fragmented for subsequent passaging into new cohorts of mice.

In Vivo Drug Efficacy Studies
  • Animal Grouping: Once tumors in the PDX-bearing mice reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • This compound: Administered orally via gavage at a dose of 100 mg/kg daily.

    • Paclitaxel: Administered via intraperitoneal (IP) injection at a dose of 15 mg/kg once weekly.

    • Vehicle Control: Administered via the same route and schedule as the experimental drug.

  • Data Collection: Tumor volumes and body weights are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size, or after a predetermined treatment duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

Signaling Pathways Targeted by this compound

ON108600_Pathway cluster_ON108600 This compound cluster_kinases Target Kinases cluster_pathways Downstream Oncogenic Pathways cluster_outcomes Cellular Outcomes ON108600 This compound CK2 CK2 ON108600->CK2 Inhibits TNIK TNIK ON108600->TNIK Inhibits DYRK1 DYRK1 ON108600->DYRK1 Inhibits CellCycle Cell Cycle Progression CK2->CellCycle Apoptosis Suppression of Apoptosis CK2->Apoptosis Wnt Wnt/β-catenin Signaling TNIK->Wnt DYRK1->CellCycle Proliferation Decreased Proliferation CellCycle->Proliferation IncreasedApoptosis Increased Apoptosis Apoptosis->IncreasedApoptosis CSC Inhibition of Cancer Stem Cells Wnt->CSC

Caption: Mechanism of action of this compound.

Experimental Workflow for PDX Studies

PDX_Workflow cluster_treatment Treatment Groups Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation in Immunodeficient Mice Patient->Implantation PDX_Growth PDX Tumor Growth (to 1000-1500 mm³) Implantation->PDX_Growth Passaging Tumor Excision & Passaging PDX_Growth->Passaging Cohort Establishment of Experimental Cohorts (Tumor Volume 100-200 mm³) Passaging->Cohort Treatment Randomization & Treatment Initiation Cohort->Treatment Group1 Vehicle Control Group2 This compound Group3 Alternative Drug Group4 Combination Therapy Analysis Tumor Volume & Body Weight Monitoring Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis Endpoint Study Endpoint & Data Analysis Analysis->Endpoint

Caption: Workflow for in vivo efficacy studies in PDX models.

References

Safety Operating Guide

Navigating the Disposal of ON 108600: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of ON 108600, a potent inhibitor of CK2 (Casein Kinase 2)/TNIK/DYRK1, intended for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

Crucial Clarification on "this compound" Identification:

Initial research has revealed a critical ambiguity in the identifier "this compound." While it is the designated name for a specific chemical inhibitor (CAS 1585246-23-6), the number "108600" is also used as a catalog number by some suppliers for a 35% solution of Hydrogen Peroxide. The disposal protocols for these two substances are vastly different. This guide pertains exclusively to the chemical inhibitor this compound. Users must verify the identity of their substance via its CAS number and chemical name before proceeding.

I. Chemical and Safety Data for this compound (Inhibitor)

Below is a summary of the key identifiers and safety information for the chemical inhibitor this compound.

Identifier Value
Product Name This compound
CAS Number 1585246-23-6
Molecular Formula C22H14Cl2N2O6S2
Molecular Weight 537.39 g/mol
Primary Hazard Research indicates anti-tumor and cytotoxic activity. Should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, lab coat.

II. Proper Disposal Procedures for this compound

The following step-by-step protocol outlines the required procedures for the safe disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated consumables, such as pipette tips, tubes, and gloves, must be collected in a dedicated, puncture-proof sharps container or a durable, sealed plastic bag clearly marked as "Hazardous Chemical Waste" and specifying "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant waste container.

    • The container must be compatible with the solvent used (e.g., DMSO, ethanol).

    • The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the solvent used.

    • Do not mix with other incompatible chemical waste streams.

2. Labeling and Storage:

  • All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (this compound and any solvents)

    • The approximate concentration or percentage of each component

    • The date of initial waste accumulation

    • The name of the principal investigator or laboratory contact

  • Waste containers should be kept closed at all times, except when adding waste.

  • Store the waste in a designated satellite accumulation area within the laboratory, away from general lab traffic and drains.

3. Disposal Pathway:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

  • Contact your EHS office to schedule a pickup for your labeled hazardous waste containers.

4. Spill Management:

  • In case of a small spill of this compound powder, carefully sweep the material to avoid creating dust and place it in a labeled hazardous waste container.

  • For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a chemical spill pillow).

  • Place the absorbent material into a sealed, labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate this compound Waste identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated PPE) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid container_solid Collect in Labeled, Sealed Chemical Waste Container solid_waste->container_solid container_liquid Collect in Labeled, Leak-Proof Waste Bottle liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal workflow for this compound.

IV. Experimental Protocols Cited

This document provides general disposal guidance and does not refer to specific experimental protocols. Researchers should consult their institution's safety manuals and their specific experimental risk assessments to ensure full compliance with all safety requirements when handling and disposing of this compound. The cytotoxic nature of this compound necessitates careful handling to avoid exposure.

For further information, please consult your institution's Environmental Health and Safety office.

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